molecular formula C8H8OS2 B053314 6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one CAS No. 120279-85-8

6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one

Cat. No.: B053314
CAS No.: 120279-85-8
M. Wt: 184.3 g/mol
InChI Key: FLJFMDYYNMNASJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one is a sophisticated fused heterocyclic compound of significant interest in medicinal chemistry and materials science. Its core structure incorporates a thieno[2,3-b]thiopyran scaffold, a bicyclic system featuring fused thiophene and thiopyran rings, which serves as a privileged motif in drug discovery. The 4-one carbonyl group and the methyl group at the 6-position provide key handles for synthetic elaboration, making this compound a versatile and valuable synthetic intermediate. Researchers utilize this molecule as a key precursor for the development of novel pharmacologically active agents, particularly in the exploration of kinase inhibitors, antiviral compounds, and modulators of various cellular signaling pathways. Its unique electron-rich, sulfur-containing heteroaromatic system is also investigated for its potential application in the development of organic semiconductors, non-linear optical materials, and ligands in catalysis. Supplied as a high-purity standard, this compound enables precise structure-activity relationship (SAR) studies and facilitates the synthesis of complex molecular libraries for high-throughput screening. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-methyl-5,6-dihydrothieno[2,3-b]thiopyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS2/c1-5-4-7(9)6-2-3-10-8(6)11-5/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJFMDYYNMNASJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C(S1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401217997
Record name 5,6-Dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401217997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120279-85-8
Record name 5,6-Dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120279-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401217997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-Thieno[2,3-b]thiopyran-4-one, 5,6-dihydro-6-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one

Introduction: The Thieno[2,3-b]thiopyran Scaffold

The fusion of thiophene and thiopyran rings creates the thieno[2,3-b]thiopyran heterocyclic system, a scaffold of significant interest in medicinal chemistry and materials science.[1][2] Derivatives of this core structure have demonstrated a range of biological activities, serving as crucial building blocks for pharmaceuticals.[3] Notably, the hydrogenated ketone, this compound, is a key intermediate in the synthesis of carbonic anhydrase inhibitors, such as Dorzolamide, which is used in the treatment of glaucoma.[4][5][6]

This guide provides a detailed examination of the , focusing on the prevalent synthetic strategies, reaction mechanisms, and detailed experimental considerations for researchers in organic synthesis and drug development.

Physicochemical and Structural Data

A clear understanding of the target compound's properties is fundamental for its synthesis, purification, and characterization. The key data for this compound are summarized below. The compound exists as a racemate and as individual (S) and (R) enantiomers, which are often specified in stereoselective syntheses.[7][8][9]

PropertyValueReference
Chemical Name This compound[9]
CAS Number 120279-85-8 (Racemate)[9]
147086-79-1 ((S)-enantiomer)[7][10]
894793-31-8 ((R)-enantiomer)[8]
Molecular Formula C₈H₈OS₂[10]
Molecular Weight 184.28 g/mol [7]
Appearance Powder[10]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[10]

Core Synthetic Strategy: Intramolecular Friedel-Crafts Acylation

The most direct and widely employed strategy for constructing the this compound core is through an intramolecular cyclization of a suitable precursor. This approach leverages the electron-rich nature of the thiophene ring to facilitate an electrophilic aromatic substitution reaction.

The overall workflow involves two primary stages:

  • Synthesis of the Precursor: Preparation of 3-(thiophen-2-ylthio)butanoic acid.

  • Intramolecular Cyclization: Ring closure of the precursor to form the target thienothiopyranone.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one, a key heterocyclic intermediate in pharmaceutical synthesis. Recognizing the compound's significance, particularly as a precursor in the manufacturing of drugs such as Dorzolamide, this document is structured to deliver not just data, but actionable insights for laboratory and developmental applications.[1][2] The narrative balances established data with validated methodologies for properties that require empirical determination, ensuring a self-validating framework for researchers.

Molecular Identity and Structural Elucidation

This compound is a bicyclic sulfur-containing heterocyclic compound. Its core structure, a thieno[2,3-b]thiopyran system, is of considerable interest in medicinal chemistry. The specific stereochemistry of the methyl group at the 6-position can have a significant impact on the biological activity of its derivatives.

IdentifierValueReference(s)
Chemical Name This compound
CAS Number 120279-85-8 (Racemic)
147086-79-1 ((S)-enantiomer)[3]
Molecular Formula C₈H₈OS₂[3]
Molecular Weight 184.28 g/mol [1]
Appearance Powder; Cream to pale brown solid[3]

A note on stereochemistry: The (S)-enantiomer is a crucial intermediate in the synthesis of Dorzolamide HCl, a medication for glaucoma.[1]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing everything from reaction kinetics during synthesis to bioavailability in final formulations. This compound exhibits good solubility in a range of common organic solvents.

SolventSolubilityReference(s)
ChloroformSoluble[3]
DichloromethaneSoluble[3]
Ethyl AcetateSoluble[3]
Dimethyl Sulfoxide (DMSO)Soluble[3]
AcetoneSoluble[3]
Expert Insight:

The observed solubility profile is consistent with the molecule's structure, which contains both polar (ketone) and non-polar (bicyclic rings, methyl group) regions. For applications requiring aqueous dissolution, the use of co-solvents or formulation strategies would likely be necessary. The provided solubility data is qualitative; for quantitative assessment, a standardized experimental protocol is recommended.

Experimental Protocol: Quantitative Solubility Determination

This protocol outlines a standardized method for determining the quantitative solubility of the target compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess compound prep2 Add to known volume of solvent prep1->prep2 Step 1 equil1 Agitate at constant temperature (e.g., 25°C) for 24-48h prep2->equil1 Step 2 equil2 Allow to settle equil1->equil2 Step 3 analysis1 Centrifuge to separate solid equil2->analysis1 Step 4 analysis2 Extract aliquot of supernatant analysis1->analysis2 Step 5 analysis3 Dilute and analyze by HPLC-UV analysis2->analysis3 Step 6 analysis4 Calculate concentration against a standard curve analysis3->analysis4 Step 7

Caption: Workflow for quantitative solubility determination.

Thermal and Acid-Base Properties

PropertyValueNotes
Melting Point Not availableExperimental determination required.
Boiling Point 307.5 °C at 760 mmHgSource requires verification; likely a calculated value.
pKa Not availableExpected to be weakly acidic. Experimental determination recommended.
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a highly accurate method for determining the melting point and purity of a crystalline solid.

G cluster_dsc DSC Analysis Workflow dsc1 Calibrate DSC with indium standard dsc2 Accurately weigh 1-5 mg of sample into an aluminum pan dsc1->dsc2 dsc3 Seal the pan dsc2->dsc3 dsc4 Place sample and reference pans in DSC cell dsc3->dsc4 dsc5 Heat at a controlled rate (e.g., 10°C/min) under inert atmosphere dsc4->dsc5 dsc6 Record heat flow vs. temperature dsc5->dsc6 dsc7 Determine melting point from the onset of the endothermic peak dsc6->dsc7 G cluster_hplc HPLC Analysis Workflow hplc1 Prepare mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid) hplc2 Equilibrate a C18 column hplc1->hplc2 hplc3 Prepare a dilute solution of the sample in mobile phase hplc2->hplc3 hplc4 Inject sample onto the column hplc3->hplc4 hplc5 Run a gradient elution hplc4->hplc5 hplc6 Detect eluting compounds using a UV detector (e.g., at 254 nm) hplc5->hplc6 hplc7 Integrate peak areas to determine purity hplc6->hplc7

Sources

An In-depth Technical Guide to 6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, physicochemical properties, synthesis, and critical role as a building block in the development of pharmaceuticals, with a particular focus on its application in the synthesis of the anti-glaucoma medication Dorzolamide. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and in-depth insights.

Introduction: The Thieno[2,3-b]thiopyran Scaffold

The thieno[2,3-b]thiopyran core is a fused heterocyclic system that has garnered considerable attention from medicinal chemists due to its presence in a variety of biologically active molecules. Derivatives of this scaffold have been shown to exhibit a wide range of pharmacological activities, including potent inhibition of enzymes such as carbonic anhydrase and epidermal growth factor receptor (EGFR).[1][2] This has led to their investigation for the treatment of diverse conditions, including glaucoma, cancer, and fungal infections.[3][4]

This compound is a prominent member of this class of compounds, primarily utilized as a key intermediate in the multi-step synthesis of Dorzolamide HCl, a widely prescribed topical carbonic anhydrase inhibitor for the management of glaucoma.[5] The stereochemistry at the 6-position is crucial for the biological activity of the final drug product, and therefore, the synthesis of the specific (S)-enantiomer is of paramount importance.

Physicochemical Properties and Stereoisomers

This compound is a chiral molecule, and its properties can vary depending on the stereoisomer. The racemic mixture and the individual enantiomers are key entities in its chemistry and applications.

PropertyValueSource(s)
Molecular Formula C₈H₈OS₂[6]
Molecular Weight 184.28 g/mol [6]
Appearance Typically a powder[6]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[6]
CAS Number (Racemate) 120279-85-8[7]
CAS Number ((S)-enantiomer) 147086-79-1[8]
CAS Number ((R)-enantiomer) 894793-31-8[9]

Synthesis and Manufacturing Insights

The synthesis of this compound, particularly the (S)-enantiomer, is a well-established process in pharmaceutical manufacturing, albeit one that requires careful control of stereochemistry. An optimized and scalable synthesis is crucial for the cost-effective production of Dorzolamide HCl.[5] A common synthetic approach involves a multi-step sequence that begins with a chiral starting material to ensure the desired stereochemical outcome.[5]

A representative synthetic workflow for the (S)-enantiomer is outlined below:

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Transformations cluster_2 Final Product Methyl (R)-3-hydroxybutyrate Methyl (R)-3-hydroxybutyrate Tosylation Tosylation Methyl (R)-3-hydroxybutyrate->Tosylation p-toluenesulfonyl chloride, Pyridine p-toluenesulfonyl chloride p-toluenesulfonyl chloride Thiophene Alkylation Thiophene Alkylation Tosylation->Thiophene Alkylation Thiophene, n-butyllithium Esterification Esterification Thiophene Alkylation->Esterification Hydrolysis Hydrolysis Esterification->Hydrolysis Intramolecular Cyclization Intramolecular Cyclization Hydrolysis->Intramolecular Cyclization Strong acid (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one Intramolecular Cyclization->(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one

Caption: A representative workflow for the synthesis of (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one.

The rationale for this synthetic strategy is rooted in the principles of asymmetric synthesis. By starting with a readily available chiral building block, methyl (R)-3-hydroxybutyrate, the stereocenter is established early on and carried through the subsequent reactions. The tosylation step activates the hydroxyl group for nucleophilic substitution by the lithiated thiophene. The subsequent esterification, hydrolysis, and intramolecular cyclization build the thienothiopyran ring system. Optimization of this process has reportedly increased the overall yield from 40% to 60%.[5]

Characterization and Analytical Control

Ensuring the purity and structural integrity of this compound is critical for its use as a pharmaceutical intermediate. A suite of analytical techniques is employed for its characterization.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum would be expected to show distinct signals for the methyl group (a doublet), the methylene protons, the methine proton, and the aromatic protons of the thiophene ring. The ¹³C NMR spectrum would corroborate the presence of all eight carbon atoms in their unique chemical environments.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone would be a characteristic feature of the IR spectrum.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the compound and to confirm its molecular weight. The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of the synthesis and for preliminary purity assessment.

Applications in Drug Development: The Gateway to Dorzolamide

The primary and most well-documented application of (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one is as a pivotal intermediate in the synthesis of Dorzolamide.[5] Dorzolamide is a potent inhibitor of carbonic anhydrase II, an enzyme that plays a crucial role in the production of aqueous humor in the eye. By inhibiting this enzyme, dorzolamide reduces the production of aqueous humor, thereby lowering intraocular pressure in patients with glaucoma.

The transformation of the ketone intermediate to Dorzolamide involves several key steps, including a stereoselective reduction of the ketone to a hydroxyl group, followed by sulfonylation of the thiophene ring and introduction of the ethylamino side chain.

Dorzolamide_Synthesis cluster_0 Key Intermediate cluster_1 Chemical Transformations cluster_2 Final API Ketone_Intermediate (S)-6-Methyl-5,6-dihydro-4H- thieno[2,3-b]thiopyran-4-one Reduction Stereoselective Reduction Ketone_Intermediate->Reduction Sulfonylation Sulfonylation Reduction->Sulfonylation Amination Amination Sulfonylation->Amination Dorzolamide Dorzolamide Amination->Dorzolamide

Caption: Conversion of the ketone intermediate to the active pharmaceutical ingredient, Dorzolamide.

Beyond its role in dorzolamide synthesis, the thieno[2,3-b]thiopyran scaffold holds promise for the development of other therapeutic agents. For instance, the 7,7-dioxide derivative of a related compound has demonstrated antifungal activity against Cryptococcus species.[3] This suggests that further exploration of this chemical space could lead to the discovery of new drug candidates with diverse biological activities.

Exemplar Experimental Protocols

The following are representative, step-by-step methodologies for the synthesis and characterization of (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one, based on established chemical principles and literature precedents.[5]

Synthesis Protocol (Illustrative)

Step 1: Tosylation of Methyl (R)-3-hydroxybutyrate In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve methyl (R)-3-hydroxybutyrate in pyridine. Cool the solution to 0 °C in an ice bath. Slowly add p-toluenesulfonyl chloride portion-wise, maintaining the temperature below 5 °C. Stir the reaction mixture at 0 °C for 4 hours and then allow it to warm to room temperature overnight. Quench the reaction by pouring it into ice-water and extract the product with ethyl acetate. Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated product.

Step 2: Synthesis of (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one This step involves the alkylation of thiophene followed by a series of transformations including esterification, hydrolysis, and intramolecular cyclization. Due to the complexity and proprietary nature of industrial processes, a detailed, publicly available protocol for this specific multi-step conversion is not readily found. However, the key reagents involved include a lithiated thiophene intermediate (generated using n-butyllithium), oxalyl chloride, and DMF, with subsequent cyclization under acidic conditions.[5] The reaction progress would be carefully monitored by TLC and/or GC-MS.

Step 3: Purification The crude product from the cyclization step is typically purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization to afford the pure (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one.

Characterization Protocol: ¹H NMR (Hypothetical)

Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃). The expected ¹H NMR spectrum would exhibit the following characteristic signals:

  • A doublet in the aliphatic region corresponding to the methyl group protons.

  • A multiplet for the methine proton adjacent to the methyl group.

  • Two distinct signals for the diastereotopic methylene protons.

  • Two doublets in the aromatic region corresponding to the protons on the thiophene ring.

Conclusion and Future Perspectives

This compound is a molecule of significant industrial and academic importance. Its role as a key intermediate in the synthesis of Dorzolamide underscores the value of the thieno[2,3-b]thiopyran scaffold in medicinal chemistry. The stereoselective synthesis of its (S)-enantiomer is a testament to the advancements in asymmetric synthesis.

Future research in this area could focus on several avenues. The development of more efficient and greener synthetic routes to this intermediate would be of great interest to the pharmaceutical industry. Furthermore, the exploration of the biological activities of other derivatives of the thieno[2,3-b]thiopyran core could lead to the discovery of novel therapeutic agents for a range of diseases. The inherent drug-like properties of this scaffold make it an attractive starting point for new drug discovery programs.

References

  • Journal of Pharmaceutical Research. Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. [Link]
  • PubChem. (R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one. [Link]
  • PubChem. 5,6-Dihydro-6-methyl-4H-thieno(2,3-b)thiopyran-4-ol 7,7-dioxide, (4S,6S)-. [Link]
  • Google Patents.
  • Howei Pharm. 6-Methyl-5,6-dihydro-4H-thieno-[2,3-b]thiopyran-4-one 95+%. [Link]
  • PubChem. (R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one. [Link]
  • ACS Omega. Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. [Link]
  • ACS Omega. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies. [Link]
  • BioCrick. 5,6-Dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-one | CAS:147086-79-1. [Link]
  • PubMed Central. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies. [Link]
  • MDPI. Synthesis of Thieno[2,3-b]thiophene Containing Bis-Heterocycles-Novel Pharmacophores. [Link]
  • Metin Balci. Basic 1H- and 13C-NMR Spectroscopy. [Link]
  • PubMed. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. [Link]
  • Google Patents. Novel synthesizing method for dorzolamide HCL midbody.
  • YouTube. How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. [Link]
  • FDA.gov. 5,6-DIHYDRO-6-METHYL-4H-THIENO(2,3-B)THIOPYRAN-4-ONE, (+/-)-. [Link]
  • Cheméo. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. [Link]
  • ResearchGate. Structure of 2,3-dihydro-3,5-dihydroxy-6-methyl-(4H)-pyran-4-one (DDMP). [Link]
  • PubChem. (6S)-5,6-Dihydro-6-methylthieno[2,3-b]thiopyran-4-one. [Link]
  • ResearchGate. Synthesis of new N, N-disubstituted 4-amino-5, 6-dihydro-3-phenyl-2H-thieno [2, 3-h]-1-benzopyran-2-ones. [Link]

Sources

An In-Depth Technical Guide to 6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural scaffold serves as a crucial building block in the synthesis of more complex molecules. Notably, the (S)-enantiomer of this compound is a key intermediate in the manufacture of Dorzolamide Hydrochloride, a potent carbonic anhydrase inhibitor used in the management of glaucoma.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis and characterization, and insights into its primary application.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, reaction monitoring, and purification.

PropertyValueSource
Molecular Formula C₈H₈OS₂[3][4]
Molecular Weight 184.3 g/mol [3][4]
Appearance Powder[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]
Storage Desiccate at -20°C[3]

A related and noteworthy derivative is the oxidized form, (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide. This compound exhibits antifungal properties, particularly against Cryptococcus species.[5] Its key properties are distinct from the non-oxidized precursor:

PropertyValueSource
Molecular Formula C₈H₈O₃S₂[5]
Molecular Weight 216.3 g/mol [5]

Synthesis of (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one

The synthesis of the (S)-enantiomer is of particular pharmaceutical importance. The following protocol is an optimized process designed for high yield and purity, crucial for its use as a pharmaceutical intermediate.[1]

Experimental Protocol

The synthesis is a multi-step process beginning with the protection of a chiral starting material, followed by the construction of the heterocyclic core, and culminating in a cyclization reaction.[1]

Step 1: Protection of Methyl (R)-3-hydroxybutyrate

  • Dissolve Methyl (R)-3-hydroxybutyrate in a suitable aprotic solvent such as dichloromethane.

  • Add p-toluenesulfonyl chloride and a base (e.g., triethylamine or pyridine) to the solution at 0°C.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin-Layer Chromatography (TLC).

  • Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purify the resulting tosylated product by column chromatography.

Causality: The tosylation of the hydroxyl group serves to convert it into a good leaving group for the subsequent nucleophilic substitution reaction.

Step 2: Formation of the Thiophene Intermediate

  • Prepare a solution of thiophene in an ethereal solvent like tetrahydrofuran (THF) and cool to -78°C.

  • Add n-butyllithium dropwise to generate the lithiated thiophene species.

  • Introduce the tosylated product from Step 1 to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify.

Causality: The highly nucleophilic lithiated thiophene attacks the electrophilic carbon bearing the tosyl group, forming a new carbon-sulfur bond and constructing the backbone of the target molecule.

Step 3: Esterification and Hydrolysis

  • The product from the previous step is then esterified.

  • Following esterification, the ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the corresponding carboxylic acid.

Causality: This sequence elongates the carbon chain and introduces a carboxylic acid functionality, which is essential for the final cyclization step.

Step 4: Cyclization to Form the Thienothiopyranone Core

  • Activate the carboxylic acid using a reagent such as oxalyl chloride or thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF).[1]

  • The resulting acyl chloride undergoes an intramolecular Friedel-Crafts acylation to form the six-membered ring of the thienothiopyranone.

  • The reaction is typically carried out at elevated temperatures.

  • Upon completion, the reaction is cooled and the product is isolated and purified, often by crystallization or chromatography.

Causality: This final cyclization step constructs the desired tricyclic ring system. The choice of activating agent and reaction conditions is critical to achieving a high yield.[1]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Thiophene Addition cluster_2 Step 3: Chain Elongation cluster_3 Step 4: Cyclization start Methyl (R)-3-hydroxybutyrate step1 Tosylation with p-toluenesulfonyl chloride start->step1 Protection of OH product1 Tosylated Intermediate step1->product1 step2 Reaction with Lithiated Thiophene product1->step2 S-alkylation product2 Thiophene Adduct step2->product2 step3a Esterification product2->step3a step3b Hydrolysis step3a->step3b product3 Carboxylic Acid Intermediate step3b->product3 step4 Intramolecular Friedel-Crafts Acylation product3->step4 Ring Formation final_product (S)-6-Methyl-5,6-dihydro-4H- thieno[2,3-b]thiopyran-4-one step4->final_product

Caption: Synthetic pathway for (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a panel of analytical techniques is employed. Each method provides a unique piece of structural information, and together they confirm the final product's integrity.[1]

Analytical Methodologies
  • Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and preliminary purity assessment.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, particularly the carbonyl (C=O) stretch of the ketone.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides detailed information about the chemical environment of the hydrogen atoms, confirming the connectivity and stereochemistry of the molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique confirms the molecular weight of the compound and can be used to quantify its purity.[1]

Analytical Workflow Diagram

Analytical_Workflow cluster_workflow Characterization Protocol synthesis_output Synthesized Compound tlc TLC Monitoring synthesis_output->tlc Reaction Progress ir IR Spectroscopy synthesis_output->ir Functional Groups nmr ¹H NMR Spectroscopy synthesis_output->nmr Structural Elucidation gcms GC-MS Analysis synthesis_output->gcms Molecular Weight & Purity final_confirmation Structural Confirmation & Purity Assessment tlc->final_confirmation ir->final_confirmation nmr->final_confirmation gcms->final_confirmation

Caption: Workflow for the analytical characterization of the target compound.

Application in Drug Development

The primary and most well-documented application of (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one is as a pivotal intermediate in the synthesis of Dorzolamide Hydrochloride.[1] Dorzolamide is a topical carbonic anhydrase inhibitor that reduces intraocular pressure and is a first-line treatment for glaucoma.[1][2] The efficient and high-purity synthesis of this intermediate is therefore of paramount importance for the pharmaceutical industry.[1]

References

  • Journal of Pharmaceutical Research. (2025). Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. Available at: [Link]

  • BioCrick. 5,6-Dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-one | CAS:147086-79-1. Available at: [Link]

  • Cheméo. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. Available at: [Link].

  • PubChem. (R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one. Available at: [Link]

  • Pharmaffiliates. (4R,6S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol. Available at: [Link]

  • PubChem. 5,6-Dihydro-6-methyl-4H-thieno(2,3-b)thiopyran-4-one. Available at: [Link]

  • PubChem. (4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno(2,3-b)thiopyran-4-ol. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one is a heterocyclic compound of significant interest in pharmaceutical research and development. It serves as a key intermediate in the synthesis of various therapeutic agents, including dorzolamide, a carbonic anhydrase inhibitor used to treat glaucoma.[1][2] The efficiency of synthesis, purification, and formulation of this intermediate is critically dependent on its solubility in various organic solvents. Understanding the solubility profile of this compound is therefore paramount for process optimization, enabling higher yields, improved purity, and the development of scalable manufacturing processes.[1]

This technical guide provides a comprehensive overview of the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for solubility determination and prediction. We will delve into the molecular characteristics governing its solubility, present qualitative solubility data, and provide a detailed protocol for quantitative analysis. Furthermore, we will explore the application of Hansen Solubility Parameters (HSP) as a predictive tool for solvent selection.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is presented below:

G C1 C C2 C C1->C2 C5 C C1->C5 C3 C C2->C3 S1 S C3->S1 C4 C C4->C1 C6 C C5->C6 O1 O C5->O1 = S2 S C6->S2 CH3 CH3 C6->CH3 C7 C C8 C S1->C4 S2->C4 H1 H H2 H H3 H H4 H H5 H H6 H H7 H H8 H dummy1 dummy2

Figure 1: Chemical structure of this compound.

Key Physicochemical Properties:

  • Molecular Formula: C₈H₈OS₂[3]

  • Molecular Weight: 184.3 g/mol [3]

  • Appearance: Powder[4]

  • CAS Number: 147086-79-1[4]

The molecule possesses a fused bicyclic system containing two sulfur atoms, a ketone group, and a methyl group. The presence of the polar ketone group and the sulfur atoms introduces polarity to the molecule, while the hydrocarbon backbone contributes to its nonpolar character. This balance of polar and nonpolar features is a key determinant of its solubility.[5]

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like".[5] This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.[5] For a substance to dissolve, the energy released from the formation of solute-solvent bonds must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent bonds.

The key intermolecular forces at play for this compound include:

  • Dipole-dipole interactions: Arising from the polar ketone group (C=O).

  • London dispersion forces: Present in all molecules, arising from temporary fluctuations in electron density. These forces are more significant in the nonpolar hydrocarbon portions of the molecule.

The presence of the ketone group allows for potential hydrogen bonding with protic solvents, although the molecule itself does not have a hydrogen bond donor.

Qualitative Solubility Data

Based on available data from chemical suppliers, this compound is soluble in the following organic solvents:

SolventPolarityType
Chloroform (CHCl₃)Moderately PolarAprotic
Dichloromethane (CH₂Cl₂)Moderately PolarAprotic
Ethyl Acetate (CH₃COOCH₂CH₃)Moderately PolarAprotic
Dimethyl Sulfoxide (DMSO)Highly PolarAprotic
Acetone (CH₃COCH₃)PolarAprotic

Table 1: Qualitative solubility of this compound in common organic solvents.[4]

The solubility in these solvents is consistent with the molecule's structure. The moderately polar to polar aprotic nature of these solvents allows for favorable dipole-dipole interactions with the ketone group of the solute.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the withdrawn aliquot through a syringe filter to remove any undissolved solid particles.

    • Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis by HPLC:

    • Prepare a series of calibration standards of this compound in the chosen solvent with known concentrations.

    • Analyze the calibration standards and the diluted sample solutions using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

    • Determine the concentration of the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Sampling cluster_2 Analysis cluster_3 Calculation A Weigh excess solute B Add known volume of solvent A->B C Equilibrate at constant temperature B->C D Withdraw supernatant C->D E Filter D->E F Dilute E->F H HPLC analysis F->H G Prepare calibration standards G->H I Determine concentration H->I J Calculate solubility I->J G A Determine HSP of Solute (δD₁, δP₁, δH₁) C Calculate Hansen Distance (Ra) A->C B Obtain HSP of Potential Solvents (δD₂, δP₂, δH₂) B->C D Ra < Interaction Radius (R₀)? C->D E High Probability of Solubility D->E Yes F Low Probability of Solubility D->F No

Figure 3: Logical flow for predicting solubility using Hansen Solubility Parameters.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in pharmaceutical synthesis and development. This guide has provided a comprehensive overview of the theoretical principles governing its solubility, presented available qualitative data, and offered a detailed, practical protocol for its quantitative determination.

The molecule's structure, with its balance of polar and nonpolar functionalities, dictates its solubility in moderately polar to polar aprotic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. For a more extensive and predictive approach to solvent selection, the use of Hansen Solubility Parameters is highly recommended. By combining theoretical understanding with rigorous experimental validation, researchers can confidently select the optimal solvent systems for their specific applications, leading to improved process efficiency and product quality.

References

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • BioCrick. (n.d.). 5,6-Dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-one | CAS:147086-79-1. Retrieved from [Link]

  • PubChem. (n.d.). 5,6-Dihydro-6-methyl-4H-thieno(2,3-b)thiopyran-4-ol 7,7-dioxide, (4S,6S)-. Retrieved from [Link]

  • Journal of Pharmaceutical Research. (2025, April 18). Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. Retrieved from [Link]

  • PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Fused thia-heterocycles via isothiocyanates. Part II. A convenient synthesis of some new thieno[2,3-b]thiopyran-4-one derivatives. Retrieved from [Link]

  • PubChem. (n.d.). (R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one. Retrieved from [Link]

  • Eastern Mediterranean University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

  • ResearchGate. (2025, August 10). What Variables Affect Solubility?. Retrieved from [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Harnessing Hansen Solubility Parameters to Predict Organogel Formation. Retrieved from [Link]

  • ACS Publications. (n.d.). Pencil and Paper Estimation of Hansen Solubility Parameters. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • MDPI. (2023, August 12). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Retrieved from [Link]

  • West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved from [Link]

  • A R Life Sciences. (n.d.). (4S,6S)-4H-Thieno[2,3-b]-thiopyran-4-ol-5,6-dihydro-6-methyl-7,7-dioxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of bioactive dihydrothieno[2,3-b]thiopyran-4-ones (1-2c) and thiochromones 3. Retrieved from [Link]

  • PubChem. (n.d.). 4H-Thieno(2,3-b)thiopyran-2-sulfonamide, 4-(ethylamino)-5,6-dihydro-6-methyl-, 7,7-dioxide. Retrieved from [Link]

  • Cheméo. (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of 6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one is a key heterocyclic ketone intermediate, notably in the synthesis of the anti-glaucoma agent Dorzolamide.[1] Its chemical stability is paramount to ensuring the purity, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of the stability profile of this compound, drawing from its core chemical structure and established principles of heterocyclic chemistry. We will explore the primary degradation pathways, recommend optimal storage and handling conditions, and provide robust, self-validating experimental protocols for stability assessment.

Introduction: The Significance of a Stable Intermediate

The molecular integrity of a starting material or intermediate in a pharmaceutical synthesis pipeline is a critical quality attribute. For this compound, any degradation can lead to the formation of impurities that may be difficult to remove in downstream processes, potentially compromising the final API's safety and performance. Understanding the inherent stability of this thieno-thiopyranone structure is therefore not merely an academic exercise but a prerequisite for robust process development and GMP (Good Manufacturing Practices) compliance.

This document serves as a technical resource, moving beyond simple storage directives to explain the mechanistic rationale behind them. By understanding why specific conditions are necessary, researchers can make more informed decisions during synthesis, purification, and storage, thereby safeguarding product quality.

Physicochemical Properties & Identification

A clear understanding of the compound's basic properties is the foundation for any stability analysis.

PropertyValueSource(s)
IUPAC Name 6-methyl-5,6-dihydrothieno[2,3-b]thiopyran-4-one[2]
CAS Number 147086-79-1 ((S)-enantiomer); 120279-85-8 (racemate)[2][3]
Molecular Formula C₈H₈OS₂[2]
Molecular Weight 184.28 g/mol [3]
Appearance Typically a powder or solid[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

Core Stability Profile & Mechanistic Insights

The structure of this compound contains several functional groups that are susceptible to degradation under common laboratory and manufacturing conditions. The primary points of vulnerability are the two sulfur atoms (thioether linkages) and the ketone functional group.

G cluster_molecule This compound cluster_vulnerabilities Potential Degradation Sites mol ketone Ketone Group (C4 Position) ketone->mol  Reduction, Condensation thioether1 Thiophene Sulfur (Thioether) thioether1->mol  Oxidation (Sulfoxide, Sulfone) thioether2 Thiopyran Sulfur (Thioether) thioether2->mol  Oxidation (Sulfoxide, Sulfone)

Caption: Key reactive sites on the this compound molecule.

Oxidative Stability

The presence of two thioether moieties represents the most significant vulnerability of the molecule. Thioethers are readily oxidized to form sulfoxides and, under more stringent conditions, sulfones.[4]

  • Causality: The sulfur atoms possess lone pairs of electrons that are susceptible to attack by oxidizing agents (e.g., atmospheric oxygen, peroxides, or certain metal ions). This oxidation is often autocatalytic and can be accelerated by light and heat. The selective oxidation of thioethers is a well-established chemical transformation.[5]

  • Degradation Products: The primary degradation products would be the corresponding sulfoxide and sulfone derivatives. For instance, oxidation of the thiopyran sulfur would lead to this compound 7-oxide and subsequently the 7,7-dioxide.

  • Consequences: The formation of these oxidized impurities introduces polarity changes, which can impact solubility, chromatographic behavior, and downstream reactivity. These impurities must be controlled as they would be considered process-related impurities in the final API.

Photostability

Many sulfur-containing compounds and heterocyclic ketones exhibit sensitivity to light, particularly in the UV spectrum.[6]

  • Causality: UV radiation can provide the activation energy necessary to initiate radical-based degradation pathways. For this molecule, this could involve the homolytic cleavage of C-S bonds or the generation of radical species that accelerate oxidation. Photodegradation was noted as a concern for a thioether during kinetic analysis.[7]

  • Degradation Products: Photodegradation can lead to a complex mixture of impurities, including oxidized species and potentially polymerized material.

  • Consequences: Exposure to light can lead to a rapid and often uncontrolled loss of purity. Therefore, protection from light is a critical handling parameter. ICH Q1B guidelines provide a framework for systematic photostability testing.[8][9]

Thermal Stability

While many heterocyclic compounds are thermally robust, prolonged exposure to elevated temperatures can accelerate underlying degradation processes.

  • Causality: Heat increases the rate of all chemical reactions, including oxidation. While the molecule itself may not have a low decomposition temperature, heat acts as a catalyst for other degradation pathways. Studies on other heterocyclic compounds have shown them to be stable up to high temperatures (e.g., 250 °C), but this cannot be assumed without specific data.[10]

  • Consequences: Storing the compound at elevated temperatures will shorten its shelf-life by accelerating the rate of impurity formation.

Hydrolytic Stability and pH

The core structure is generally expected to be stable against hydrolysis under neutral pH conditions. The thioether and ketone functionalities are not typically labile to water. However, extreme pH conditions could present challenges.

  • Causality: Strongly acidic or basic conditions could potentially catalyze ring-opening or condensation reactions involving the ketone. While α-amino ketones are known to be unstable, this compound lacks the α-amino group, suggesting greater stability.[11] However, stability in acidic or basic solutions should be experimentally verified, as is standard in forced degradation studies.[12]

  • Consequences: If the compound is used in solutions that are not near neutral pH, its stability in that medium must be confirmed to prevent unexpected degradation during a process or analysis.

Recommended Storage and Handling Conditions

Based on the stability profile, the following multi-tiered storage strategy is recommended to preserve the integrity of the compound.

ConditionShort-Term (Working Stock)Long-Term (Reference Standard)In-Solution
Temperature Room Temperature (controlled, 20-25°C)-20°C or below -20°C (for several months)
Atmosphere Sealed container, inert gas (N₂ or Ar) overlay recommendedSealed under inert gas (N₂ or Ar) in an airtight containerPrepare fresh daily if possible; store frozen for longer periods
Light Protect from light (amber vials or stored in darkness)Protect from light (amber vials, stored in darkness)Use amber glassware or foil-wrapped containers
Humidity Store with a desiccantStore in a desiccated environment Use anhydrous solvents where appropriate
Rationale Minimizes exposure to atmospheric oxygen and moisture during routine use.Cryogenic storage dramatically slows all degradation pathways, especially oxidation. An inert atmosphere and desiccation are critical for preventing slow degradation over months or years.Solution stability is often lower than solid-state stability. Freezing the stock solution can preserve it for several months.[3]

Incompatibilities: Avoid storage near strong oxidizing agents (peroxides, nitrates), strong acids, and strong bases.

Experimental Protocols for Stability Assessment

To provide a self-validating system for stability, the following protocols, based on ICH guidelines, should be implemented.[13][14][15] The core of this assessment is a validated, stability-indicating analytical method, typically HPLC-UV, capable of separating the parent compound from all potential degradation products.

Forced Degradation (Stress Testing) Protocol

The goal of this study is to deliberately degrade the sample to identify likely degradation products and establish the specificity of the analytical method.[16][17][18]

G cluster_stress Stress Conditions start Prepare 5 Samples of Compound (e.g., 1 mg/mL in Acetonitrile/Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid, 80°C) start->thermal photo Photostability (ICH Q1B light exposure) start->photo control Control Sample (Stored at 5°C, protected from light) start->control analysis Analyze All Samples by Stability-Indicating HPLC-UV/MS (e.g., at T=0, 2, 8, 24 hours) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis evaluation Evaluate Data: - Identify Degradants - Establish Degradation Pathways - Confirm Peak Purity analysis->evaluation

Caption: Workflow for a comprehensive forced degradation study.

Methodology:

  • Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water. Prepare a sample of the solid compound for thermal and photostability testing.

  • Acid Degradation: Add an equal volume of 0.1 M HCl. Store at 60°C.

  • Base Degradation: Add an equal volume of 0.1 M NaOH. Store at 60°C.

  • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Store at room temperature.[12]

  • Thermal Degradation: Store the solid compound in a controlled oven at 80°C.

  • Photolytic Degradation: Expose the solid and solution samples to a light source capable of emitting a standardized visible and UV output as per ICH Q1B guidelines (e.g., overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[9] A dark control should be run in parallel.

  • Analysis: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and analyze by a validated stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to identify the mass of any new peaks.

  • Evaluation: The goal is to achieve 5-20% degradation. If degradation is too rapid or too slow, the stress conditions (temperature, time, reagent concentration) should be adjusted. The data is used to confirm that the analytical method can separate all degradation products from the parent peak.

Long-Term & Accelerated Stability Protocol

This protocol establishes the re-test period or shelf life under recommended storage conditions.[13][14]

  • Batch Selection: Place at least three primary batches of the compound into the stability program.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (or 30°C ± 2°C / 65% RH ± 5% RH).[13]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Packaging: Store the compound in containers that simulate the proposed bulk storage containers.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Tests: At each time point, test the samples for critical quality attributes, including:

    • Appearance

    • Assay (Purity) by HPLC

    • Related Substances (Degradation Products) by HPLC

  • Evaluation: Evaluate any trends in impurity formation or loss of purity over time to establish a stable shelf-life. A "significant change" during accelerated testing (e.g., failure to meet specification) would trigger testing at an intermediate condition (30°C ± 2°C / 65% RH ± 5% RH).[13]

Conclusion

This compound is a compound whose stability is critically influenced by its susceptibility to oxidation at its thioether positions and its sensitivity to light. Degradation can be effectively mitigated by strict adherence to proper storage conditions. The optimal long-term storage condition is at or below -20°C in a desiccated, inert atmosphere, with complete protection from light. For routine handling, storage at controlled room temperature in sealed, light-protected containers is adequate. The implementation of systematic stability studies, including forced degradation and long-term testing, is essential to fully characterize the stability profile and ensure the consistent quality required for its use in pharmaceutical development.

References

  • European Medicines Agency. (2003). Q1A(R2) Stability Testing of new Drug Substances and Products. [Link]

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • Lupitan, A. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]

  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Rani, M., & Saini, S. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 7(7), 215-223. [Link]

  • Patil, S., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). [Link]

  • Teasdale, A. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Teasdale Medical Writing. [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Journal of Pharmaceutical Research. (2025). Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. [Link]

  • Karpenko, I. A., et al. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Omega, 3(11), 16429–16437. [Link]

  • Zhang, T., et al. (2018). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. MedChemComm, 9(2), 291–296. [Link]

  • Zhang, T., et al. (2018). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Columbia Academic Commons. [Link]

  • European Medicines Agency. (2003). ICH Q1A(R2) Stability testing of new drug substances and drug products. [Link]

  • Hou, Y., et al. (2021). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers, 8(13), 3196-3204. [Link]

  • Sławiński, J., et al. (2025). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 30(20), 4949. [Link]

  • SKC Inc. (2011). The Stability of Sulfur Compounds, Low Molecular Weight Gases, and VOCs in Four Air Sample Bag Materials. [Link]

  • Ashenhurst, J. (2015). Thiols and Thioethers: Properties and Key Reactions. Master Organic Chemistry. [Link]

  • Intertek. Sulfur Compound Testing in Petroleum Products. [Link]

  • Popova, I. Y., et al. (2021). Heterocycloalkynes Fused to a Heterocyclic Core: Searching for an Island with Optimal Stability-Reactivity Balance. Journal of the American Chemical Society, 143(40), 16768–16778. [Link]

  • Soderberg, T. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. Chemistry LibreTexts. [Link]

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • BioCrick. 5,6-Dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-one | CAS:147086-79-1. [Link]

  • University Course Material. Heterocyclic Chemistry part2. [Link]

  • International Council for Harmonisation. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

  • RAPS. (2025). Convergence: New ICH Q1 guideline is 'one-stop shop' for stability testing. [Link]

  • Merna, C., et al. (2023). On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones. Macromolecules, 56(12), 4619–4631. [Link]

  • Smith, S. B., et al. (2005). Measurement of sulfur-containing compounds involved in the metabolism and transport of cysteamine and cystamine. Regional differences in cerebral metabolism. Journal of Chromatography B, 824(1-2), 200–213. [Link]

  • Yu, X., et al. (2012). Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products. Food Chemistry, 131(3), 837-843. [Link]

  • PubChem. (R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one. [Link]

  • PubChem. 5,6-Dihydro-6-methyl-4H-thieno(2,3-b)thiopyran-4-one. [Link]

Sources

An In-depth Technical Guide to the (R)-enantiomer of 6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Chiral Landscape of Thieno[2,3-b]thiopyran-4-ones

The thieno[2,3-b]thiopyran scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, acting as potent inhibitors of various enzymes and modulators of receptor function. The introduction of a chiral center, as seen in 6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one, adds a layer of complexity and opportunity. The spatial arrangement of the methyl group dictates the molecule's interaction with chiral biological targets, often leading to one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even contribute to off-target effects. This guide provides a comprehensive technical overview of the (R)-enantiomer of this important heterocyclic ketone, with a focus on its synthesis, purification, and stereochemical characterization, tailored for researchers, scientists, and professionals in drug development.

Strategic Approaches to the Enantioselective Synthesis

The synthesis of the (R)-enantiomer of this compound can be approached through two primary strategies: asymmetric synthesis from a chiral precursor or resolution of a racemic mixture. The choice of strategy often depends on the availability of starting materials, scalability, and desired enantiomeric purity.

Asymmetric Synthesis: A Chirality-Driven Pathway

The most elegant and efficient method for obtaining the enantiomerically pure (R)-enantiomer is through asymmetric synthesis, where the chirality is introduced early and propagated through the synthetic sequence. A logical and field-proven approach is analogous to the synthesis of its (S)-enantiomer, a key intermediate in the production of the glaucoma medication Dorzolamide HCl.[1] This involves the use of a readily available chiral building block.

The synthesis of the (S)-enantiomer commences with methyl (R)-3-hydroxybutyrate.[1] By logical extension, the synthesis of the (R)-enantiomer would begin with methyl (S)-3-hydroxybutyrate . The hydroxyl group is first converted to a good leaving group, typically a tosylate, by reaction with p-toluenesulfonyl chloride.[1] This is followed by nucleophilic substitution with a thiophene-based nucleophile, which is then elaborated through several steps including esterification, hydrolysis, and an intramolecular cyclization to yield the desired thieno[2,3-b]thiopyran-4-one core.[1]

Conceptual Workflow for Asymmetric Synthesis:

Asymmetric Synthesis Workflow start Methyl (S)-3-hydroxybutyrate step1 Tosylation (p-TsCl, Pyridine) start->step1 step2 Nucleophilic Substitution (Thiophene derivative) step1->step2 step3 Ester Hydrolysis step2->step3 step4 Intramolecular Cyclization (e.g., Friedel-Crafts) step3->step4 product (R)-6-Methyl-5,6-dihydro-4H- thieno[2,3-b]thiopyran-4-one step4->product

Caption: Asymmetric synthesis of the target (R)-enantiomer.

Resolution of Racemic Mixtures: A Classical Approach

An alternative strategy involves the synthesis of the racemic this compound followed by resolution of the enantiomers. This can be achieved through several methods, with chiral chromatography being the most prevalent in a research and development setting.

The racemic ketone can be prepared through various synthetic routes. One common method involves the reaction of a thiophene derivative with an appropriate Michael acceptor, followed by cyclization. Once the racemate is obtained, chiral High-Performance Liquid Chromatography (HPLC) is employed to separate the enantiomers.

Chiral Separation and Purification: Isolating the (R)-Enantiomer

The separation of enantiomers is a critical step in the development of chiral molecules. Chiral HPLC stands as a powerful technique for both analytical and preparative-scale separations.

Principles of Chiral HPLC

Chiral HPLC relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation. The choice of CSP is crucial and is often determined empirically based on the structural class of the analyte. For ketones with adjacent chiral centers, polysaccharide-based CSPs, such as those derived from cellulose or amylose, often provide excellent enantioselectivity.

Protocol: Chiral HPLC Method Development

Objective: To develop a robust HPLC method for the analytical and semi-preparative separation of the (R)- and (S)-enantiomers of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralcel® OD-H or Chiralpak® AD-H) is a recommended starting point.

Method Development Workflow:

  • Initial Screening:

    • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: A series of isocratic mixtures of n-hexane and isopropanol (e.g., 90:10, 80:20, 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Rationale: Polysaccharide-based CSPs are known for their broad applicability in separating a wide range of chiral compounds. The initial screening with varying solvent strengths helps to identify a suitable mobile phase composition that provides baseline separation.

  • Optimization:

    • Once initial separation is achieved, the mobile phase composition can be fine-tuned to optimize resolution and analysis time.

    • The addition of a small amount of an additive, such as trifluoroacetic acid (TFA) or diethylamine (DEA), can sometimes improve peak shape and resolution for acidic or basic analytes, respectively. For a neutral ketone like the target molecule, this is typically not necessary but can be explored if peak tailing is observed.

  • Data Analysis:

    • The retention times of the two enantiomers are recorded.

    • The resolution (Rs) between the two peaks is calculated. A resolution of >1.5 is generally considered baseline separation.

Quantitative Data Summary (Hypothetical):

Mobile Phase (Hexane:IPA)Retention Time (S)-enantiomer (min)Retention Time (R)-enantiomer (min)Resolution (Rs)
90:1012.514.21.8
80:209.811.01.6
70:307.28.11.3

Chiral HPLC Workflow Diagram:

Chiral HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep Dissolve Racemic Mixture in Mobile Phase injection Inject Sample prep->injection separation Separation on Chiral Stationary Phase injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram analysis Calculate Retention Times and Resolution chromatogram->analysis

Caption: Workflow for chiral HPLC method development.

Spectroscopic Characterization and Stereochemical Assignment

Unequivocal characterization of the (R)-enantiomer requires a combination of spectroscopic techniques to confirm its chemical structure and, crucially, its absolute stereochemistry.

Structural Elucidation: NMR and Mass Spectrometry
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the thiophene ring, the diastereotopic protons of the methylene group adjacent to the carbonyl, the methine proton at the chiral center, and the methyl group. The coupling patterns and chemical shifts will be characteristic of the thieno[2,3-b]thiopyran-4-one core.

    • ¹³C NMR: The carbon NMR spectrum will display signals for all eight carbon atoms in the molecule, including the carbonyl carbon, the carbons of the thiophene ring, the chiral methine carbon, the methylene carbon, and the methyl carbon.

  • Mass Spectrometry (MS):

    • The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (C₈H₈OS₂). The fragmentation pattern will be indicative of the thieno[2,3-b]thiopyran-4-one structure, with characteristic losses of fragments such as CO, CH₃, and parts of the thiophene ring.

Absolute Stereochemical Assignment: Vibrational Circular Dichroism (VCD) Spectroscopy

While NMR and MS confirm the connectivity of the molecule, they do not reveal its absolute stereochemistry. Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution.[2]

Principle of VCD: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimental VCD spectrum with the theoretically calculated spectrum for a known enantiomer (e.g., the (R)-enantiomer), the absolute configuration can be unambiguously assigned.

Protocol: VCD Analysis for Absolute Configuration Determination

  • Sample Preparation:

    • Dissolve a sufficient amount of the purified enantiomer in a suitable deuterated solvent (e.g., CDCl₃) to obtain a concentration of approximately 0.1 M.

  • VCD Spectrum Acquisition:

    • Acquire the VCD spectrum using a dedicated VCD spectrometer. Data collection typically involves multiple scans to achieve a good signal-to-noise ratio.

  • Computational Modeling:

    • Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD spectrum of the (R)-enantiomer. This involves conformational analysis to identify the most stable conformers in solution.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum. A good match between the signs and relative intensities of the major VCD bands confirms the absolute configuration.

VCD Analysis Workflow:

VCD Analysis Workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis & Assignment sample_prep Prepare Solution of Purified Enantiomer vcd_acq Acquire Experimental VCD Spectrum sample_prep->vcd_acq comparison Compare Experimental and Calculated Spectra vcd_acq->comparison conf_search Perform Conformational Search dft_calc Calculate VCD Spectrum (DFT) for (R)-enantiomer conf_search->dft_calc dft_calc->comparison assignment Assign Absolute Configuration comparison->assignment

Caption: Workflow for absolute configuration determination using VCD.

Biological Significance and Therapeutic Potential

The thieno[2,3-b]thiopyran-4-one scaffold is a versatile platform for the design of bioactive molecules. Derivatives of this core have been investigated for a range of therapeutic applications. For instance, the sulfonated derivatives are potent carbonic anhydrase inhibitors used in the treatment of glaucoma.[1] Other derivatives have shown promise as antifungal agents and as luteinizing hormone-releasing hormone (LHRH) receptor antagonists. The specific biological activity of the (R)-enantiomer of this compound would need to be determined through biological screening and structure-activity relationship (SAR) studies. Its structural similarity to known bioactive compounds suggests that it is a promising candidate for further investigation in drug discovery programs.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the (R)-enantiomer of this compound, covering its enantioselective synthesis, chiral separation, and stereochemical characterization. The methodologies described herein are based on established and reliable chemical principles, providing a solid foundation for researchers and drug development professionals working with this and related chiral heterocyclic systems. Future work in this area could focus on the exploration of the biological activity of this specific enantiomer, the development of more efficient and scalable synthetic routes, and the investigation of its potential as a scaffold for the design of new therapeutic agents. The continued exploration of the chiral landscape of thieno[2,3-b]thiopyran-4-ones is sure to yield exciting new discoveries in the field of medicinal chemistry.

References

  • Rajan, L., & Karvekar, M. D. (2019). Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. Journal of Pharmaceutical Research, 18(4), 17-20. [Link]

  • PubChem. (n.d.). 5,6-Dihydro-6-methyl-4H-thieno(2,3-b)thiopyran-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5,6-Dihydro-6-methyl-4H-thieno(2,3-b)thiopyran-4-ol 7,7-dioxide, (4S,6S)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP2128161A1 - Process for obtaining 4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-7,7-dioxide and its enantiomers, and applications thereof.
  • SIELC Technologies. (2018, February 16). Separation of (4S,6s)-5,6-dihydro-6-methyl-4h-thieno[2,3-b]thiopyran-4-ol 7,7-dioxide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Polavarapu, P. L. (2014). Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products.
  • Google Patents. (n.d.). CN111233887A - Synthesis process of dorzolamide hydrochloride intermediate.
  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-115.
  • Joyce, L. A., & Belyk, K. M. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory, 42(10), 20-23. [Link]

  • Google Patents. (n.d.). WO1994021645A1 - Enantioselective synthesis of 5,6-dihydro-(S)-4-(ethylamino)-(S)-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide and related compounds.

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Thieno[2,3-b]thiopyran-4-one Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A deep dive into the origins, synthesis, and evolution of the thieno[2,3-b]thiopyran-4-one core, a heterocyclic scaffold that has proven instrumental in the development of modern therapeutics. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the discovery and rich chemical history of this important structural motif.

Introduction: A Tale of Two Rings

The fusion of a thiophene and a thiopyran ring to form the thieno[2,3-b]thiopyran-4-one core creates a unique heterocyclic system with a fascinating history rooted in the exploration of sulfur-containing compounds for biological applications. While the precise moment of its first synthesis is not prominently documented as a singular event, its emergence can be traced through the development of related structures and the burgeoning interest in thieno-fused heterocycles in the mid to late 20th century. Early explorations into the biological activities of fused sulfur heterocycles paved the way for the eventual synthesis and investigation of this particular scaffold.

Early Synthetic Strategies: Building the Core

Initial synthetic approaches to thieno-fused pyran and thiopyran systems often involved multi-step sequences, starting from functionalized thiophene precursors. While a definitive "first synthesis" of the unsubstituted thieno[2,3-b]thiopyran-4-one is not readily apparent in early literature, the groundwork was laid by fundamental reactions in heterocyclic chemistry. Key strategies that have been historically and are currently employed to construct this bicyclic system include:

  • Intramolecular Cyclization of Thiophene Derivatives: A common and historically significant approach involves the construction of the thiopyran ring onto a pre-existing thiophene. This is often achieved through the cyclization of a thiophene bearing a suitable side chain, such as a derivative of thiophene-2-thioacetic acid.

  • Reaction of Thiophene Enolates with α,β-Unsaturated Systems: Another strategy involves the reaction of a thiophene-derived enolate with an α,β-unsaturated carbonyl compound or its equivalent, followed by cyclization to form the thiopyranone ring.

  • Modern One-Pot Methodologies: More contemporary synthetic chemistry has focused on developing more efficient, "one-pot" procedures. For instance, a facile synthesis of methyl 5-(arylamino)-4-oxothieno[2,3-b]thiopyran-6-carboxylates has been achieved through the direct reaction of deprotonated methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate with aryl isothiocyanates[1]. This highlights the ongoing evolution of synthetic methods towards greater efficiency and functional group tolerance.

The Rise to Prominence: Medicinal Chemistry Applications

The thieno[2,3-b]thiopyran-4-one scaffold gained significant attention with the discovery of its potent biological activities. Early reports identified derivatives of the related 5,6-dihydro-4-oxo-thieno[2,3-b]thiopyran-2-sulfonamides as useful bactericides and fungicides[2]. This initial discovery of antimicrobial properties spurred further investigation into the medicinal potential of this heterocyclic system.

A Pivotal Role in Carbonic Anhydrase Inhibition

A major breakthrough in the history of thieno[2,3-b]thiopyran-4-ones came with the discovery of their potent inhibitory activity against carbonic anhydrase[2]. Carbonic anhydrases are a family of metalloenzymes that play crucial roles in various physiological processes. Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.

This discovery led to extensive structure-activity relationship (SAR) studies, culminating in the development of the highly successful anti-glaucoma drug, Dorzolamide . The key intermediate in the synthesis of Dorzolamide is (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one , cementing the importance of this scaffold in pharmaceutical development[3][4][5].

Evolution of Thieno[2,3-b]thiopyran-4-one Applications A Initial Synthesis & Characterization B Discovery of Antimicrobial Activity (Bactericides & Fungicides) A->B Biological Screening C Identification as Carbonic Anhydrase Inhibitors B->C Further Investigation D Development of Dorzolamide (Anti-glaucoma Drug) C->D SAR Studies & Drug Design E Ongoing Research & New Therapeutic Areas D->E Scaffold Hopping & Analogue Development

Caption: Key milestones in the development and application of thieno[2,3-b]thiopyran-4-one compounds.

Key Synthetic Protocols

General Procedure for the Synthesis of Substituted Thieno[2,3-b]thiopyran-4-ones via Isothiocyanates

This protocol is adapted from the work of El-Abadelah and coworkers and represents a modern, efficient approach to a range of substituted derivatives[1].

Step 1: Deprotonation of the β-ketoester To a stirred solution of methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate in anhydrous tetrahydrofuran (THF) under an inert atmosphere, one equivalent of a strong base (e.g., sodium hydride) is added portionwise at room temperature. The mixture is stirred for 15-20 minutes to ensure complete formation of the enolate.

Step 2: Reaction with Aryl Isothiocyanate One equivalent of the desired aryl isothiocyanate is added to the reaction mixture.

Step 3: Cyclization The reaction mixture is heated to reflux for approximately 10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 4: Work-up and Purification After cooling to room temperature, the reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired methyl 5-(arylamino)-4-oxothieno[2,3-b]thiopyran-6-carboxylate.

cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Product A Methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate C 1. Deprotonation (NaH, THF) 2. Addition of Aryl Isothiocyanate 3. Reflux (Cyclization) A->C B Aryl Isothiocyanate B->C D Methyl 5-(arylamino)-4-oxothieno[2,3-b]thiopyran-6-carboxylate C->D

Caption: One-pot synthesis of substituted thieno[2,3-b]thiopyran-4-ones.

Spectroscopic and Structural Characterization

The structural elucidation of thieno[2,3-b]thiopyran-4-one derivatives relies on a combination of standard spectroscopic techniques:

Technique Key Features
¹H NMR The proton NMR spectra typically show characteristic signals for the thiophene and thiopyran ring protons. The chemical shifts and coupling constants provide valuable information about the substitution pattern.
¹³C NMR The carbon NMR spectra will exhibit a characteristic signal for the carbonyl carbon (C4) in the downfield region (typically >180 ppm). The chemical shifts of the other ring carbons confirm the fused ring structure.
Infrared (IR) A strong absorption band in the region of 1640-1680 cm⁻¹ is indicative of the C=O stretching vibration of the thiopyranone ring.
Mass Spectrometry (MS) The mass spectrum provides the molecular weight of the compound and fragmentation patterns that can help to confirm the structure.

Conclusion and Future Outlook

The journey of the thieno[2,3-b]thiopyran-4-one scaffold from a relatively obscure heterocycle to a key component in a blockbuster drug exemplifies the power of systematic exploration in medicinal chemistry. Its history is intertwined with the broader development of sulfur-containing heterocycles and the quest for novel therapeutic agents. While its role as a carbonic anhydrase inhibitor is well-established, the inherent structural features and synthetic accessibility of the thieno[2,3-b]thiopyran-4-one core suggest that its full potential may not yet be realized. Future research will likely focus on exploring this privileged scaffold for new biological targets, leveraging modern synthetic methods to create diverse libraries for high-throughput screening, and applying computational tools to design next-generation therapeutics based on this remarkable heterocyclic system.

References

  • Synthesis, Crystal Structure, Antibacterial and Antituberculosis Activities of Novel Thieno[2,3-b][3][6] dithiine-1,1 - Jordan Journal of Chemistry (JJC). [Link]

  • Examples of bioactive dihydrothieno[2,3-b]thiopyran-4-ones (1-2c) and thiochromones 3. - ResearchGate. [Link]

  • 3-substituted thieno[2,3-b][3][6]thiazine-6-sulfonamides. A novel class of topically active carbonic anhydrase inhibitors - PubMed. [Link]

  • Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide - Journal of Pharmaceutical Research. [Link]

  • Thieno[2,3-b]furan-2-sulfonamides as Topical Carbonic Anhydrase Inhibitors - PubMed. [Link]

  • Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide - ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives - PMC. [Link]

  • US7109353B2 - Process for preparing 5,6-dihydro-4-(S)-(ethylamino)-6-(S)
  • Efficient Synthesis and Fungicidal Activities of 3,5,6,8-Tetrahydro-4H-thiopyrano[4′,3′ :4,5]thieno[2,3-d]pyrimidin-4-ones - ResearchGate. [Link]

  • Discovery of 4,5-Dihydro-1H-thieno[2′,3′:2,3]thiepino [4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epidermal Growth Factor Receptors for Tyrosine Kinase Inhibitors - MDPI. [Link]

  • (PDF) Fused thia-heterocycles via isothiocyanates. Part II. A convenient synthesis of some new thieno[2,3-b]thiopyran-4-one derivatives - ResearchGate. [Link]

  • The Synthesis of Dihydrofurano(2,3‐b)thiopyrans, Thiepins, and Thiophenes. - Sci-Hub. [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - MDPI. [Link]

  • Thiophene Ring-Opening Reactions V. Expedient Synthesis of 1,3,4- Thiadiazoline-Sulfanyl[6][7]thiazin-4-one Hybrids | Bentham Science Publishers. [Link]

  • Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide - Journal of Pharmaceutical Research. [Link]

  • Synthesis and biological evaluation of thieno [2',3':4,5]pyrimido[1,2-b][2][3][6]triazines and thieno[2,3-d][2][3][6]triazolo[1,5-a]pyrimidines as anti-inflammatory and analgesic agents - PubMed. [Link]

  • Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives - Journal of King Saud University - Science. [Link]

  • (PDF) Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)-ones and Their Antifungal Activity In Vitro - ResearchGate. [Link]

  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - RSC Publishing. [Link]

  • Thiophene ring-opening reactions. Part VII: synthesis and antitumor, anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids - ResearchGate. [Link]

  • Diastereoselective reduction of chiral N-tert-butanesulfinimines for the synthesis of (4S,6S) - Der Pharma Chemica. [Link]

  • Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XI - sfera. [Link]

  • Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PubMed Central. [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Reduction of 6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the chemical reduction of 6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one to its corresponding secondary alcohol, 6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol. This transformation is a pivotal step in the synthesis of various pharmaceutically active compounds, most notably as a key intermediate for Dorzolamide, a carbonic anhydrase inhibitor used in the management of glaucoma.[1][2] This guide details a reliable and efficient protocol using sodium borohydride (NaBH₄), chosen for its selectivity, operational simplicity, and mild reaction conditions. We will explore the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, and discuss methods for characterization and purification of the final product.

Introduction and Scientific Context

The thieno[2,3-b]thiopyran scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[2] The specific ketone, this compound, is a critical building block. Its reduction to the corresponding alcohol introduces a chiral center at the C4 position, which is fundamental for the stereochemistry and ultimate therapeutic efficacy of drugs like Dorzolamide.[3][4]

The conversion of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. The selection of the reducing agent is paramount to ensure high yield, purity, and, where applicable, stereocontrol. While various reducing agents can effect this change, sodium borohydride (NaBH₄) offers a compelling balance of reactivity and selectivity. It is a mild reducing agent, chemoselective for aldehydes and ketones, and generally does not reduce more stable functional groups like esters or amides under standard conditions, which is advantageous in complex molecule synthesis.[5] Its operational safety and compatibility with protic solvents like methanol and ethanol make it a preferred choice for both laboratory-scale and industrial applications.[5][6]

Principle of the Reaction: Hydride Transfer Mechanism

The reduction of the ketone carbonyl group by sodium borohydride proceeds via a nucleophilic addition mechanism. The borohydride anion ([BH₄]⁻) serves as a source of hydride ions (H⁻).

Step 1: Nucleophilic Attack The reaction initiates with the nucleophilic attack of a hydride ion from the borohydride complex onto the electrophilic carbonyl carbon of the thienothiopyranone. The polarity of the C=O bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbon atom susceptible to this attack. This step breaks the π-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetracoordinate borate-alkoxide intermediate.

Step 2: Protonation (Work-up) Following the hydride transfer, the resulting alkoxide is protonated during an aqueous or alcoholic work-up step. The solvent (e.g., methanol or water) provides the proton to neutralize the oxygen anion, yielding the final secondary alcohol product.[5][7] Each molecule of NaBH₄ can, in principle, reduce four molecules of the ketone.

Below is a diagram illustrating the general mechanism.

NaBH4_Reduction_Mechanism Ketone 6-Methyl-5,6-dihydro-4H- thieno[2,3-b]thiopyran-4-one Intermediate Alkoxyborate Intermediate Ketone->Intermediate 1. Hydride Attack (H⁻) NaBH4 NaBH₄ Alcohol 6-Methyl-5,6-dihydro-4H- thieno[2,3-b]thiopyran-4-ol Intermediate->Alcohol 2. Protonation (Work-up) Solvent H⁺ Source (e.g., MeOH, H₂O) Reduction_Workflow start Start dissolve Dissolve Ketone in Methanol start->dissolve cool Cool to 0°C (Ice Bath) dissolve->cool add_nabh4 Add NaBH₄ (Portion-wise) cool->add_nabh4 react Stir at 0°C, then Warm to Room Temp add_nabh4->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with Water monitor->quench Complete concentrate Concentrate in vacuo quench->concentrate extract Extract with DCM concentrate->extract wash Wash Organic Layer (Water & Brine) extract->wash dry Dry over MgSO₄ wash->dry filter_evap Filter and Evaporate Solvent dry->filter_evap purify Purify Product (Recrystallization/Chromatography) filter_evap->purify end End: Pure Alcohol purify->end

Sources

Application Note: High-Yield Synthesis of 6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide via m-CPBA Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the selective oxidation of 6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one to its corresponding sulfone, this compound 7,7-dioxide. This transformation is a critical step in the synthesis of pharmaceutically relevant scaffolds, including intermediates for carbonic anhydrase inhibitors like Dorzolamide.[1] We present a robust methodology employing meta-chloroperoxybenzoic acid (m-CPBA) that ensures high conversion and yield. This document details the underlying mechanistic principles, provides a step-by-step experimental protocol, outlines safety considerations, and describes rigorous analytical characterization of the final product.

Introduction: The Significance of Thieno[2,3-b]thiopyran Sulfones

The thieno[2,3-b]thiopyran scaffold is a privileged heterocyclic system frequently encountered in medicinal chemistry and drug development.[2][3] These structures serve as bioisosteres for other bicyclic systems and are integral to compounds with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The oxidation of the sulfide moiety within this scaffold to a sulfone dramatically alters its electronic and steric properties. The resulting sulfone group can act as a hydrogen bond acceptor and introduces a rigid tetrahedral geometry, which can enhance binding affinity to biological targets and improve pharmacokinetic profiles.

Specifically, the target molecule of this protocol, (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide, is a known key intermediate in the synthesis of Dorzolamide, a potent topical carbonic anhydrase inhibitor used in the treatment of glaucoma.[3][4] Therefore, a reliable and scalable protocol for its synthesis is of significant interest to the pharmaceutical and organic synthesis communities.

Mechanistic Rationale: The Prilezhaev Reaction

The oxidation of a sulfide to a sulfone using a peroxy acid like m-CPBA is a classic example of the Prilezhaev reaction.[5] The reaction proceeds in a stepwise manner, with the initial oxidation of the electron-rich sulfide to a sulfoxide, followed by a second, slower oxidation of the sulfoxide to the final sulfone.

The generally accepted mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic outer oxygen of the peroxy acid.[6] This occurs via a concerted transition state. For the complete conversion to the sulfone, at least two equivalents of the oxidizing agent are required. The electron-withdrawing nature of the sulfoxide group formed after the first oxidation step makes the second oxidation slower, often necessitating slightly elevated temperatures or longer reaction times to drive the reaction to completion.

G Sulfoxide Sulfoxide Sulfoxide_ref Sulfoxide_ref

Diagram 1: Stepwise Oxidation Mechanism. A schematic overview of the two-stage oxidation from sulfide to sulfone using m-CPBA.

Experimental Protocol

This protocol is optimized for the oxidation of 1.0 mmol of the starting material. All operations should be conducted in a well-ventilated chemical fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
This compound≥98%Commercial147086-79-1Starting Material
meta-Chloroperoxybenzoic acid (m-CPBA)≤77%Commercial937-14-4Oxidizing Agent
Dichloromethane (DCM)AnhydrousCommercial75-09-2Reaction Solvent
Sodium Sulfite (Na₂SO₃)ACS GradeCommercial7757-83-7For Quenching
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeIn-house144-55-8For Workup
Brine (Saturated NaCl Solution)ACS GradeIn-house7647-14-5For Workup
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercial7487-88-9Drying Agent
Ethyl AcetateHPLC GradeCommercial141-78-6For Purification
HexanesHPLC GradeCommercial110-54-3For Purification
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (184.3 mg, 1.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (15 mL) to the flask and stir at room temperature until the starting material is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Oxidant: While stirring vigorously at 0 °C, add m-CPBA (≤77%, 500 mg, approx. 2.2 mmol, 2.2 eq.) portion-wise over 10-15 minutes. Causality Note: Portion-wise addition helps to control the initial exotherm of the reaction. Maintaining a low temperature minimizes potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material (sulfide) is significantly less polar than the sulfone product. The reaction is complete when the starting material spot is no longer visible.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C in an ice-water bath. Quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium sulfite (10 mL).[7] Stir vigorously for 20 minutes. Trustworthiness Check: Test for peroxides using potassium iodide starch paper; a lack of color change indicates successful quenching.

  • Workup - Phase Separation: Transfer the mixture to a separatory funnel. Add an additional 15 mL of DCM. Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution (2 x 20 mL) to remove m-chlorobenzoic acid.[6]

    • Water (1 x 20 mL).

    • Brine (1 x 20 mL).

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel using a gradient eluent of Hexanes:Ethyl Acetate (starting from 4:1 and moving to 2:1). Alternatively, recrystallization from an ethyl acetate/hexanes solvent system can yield the pure product as a white to off-white solid.

G

Diagram 2: Experimental Workflow. A streamlined representation of the synthesis and purification process.

Analytical Characterization

Physicochemical Properties
PropertyStarting Material (Sulfide)Product (Sulfone)
Molecular Formula C₈H₈OS₂C₈H₈O₃S₂
Molecular Weight 184.28 g/mol 216.28 g/mol [8]
Appearance Tan Solid[9]White to off-white solid
Solubility Soluble in DCM, Chloroform, EtOAc[9]Soluble in DCM, moderately soluble in EtOAc
Spectroscopic Data

While experimental spectra for the specific target molecule are not widely published, the following are expected characteristic shifts and absorptions based on known data for sulfones and related structures.

  • ¹H NMR (400 MHz, CDCl₃):

    • Starting Material: Protons adjacent to the sulfide (at C5 and the C6-methyl) will have characteristic chemical shifts.

    • Product (Sulfone): A significant downfield shift (deshielding) of the protons alpha to the newly formed sulfone group is expected. The protons on the C5 methylene and the C6 methine will be most affected, likely shifting by Δδ = +0.5 to +1.0 ppm compared to the starting sulfide. The aromatic protons on the thiophene ring will also experience a downfield shift.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Product (Sulfone): The carbons alpha to the sulfone group (C5 and C6) will be deshielded and shift downfield compared to the sulfide precursor.

  • Infrared (IR) Spectroscopy (ATR):

    • Starting Material: Will show a characteristic C=O stretch for the ketone around 1660-1680 cm⁻¹.

    • Product (Sulfone): The most diagnostic change will be the appearance of two strong absorption bands characteristic of the S=O stretching in a sulfone group. These are typically found in the ranges of 1350–1300 cm⁻¹ (asymmetric stretch) and 1160–1120 cm⁻¹ (symmetric stretch).[2] The ketone C=O stretch will remain.

  • Mass Spectrometry (ESI+):

    • Product (Sulfone): Expected [M+H]⁺ = 217.0, [M+Na]⁺ = 239.0.

Safety and Handling

  • m-CPBA: is a strong oxidizing agent and can be shock-sensitive, especially when pure. The commercially available material (≤77%) is more stable but should still be handled with care. It is a skin and eye irritant.[7]

    • Handling: Always wear appropriate PPE, including safety goggles, a lab coat, and gloves. Avoid inhalation of the powder. Use in a chemical fume hood.[7]

    • Storage: Store refrigerated (2-8 °C) in its original container, away from flammable materials and sources of ignition.

  • Dichloromethane (DCM): is a volatile and suspected carcinogen. All operations involving DCM must be performed in a well-ventilated fume hood.

  • Quenching: The quenching of excess peroxide is an exothermic process. Perform this step slowly and with efficient cooling to prevent a runaway reaction.

Discussion and Alternative Methods

The described m-CPBA protocol is highly effective for this transformation. The primary byproduct, m-chlorobenzoic acid, is readily removed by a basic aqueous wash, simplifying purification.

An alternative and commonly used oxidant for this transformation is Oxone® (potassium peroxymonosulfate).[10] Patents related to Dorzolamide synthesis have cited the use of Oxone for the oxidation of similar thienothiopyran intermediates.[10] While effective, reactions with Oxone are often performed in mixed solvent systems like methanol/water or acetone/water, which can complicate workup. Furthermore, some reports suggest that Oxone can be hazardous on a large scale.[10]

Another method involves using hydrogen peroxide with a metal catalyst, such as sodium tungstate (Na₂WO₄·2H₂O), which has been reported for the oxidation of the corresponding alcohol derivative of the target molecule.[4] This method avoids chlorinated solvents but requires removal of the metal catalyst during purification.

Conclusion

The oxidation of this compound to its sulfone is a key synthetic step for accessing valuable pharmaceutical intermediates. The presented protocol using m-CPBA in dichloromethane offers a reliable, high-yielding, and straightforward method for researchers in organic synthesis and drug development. Careful monitoring, controlled addition of the oxidant, and a thorough aqueous workup are critical for achieving optimal results and ensuring the safe execution of the reaction.

References

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2022, December 1). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

  • Google Patents. (n.d.). US7109353B2 - Process for preparing 5,6-dihydro-4-(S)-(ethylamino)-6-(S) methyl-4H-thieno[2,3b]thiopyran-2-sulphonamide-7,7-dioxide HCl.
  • PubChem. (n.d.). 5,6-Dihydro-6-methyl-4H-thieno(2,3-b)thiopyran-4-ol 7,7-dioxide, (4S,6S)-. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. Retrieved from [Link]

  • PubMed Central (PMC). (2023, July 21). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. Retrieved from [Link]

  • SciELO. (n.d.). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Chemical Characterisation of New Bis-Thieno[2,3-b]thiophene Derivatives. Retrieved from [Link]

  • BioCrick. (n.d.). 5,6-Dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-one | CAS:147086-79-1. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010061398A1 - Process for preparing dorzolamide hydrochloride and its intermediate.
  • Reddit. (2023, June 20). Removal of 3-chlorobenzoic acid from mCPBA reactions. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2006). Design, synthesis, and structure-activity relationships of thieno[2,3-b]pyridin-4-one derivatives as a novel class of potent, orally active, non-peptide luteinizing hormone-releasing hormone receptor antagonists. Retrieved from [Link]

  • ACS Omega. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. Retrieved from [Link]

  • UCLA EH&S. (2017, May 25). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 147128-77-6 | Product Name : (4R,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide. Retrieved from [Link]

Sources

Large-Scale Synthesis of (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one: A Comprehensive Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Chiral Intermediate in Glaucoma Therapy

(S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one is a chiral heterocyclic ketone of significant interest in the pharmaceutical industry. Its primary importance lies in its role as a key intermediate in the synthesis of Dorzolamide hydrochloride, a potent carbonic anhydrase inhibitor used in the treatment of glaucoma.[1][2] The stereochemistry at the 6-position is crucial for the pharmacological activity of the final drug product. Consequently, the development of a robust, scalable, and economically viable synthesis of this intermediate with high enantiomeric purity is a critical objective for drug development professionals. This application note provides a detailed, in-depth guide to the large-scale synthesis of (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one, focusing on a well-established and optimized synthetic route. The protocols described herein are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers and scientists in the field.

Synthetic Strategy: A Multi-Step Approach to a Chiral Target

The large-scale synthesis of (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one is a multi-step process that begins with a readily available chiral starting material, methyl (R)-3-hydroxybutyrate. The overall strategy involves the following key transformations:

  • Activation of the Chiral Center: The hydroxyl group of methyl (R)-3-hydroxybutyrate is converted to a good leaving group, typically a tosylate, to facilitate subsequent nucleophilic substitution.

  • Carbon-Carbon Bond Formation: A lithiated thiophene species is generated and reacted with the activated chiral synthon to introduce the thiophene moiety.

  • Chain Elongation and Functional Group Manipulation: The ester group is hydrolyzed, and the resulting carboxylic acid is converted to an acid chloride.

  • Intramolecular Cyclization: The final ring closure is achieved through an intramolecular Friedel-Crafts-type acylation to form the desired thieno[2,3-b]thiopyran-4-one ring system.

This synthetic approach is advantageous for large-scale production due to the use of relatively inexpensive starting materials and reagents, and the potential for optimization at each step to improve overall yield and purity.[1][3]

Synthesis_Workflow A Methyl (R)-3-hydroxybutyrate B Methyl (R)-3-(tosyloxy)butanoate A->B Tosylation C Methyl 2-(thiophen-2-yl)acetate B->C C-C Coupling D 2-(Thiophen-2-yl)acetic acid C->D Hydrolysis E 2-(Thiophen-2-yl)acetyl chloride D->E Acyl Halogenation F (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one E->F Intramolecular Cyclization

Figure 1: Overall synthetic workflow for (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one.

Detailed Protocols and Experimental Insights

Part 1: Synthesis of Methyl (R)-3-(tosyloxy)butanoate

Rationale: The conversion of the hydroxyl group in methyl (R)-3-hydroxybutyrate to a tosylate is a critical activation step. Tosylates are excellent leaving groups, facilitating the subsequent nucleophilic substitution by the lithiated thiophene.[4][5] The use of p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine is a standard and efficient method for this transformation.[1] The reaction is typically carried out at low temperatures to minimize side reactions.

Protocol:

  • To a stirred solution of methyl (R)-3-hydroxybutyrate (1.0 eq.) in anhydrous dichloromethane (DCM, 10 vol) under a nitrogen atmosphere, cool the mixture to 0 °C.

  • Slowly add triethylamine (1.5 eq.) to the solution, maintaining the temperature at 0 °C.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water (5 vol).

  • Separate the organic layer and wash it sequentially with 1N HCl (2 x 5 vol), saturated sodium bicarbonate solution (2 x 5 vol), and brine (1 x 5 vol).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl (R)-3-(tosyloxy)butanoate as an oil.

ReagentMolar Eq.Molecular Weight ( g/mol )Quantity
Methyl (R)-3-hydroxybutyrate1.0118.13(Specify amount)
p-Toluenesulfonyl chloride1.2190.65(Calculate based on substrate)
Triethylamine1.5101.19(Calculate based on substrate)
Dichloromethane-84.9310 volumes

Table 1: Reagent quantities for the tosylation of methyl (R)-3-hydroxybutyrate.

Part 2: Synthesis of the Thiophene Intermediate and Coupling

Rationale: The formation of the carbon-carbon bond between the thiophene ring and the chiral sidechain is achieved via a nucleophilic substitution reaction. Thiophene is first deprotonated at the 2-position using a strong base, typically n-butyllithium (n-BuLi), to form the highly reactive 2-lithiothiophene.[6] This organolithium reagent then displaces the tosylate group from methyl (R)-3-(tosyloxy)butanoate. This reaction must be conducted under strictly anhydrous and inert conditions due to the high reactivity and pyrophoric nature of n-BuLi.

Safety Note: n-Butyllithium is a pyrophoric liquid and reacts violently with water and air. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

Protocol:

  • In a separate, dry, nitrogen-flushed reactor, dissolve thiophene (1.1 eq.) in anhydrous tetrahydrofuran (THF, 10 vol).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium (1.05 eq., 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of 2-lithiothiophene.

  • In another reactor, dissolve methyl (R)-3-(tosyloxy)butanoate (1.0 eq.) in anhydrous THF (5 vol) and cool to -78 °C.

  • Slowly transfer the freshly prepared 2-lithiothiophene solution to the solution of the tosylate via cannula, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, methyl 2-(thiophen-2-yl)acetate with the chiral side chain, can be purified by column chromatography or used directly in the next step if purity is sufficient.

ReagentMolar Eq.Molecular Weight ( g/mol )Concentration
Thiophene1.184.14-
n-Butyllithium1.0564.062.5 M in hexanes
Methyl (R)-3-(tosyloxy)butanoate1.0272.33-
Tetrahydrofuran-72.11Anhydrous

Table 2: Reagents for the synthesis and coupling of 2-lithiothiophene.

Part 3: Hydrolysis and Acyl Chloride Formation

Rationale: The ester functionality in the coupled product is hydrolyzed to the corresponding carboxylic acid, which is then activated as an acid chloride for the subsequent intramolecular cyclization. Basic hydrolysis with sodium hydroxide is a standard procedure. The conversion to the acid chloride is typically achieved using oxalyl chloride or thionyl chloride.[1] Oxalyl chloride is often preferred for its mild reaction conditions and the formation of gaseous byproducts that are easily removed.

Protocol:

  • Dissolve the crude ester from the previous step in a mixture of methanol (5 vol) and water (5 vol).

  • Add sodium hydroxide (2.0 eq.) and stir the mixture at room temperature for 4-6 hours, monitoring the hydrolysis by TLC.

  • After complete hydrolysis, acidify the reaction mixture to pH 2-3 with 2N HCl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 10 vol).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 2-(thiophen-2-yl)acetic acid derivative.

  • To a solution of the crude carboxylic acid in anhydrous DCM (10 vol) at 0 °C, add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq.).

  • Slowly add oxalyl chloride (1.5 eq.) dropwise. Vigorous gas evolution will be observed.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude acid chloride which should be used immediately in the next step.

Part 4: Intramolecular Cyclization to (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one

Rationale: The final step is an intramolecular Friedel-Crafts acylation, where the newly formed acyl chloride reacts with the electron-rich thiophene ring to form the six-membered thiopyranone ring. A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), is typically required to facilitate this reaction. The choice of solvent is critical, and non-coordinating solvents like dichloromethane are preferred.

Protocol:

  • To a suspension of anhydrous aluminum chloride (1.5 eq.) in anhydrous DCM (10 vol) at 0 °C under a nitrogen atmosphere, add a solution of the crude acid chloride in anhydrous DCM (5 vol) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with DCM (3 x 10 vol).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one as a solid.

AnalysisSpecification
AppearanceWhite to off-white solid
Purity (HPLC)≥ 98%
Enantiomeric Excess≥ 99%
Melting Point(Specify range)

Table 3: Typical specifications for the final product.

In-Process Controls and Analytical Methods

Throughout the synthesis, rigorous in-process controls are essential to ensure the desired product quality and to optimize the process for large-scale production.

  • Thin Layer Chromatography (TLC): A rapid and effective tool for monitoring the progress of each reaction step.

  • High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of reaction conversion and for determining the purity of the final product. Chiral HPLC methods are necessary to determine the enantiomeric excess.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying intermediates and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of intermediates and the final product.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.

Conclusion

The large-scale synthesis of (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one is a challenging yet well-defined process that is critical for the production of the anti-glaucoma drug Dorzolamide. The synthetic route outlined in this application note, starting from methyl (R)-3-hydroxybutyrate, provides a reliable and scalable method for obtaining this key intermediate with high purity and enantiomeric excess. By understanding the rationale behind each experimental step and implementing robust in-process controls, researchers and drug development professionals can successfully and efficiently produce this vital pharmaceutical building block. Careful attention to safety, particularly when handling pyrophoric reagents like n-butyllithium, is paramount for the successful and safe execution of this synthesis on a large scale.

References

  • Journal of Pharmaceutical Research. (2025). Design and Optimization of a Process for the Manufacture of (S)
  • Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]

  • ResearchGate. (2025). Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. [Link]

  • ResearchGate. (2025). Key intermediate of dorzolamide hydrochloride and synthesis method thereof. [Link]

  • Google Patents. (1977).
  • ResearchGate. (2021). Heterocyclic Amides Derived from 2-Thiopheneacetic Acid: Synthesis, Characterization and Antimicrobial Activity Evaluation. [Link]

  • Research and Reviews: Journal of Medicinal & Organic Chemistry. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]

  • PubChem. (6S)-5,6-Dihydro-6-methylthieno[2,3-b]thiopyran-4-one. [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

  • ResearchGate. (2025). Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines. [Link]

  • Google Patents. (1994). ENANTIOSELECTIVE SYNTHESIS OF 5,6-DIHYDRO-(S)-4-(ETHYLAMINO)-(S)
  • Google Patents. (2009).
  • ResearchGate. (2005). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. [Link]

  • ResearchGate. (2025). Synthesis of thiophene-based flavone and pyrazole derivatives through intramolecular cyclization and condensation reactions: Molecular docking, biological evaluation including antimicrobial, antioxidant, and antitubercular activities. [Link]

  • National Center for Biotechnology Information. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • PubChem. 5,6-Dihydro-6-methyl-4H-thieno(2,3-b)thiopyran-4-one. [Link]

  • MDPI. (2022). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]

  • Khan Academy. (n.d.). Preparation of mesylates and tosylates. [Link]

  • ResearchGate. (2016). Thiophenes: reactions and synthesis. [Link]

  • Journal of the American Chemical Society. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. [Link]

  • Google Patents. (1981).
  • MDPI. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. [Link]

  • MDPI. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

Sources

experimental procedure for the synthesis of dorzolamide intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Key Dorzolamide Intermediates

Introduction: The Molecular Architecture of Dorzolamide

Dorzolamide Hydrochloride is a potent, topically administered carbonic anhydrase II inhibitor, representing a cornerstone in the therapeutic management of glaucoma and ocular hypertension.[1] Its primary function is to decrease intraocular pressure by reducing the secretion of aqueous humor.[1] The synthesis of dorzolamide, chemically known as (4S,6S)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride, is a significant undertaking in medicinal chemistry due to its complex, stereospecific structure.[1] The precise arrangement of its chiral centers is critical for its pharmacological activity.

This technical guide provides a comprehensive overview of a well-established synthetic pathway for dorzolamide, with a focus on the detailed experimental procedures for its crucial intermediates. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the key chemical transformations, explains the rationale behind critical process parameters, and offers detailed, replicable protocols grounded in authoritative literature.

Strategic Overview of the Dorzolamide Synthesis Pathway

The manufacturing process for dorzolamide hinges on a multi-step approach that begins with a chiral building block to establish the correct stereochemistry early in the synthesis.[1][2] The core strategy involves the construction of the thienothiopyran ring system, followed by a series of functional group transformations to introduce the sulfonamide and ethylamino moieties with the correct trans stereochemistry.

The pathway outlined below represents a convergent and efficient route, highlighting the progression through key intermediates that are the focus of this guide.

G A Intermediate A (S)-5,6-dihydro-6-methylthieno [2,3-b]thiopyran-4-one B Intermediate B (4S,6S)-4-Hydroxy-sulfone A->B  Reduction &  Oxidation C Intermediate C (4S,6S)-Acetamido-sulfone B->C  Ritter Reaction D Intermediate D (4S,6S)-Ethylamino-sulfonamide (Dorzolamide Base) C->D  Amide Reduction &  Sulfonamide Formation E Dorzolamide HCl (Final API) D->E  Salt Formation

Figure 1: Core synthesis pathway for Dorzolamide Hydrochloride.

Part 1: Synthesis of Chiral Ketone Intermediate (A)

The foundation of the stereoselective synthesis is the preparation of (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one. This intermediate contains one of the crucial chiral centers that will dictate the final stereochemistry of the drug. The synthesis involves a multi-step process beginning with commercially available chiral precursors.[3]

Protocol 1: Synthesis of (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one

This protocol is an optimized route designed to enhance yield and purity for industrial-scale production.[3] The process begins with the reaction of methyl (R)-3-hydroxybutyrate, which is converted through several steps including tosylation, reaction with a lithiated thiophene intermediate, esterification, hydrolysis, and finally, a cyclization reaction to form the desired ketone.[3]

Experimental Rationale:

  • Starting Material: The use of methyl (R)-3-hydroxybutyrate establishes the (S)-configuration at the 6-position of the final thienothiopyran ring system.

  • Cyclization: The intramolecular cyclization is a critical step. The choice of reagents like oxalyl chloride and a suitable Lewis acid is pivotal for achieving high conversion and minimizing side products.[3]

  • Process Control: Each step is monitored by Thin-Layer Chromatography (TLC) and other analytical methods (IR, NMR, GC-MS) to ensure the reaction proceeds to completion and to verify the purity of the intermediates.[3]

Step-by-Step Procedure (Summarized from Optimized Route[3]):

  • Activation: Convert methyl (R)-3-hydroxybutyrate to its corresponding tosylate by reacting it with p-toluenesulfonyl chloride in the presence of a base like pyridine.

  • Thiophene Coupling: Prepare a lithiated thiophene species by treating 2-bromothiophene with n-butyllithium at low temperature (-78 °C). React this intermediate with the tosylate from the previous step.

  • Esterification & Hydrolysis: The coupled product is then converted to the corresponding carboxylic acid through esterification followed by hydrolysis.

  • Cyclization: The carboxylic acid is activated, typically with oxalyl chloride or thionyl chloride, to form an acid chloride, which then undergoes an intramolecular Friedel-Crafts-type acylation to form the cyclic ketone (Intermediate A). This step is often catalyzed by a Lewis acid.

ParameterValueRationale
Starting Material Methyl (R)-3-hydroxybutyrateChiral pool material to set stereocenter
Key Reagents p-TsCl, n-BuLi, 2-bromothiophene, Oxalyl ChlorideFor activation, lithiation, and cyclization
Monitoring TLC, GC-MSTo track reaction progress and purity
Optimized Yield ~60%Significant improvement over previous routes (~40%)[3]

Part 2: Synthesis of the Hydroxysulfone Intermediate (B)

With the chiral ketone in hand, the next phase involves a reduction to form the corresponding alcohol, followed by oxidation of the sulfide to a sulfone. The stereochemistry of the newly formed hydroxyl group is critical, as the desired product is the trans-isomer.

Protocol 2: Preparation of (4S,6S)-4-Hydroxy-sulfone (Intermediate B)

This two-step sequence first reduces the ketone and then oxidizes the sulfide atom of the heterocyclic core.

Experimental Rationale:

  • Reduction: The reduction of the ketone to an alcohol creates a second chiral center. While various reducing agents can be used, the reaction often yields a mixture of cis and trans diastereomers. Subsequent steps are designed to isolate the desired trans isomer.

  • Oxidation: The oxidation of the sulfide to a sulfone is a key step to impart the correct electronic properties for carbonic anhydrase inhibition. Hydrogen peroxide catalyzed by sodium tungstate is an efficient and industrially scalable method for this transformation.[4] This avoids the use of more expensive and hazardous oxidizing agents like oxone.[5]

Step-by-Step Procedure:

  • Reduction of Ketone:

    • Dissolve Intermediate A in a suitable solvent (e.g., methanol).

    • Cool the solution to 0-5 °C.

    • Add a reducing agent, such as sodium borohydride, portion-wise while maintaining the temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Work up the reaction by adding acetone to quench excess borohydride, followed by acidification and extraction to isolate the alcohol product.

  • Oxidation to Sulfone:

    • Dissolve the resulting alcohol (hydroxysulfide) in a solvent mixture such as ethyl acetate and water.[4]

    • Add a catalytic amount of sodium tungstate.[4]

    • Add hydrogen peroxide (e.g., 30% solution) dropwise, maintaining the temperature between 25-30 °C. The reaction is exothermic and requires careful control.

    • Stir for several hours until the reaction is complete (monitored by TLC/HPLC).

    • Quench the reaction, separate the organic layer, wash, and concentrate to yield Intermediate B.

Part 3: Synthesis of the Acetamido-sulfone Intermediate (C)

The introduction of the nitrogen functionality is achieved via a Ritter reaction, which converts the hydroxyl group of Intermediate B into an acetamido group with retention of configuration.[4]

Protocol 3: Ritter Reaction for (4S,6S)-Acetamido-sulfone (Intermediate C)

This reaction is a cornerstone of many dorzolamide syntheses.

Experimental Rationale:

  • Mechanism: The Ritter reaction involves the treatment of an alcohol with a nitrile (acetonitrile in this case) in the presence of a strong acid (concentrated sulfuric acid).[4] The alcohol is protonated and leaves as water, forming a carbocation. This carbocation is then attacked by the nitrogen of the nitrile, and subsequent hydrolysis yields the amide.

  • Stereochemical Control: A key advantage of the Ritter reaction in this context is that it proceeds with retention of configuration at the carbon center, preserving the desired trans stereochemistry.

  • Quenching: The reaction is highly exothermic and quenching requires careful addition to a large volume of ice or a cooled acidic solution to dissipate heat and prevent degradation of the product.[4]

Step-by-Step Procedure (Adapted from[4]):

  • Reaction Setup:

    • To a flask containing acetonitrile, add concentrated sulfuric acid dropwise at a low temperature (0-5 °C) to control the exotherm.

    • Add a solution of Intermediate B in acetonitrile to the acidic mixture, maintaining the low temperature.

  • Reaction Execution:

    • Allow the reaction mixture to slowly warm to room temperature (25-30 °C) and stir for approximately 18-20 hours.[4]

    • Monitor the reaction for completion by HPLC.

  • Work-up and Isolation:

    • Carefully quench the reaction by pouring it into a pre-cooled 1M sulfuric acid solution or an ice-water mixture.[4]

    • Raise the temperature to room temperature and stir for 1 hour.

    • Adjust the pH to 7-8 using a 50% sodium hydroxide solution while maintaining a low temperature.[4]

    • Extract the product into an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Intermediate C.

Part 4: Synthesis of Dorzolamide Base (Intermediate D)

The final key transformation is the reduction of the acetamido group to the required ethylamino group. Traditional methods often used hazardous and expensive borane reagents.[6] An improved, safer, and more cost-effective method utilizes sodium borohydride and iodine.[6]

Protocol 4: Amide Reduction to Dorzolamide Base (Intermediate D)

This protocol provides a more industrially friendly approach to the final amine intermediate.

Experimental Rationale:

  • Reducing Agent: The combination of sodium borohydride (NaBH₄) and iodine (I₂) in an ethereal solvent like diethyl ether or THF generates diborane in situ. This provides the reducing power of borane reagents without the handling difficulties of pyrophoric borane-dimethyl sulfide complexes.[6]

  • Temperature Control: The addition of the iodine solution must be done at low temperature (<10 °C) to control the rate of diborane generation and the subsequent exothermic reduction.[6]

Step-by-Step Procedure (Adapted from[6]):

  • Reaction Setup:

    • Suspend Intermediate C and sodium borohydride in an anhydrous solvent like diethyl ether in a reaction flask.

    • Cool the mixture to 0 °C.

  • Addition of Iodine:

    • Prepare a solution of iodine in anhydrous diethyl ether.

    • Add the iodine solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.[6]

  • Reaction and Work-up:

    • After the addition is complete, allow the mixture to warm to room temperature (25 °C) and stir for 8-16 hours.[6]

    • Upon completion (monitored by TLC/HPLC), cool the mixture and quench the reaction by slowly adding methanol.

    • Slowly add 2M sulfuric acid and stir for 2 hours.

    • Distill off the solvent.

    • Cool the remaining aqueous solution and adjust the pH to 7-8 with a base (e.g., 20% NaOH or saturated sodium bicarbonate solution).[6]

    • Extract the product (Dorzolamide base) with ethyl acetate (3x).

    • Dry the combined organic extracts and concentrate to yield the solid product.

ParameterValueRationale
Starting Material Intermediate C (Acetamido-sulfone)Precursor with correct stereochemistry
Reducing System NaBH₄ / I₂Safer, cost-effective in situ generation of diborane[6]
Temperature Control <10 °C during additionTo moderate the exothermic reaction
Yield ~94%High-yielding and efficient conversion[6]

The final conversion to Dorzolamide Hydrochloride is achieved by treating the dorzolamide base with hydrochloric acid in a suitable solvent like isopropanol, followed by crystallization.[4]

Conclusion

The synthesis of dorzolamide intermediates is a well-defined yet challenging process that demands precise control over reaction conditions to achieve the desired stereochemistry and purity. The protocols outlined in this application note provide a robust framework for the synthesis of key intermediates, incorporating optimized, safer, and more scalable methodologies. By understanding the rationale behind each critical step, from the selection of the initial chiral precursor to the final amide reduction, researchers can confidently and efficiently navigate the synthetic landscape to produce this vital ophthalmic drug.

References

  • Process for preparing dorzolamide. (US8263787B2). Google Patents.
  • The synthetic method of dorzolamide hydrochloride intermediate. (CN103497202B). Google Patents.
  • Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. Journal of Pharmaceutical Research. Available from: [Link]

  • Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. (2023). ACS Omega. Available from: [Link]

  • Dorzolamide intermediate preparation method. (CN1990490A). Google Patents.
  • Key intermediate of dorzolamide hydrochloride and synthesis method thereof. Eureka. Available from: [Link]

  • Synthesis process of dorzolamide hydrochloride intermediate. (CN111233887A). Google Patents.
  • Preparation of 5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one compounds. (US4515951A). Google Patents.
  • Process for preparing 5,6-dihydro-4-(S)-(ethylamino)-6-(S) methyl-4H-thieno[2,3b]thiopyran-2-sulphonamide-7,7-dioxide HCl. (US7109353B2). Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this crucial pharmaceutical intermediate, notably used in the production of Dorzolamide HCl for glaucoma management.[1][2] We will address common challenges and frequently asked questions to help you optimize your synthetic process for higher yield and purity.

The synthesis is typically a multi-step process, culminating in an intramolecular cyclization reaction.[1][3] Success hinges on careful control of reaction parameters at each stage. This guide provides field-proven insights to navigate the complexities of the synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, providing causal explanations and actionable solutions.

Issue: Low Yield in the Intramolecular Cyclization Step

The conversion of the precursor, 3-(2-thienylthio)butyric acid, to the target ketone is the pivotal, and often lowest-yielding, step. This reaction is typically an intramolecular Friedel-Crafts acylation. Low yields can stem from several factors.

Causality Analysis:

  • Insufficient Activation of the Carboxylic Acid: The carboxylic acid itself is not reactive enough to acylate the electron-rich thiophene ring. It must be converted into a more potent electrophile.

  • Decomposition of Reagents or Intermediates: The activated acid intermediate or the thiophene ring can be sensitive to excessively harsh conditions (e.g., high temperatures, overly strong acids), leading to charring or polymerization.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical for balancing reaction rate with the prevention of side-product formation.

Solutions & Protocols:

  • Method A: Conversion to Acid Chloride: Converting the carboxylic acid to an acid chloride is a reliable way to create a highly reactive intermediate.

    • Activation: Dissolve 3-(2-thienylthio)butyric acid in a dry, inert solvent like dichloromethane (DCM) or toluene. Add oxalyl chloride or thionyl chloride dropwise at 0°C.[1] The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate this reaction.[1]

    • Cyclization: After the formation of the acid chloride is complete (monitor by IR or the cessation of gas evolution), cool the mixture and add a Lewis acid catalyst (e.g., AlCl₃, SnCl₄). Maintain a low temperature (0-5°C) to control the reaction's exothermicity.

    • Quench: Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl to decompose the aluminum complexes.[4]

  • Method B: Direct Cyclization with a Dehydrating Agent: Strong acid catalysts can directly promote cyclization.

    • Reagent Choice: Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) are effective. Eaton's reagent is often preferred as it allows for lower reaction temperatures and easier workup.

    • Procedure: Add the 3-(2-thienylthio)butyric acid precursor to the pre-heated cyclizing agent. The temperature must be carefully controlled; start with moderate temperatures (e.g., 60-80°C) and adjust based on reaction monitoring by TLC or HPLC.

    • Workup: After the reaction is complete, cool the mixture and pour it onto crushed ice. The product can then be extracted with an organic solvent like ethyl acetate.

Issue: Formation of a Major, Unidentified Byproduct

The appearance of significant byproducts can complicate purification and drastically reduce the yield.

Causality Analysis:

  • Intermolecular Reaction: If the reaction concentration is too high, the activated carboxylic acid intermediate can react with another molecule of the precursor instead of cyclizing, leading to dimer or polymer formation.

  • Thiophene Ring Protonation/Degradation: Excessively strong acidic conditions or high temperatures can lead to unwanted reactions on the sensitive thiophene ring.

  • Positional Isomers: While the methyl group directs the acylation, there is a small possibility of cyclization at an alternative position on the thiophene ring, though this is less common.

Solutions & Protocols:

  • Employ High-Dilution Principles: During the addition of the Lewis acid or when adding the precursor to the cyclizing agent, do so slowly and in a large volume of solvent. This favors the intramolecular pathway over the intermolecular one.

  • Strict Temperature Control: Use an ice bath or cryocooler to maintain the recommended temperature throughout the addition and reaction period. Do not let the reaction exotherm uncontrollably.

  • Monitor Reaction Progress: Use TLC or HPLC to track the consumption of starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to prevent the product from degrading or participating in side reactions. A typical TLC system could be hexane:ethyl acetate (e.g., 7:3 v/v).

Issue: Difficulty in Product Purification

The crude product may be an oil or a semi-solid that is difficult to crystallize, and column chromatography may result in low recovery.

Causality Analysis:

  • Presence of Baseline Impurities: Highly polar impurities, such as residual starting acid or polymeric byproducts, can interfere with crystallization.

  • Inappropriate Crystallization Solvent: The chosen solvent may be too good a solvent for the product, or it may co-crystallize with impurities.

  • Product Instability on Silica: Some sulfur-containing compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation during chromatography.

Solutions & Protocols:

  • Aqueous Wash: Before any other purification, thoroughly wash the organic extract of the crude product with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a brine wash.

  • Solvent Screening for Crystallization: Take a small amount of the crude oil and test various solvent systems. Start with a nonpolar solvent like hexane or heptane and add a more polar solvent like ethyl acetate or toluene dropwise until the oil dissolves, then cool to induce crystallization.[3]

  • Chromatography Optimization:

    • If using column chromatography, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutralizer like triethylamine (e.g., 1%).

    • Alternatively, use a different stationary phase, such as alumina (neutral or basic), which can be gentler on the product.

Optimization of Synthesis at a Glance

Route optimization has been shown to significantly improve the overall yield of (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one from a baseline of 40% to an improved 60%.[1][2] The table below summarizes key parameters for the critical cyclization step.

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Cyclizing Agent Polyphosphoric Acid (PPA)Oxalyl Chloride/DMF, then AlCl₃Milder conditions, better control, and higher reactivity of the acid chloride intermediate prevent degradation.[1]
Temperature 80-100°C0-5°CLower temperature minimizes the formation of thermal degradation byproducts and intermolecular side reactions.[1][4]
Solvent No solvent (neat PPA)Dichloromethane (DCM) / TolueneAllows for better temperature control and facilitates high-dilution conditions to favor intramolecular cyclization.[1]
Reaction Time 4-6 hours1-3 hoursMore efficient conversion reduces the time the product is exposed to reactive conditions, minimizing degradation.

Experimental Workflow & Troubleshooting Diagrams

To provide a clearer picture, the following diagrams illustrate the overall synthetic pathway and a troubleshooting decision tree for low yield.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Target Synthesis start Methyl (R)-3-hydroxybutyrate tosylation Tosylation (TsCl, Pyridine) start->tosylation thioether Thioether Formation (Thiophene-2-thiol, Base) tosylation->thioether hydrolysis Ester Hydrolysis (NaOH, H₂O) thioether->hydrolysis precursor 3-(2-thienylthio)butyric acid hydrolysis->precursor cyclization Intramolecular Cyclization (e.g., Oxalyl Chloride, AlCl₃) precursor->cyclization Critical Step target 6-Methyl-5,6-dihydro-4H- thieno[2,3-b]thiopyran-4-one cyclization->target

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Flowchart start Low Yield in Cyclization Step? check_purity Analyze Crude by TLC/NMR. Multiple Spots/Peaks? start->check_purity Yes polymer High MW smear or baseline spot? Suggests Polymerization. check_purity->polymer Yes starting_material Significant starting material remains? Suggests Incomplete Reaction. check_purity->starting_material No solution_polymer Solution: 1. Use high-dilution conditions. 2. Lower reaction temperature. 3. Reduce reaction time. polymer->solution_polymer solution_incomplete Solution: 1. Check activity of cyclizing agent. 2. Increase reaction time/temp moderately. 3. Ensure anhydrous conditions. starting_material->solution_incomplete Yes clean_reaction Crude is relatively clean but mass is low? Suggests Product Loss. starting_material->clean_reaction No solution_loss Solution: 1. Optimize extraction pH and solvent. 2. Check for volatility during solvent removal. 3. Re-evaluate purification method. clean_reaction->solution_loss

Caption: Troubleshooting flowchart for diagnosing low cyclization yield.

Frequently Asked Questions (FAQs)

Q1: What is a realistic overall yield to target for this synthesis? An unoptimized, multi-step synthesis might yield around 40%.[1] However, with careful optimization of each step, particularly the esterification and cyclization stages, achieving an overall yield of 60% is a realistic and attainable goal.[1][2]

Q2: What are the most critical parameters to ensure high purity of the final product? The two most critical parameters are maintaining anhydrous conditions, especially when using reagents like oxalyl chloride and Lewis acids, and strict temperature control during the cyclization step to prevent side reactions. Post-reaction, a thorough aqueous workup to remove acidic residues is crucial before final purification.[1][3]

Q3: How can I definitively confirm the structure of my final product? A combination of analytical techniques should be used. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy will confirm the structure and the arrangement of protons, Infrared (IR) spectroscopy will show the characteristic ketone carbonyl stretch, and Gas Chromatography-Mass Spectrometry (GC-MS) will confirm the molecular weight and provide an indication of purity.[1][2]

Q4: Are there alternative synthetic routes to this compound? Yes, other routes exist. One notable alternative involves the reaction of deprotonated methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate with aryl isothiocyanates.[5] Another approach involves Diels-Alder or [4+2] cycloaddition reactions to construct the thiopyran ring.[6] However, the intramolecular cyclization of 3-(2-thienylthio)butyric acid remains a common and scalable method.[1][3]

Q5: What are the primary safety considerations for this synthesis? Several reagents require careful handling.

  • n-Butyllithium: Extremely pyrophoric; must be handled under an inert atmosphere (Argon or Nitrogen) using syringe techniques.

  • Oxalyl Chloride / Thionyl Chloride: Highly corrosive and toxic. They react violently with water to release toxic gases (HCl, CO, CO₂, or SO₂). Always handle in a well-ventilated fume hood.

  • Lewis Acids (e.g., AlCl₃): Corrosive and react violently with water. The quenching procedure must be done slowly and at low temperatures. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and compatible gloves.

References

  • Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. (2025). Journal of Pharmaceutical Research. [Link]

  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2024). PubMed Central. [Link]

  • Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. (2006). ResearchGate. [Link]

  • Process for obtaining 4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-7,7-dioxide and its enantiomers, and applications thereof. (2009).
  • ENANTIOSELECTIVE SYNTHESIS OF 5,6-DIHYDRO-(S)-4-(ETHYLAMINO)-(S)-6-METHYL-4H-THIENO[2,3-b]THIOPYRAN-2-SULFONAMIDE 7,7-DIOXIDE AND RELATED COMPOUNDS. (1994).
  • Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. (2024). ResearchGate. [Link]

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (2021). National Institutes of Health. [Link]

  • Fused thia-heterocycles via isothiocyanates. Part II. A convenient synthesis of some new thieno[2,3-b]thiopyran-4-one derivatives. (2015). ResearchGate. [Link]

  • PROCESS FOR OBTAINING 4-HYDROXY-6-METHYL-5, 6-DIHYDRO-4H-THIENO [2,3-b] THIOPYRAN-7, 7-DIOXIDE AND ITS ENANTIOMERS, AND APPLICATIONS THEREOF. (2009).

Sources

reducing byproducts in the synthesis of 6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this key intermediate. Our focus is on minimizing byproduct formation and ensuring high purity and yield.

I. Understanding the Synthesis: The Intramolecular Friedel-Crafts Acylation

The synthesis of this compound is predominantly achieved through an intramolecular Friedel-Crafts acylation of a 3-(2-thienylthio)butyric acid derivative. This critical cyclization step is where the majority of challenges and byproduct formation can occur. A thorough understanding of the reaction mechanism is paramount to effective troubleshooting.

The reaction is initiated by the activation of the carboxylic acid moiety of the precursor, typically by converting it into a more reactive species like an acyl chloride or by using a strong acid catalyst. This is followed by an electrophilic attack of the activated acyl group onto the electron-rich thiophene ring, leading to the formation of the desired tricyclic ketone.

Synthesis_Pathway Precursor 3-(2-thienylthio)butyric acid derivative Activated_Intermediate Activated Acyl Intermediate Precursor->Activated_Intermediate Activation Product 6-Methyl-5,6-dihydro-4H- thieno[2,3-b]thiopyran-4-one Activated_Intermediate->Product Intramolecular Friedel-Crafts Acylation Byproducts Byproducts Activated_Intermediate->Byproducts Side Reactions

Caption: General synthesis pathway for this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

1. Low Yield of the Desired Product

  • Question: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?

  • Answer: Low yields are often multifactorial. Here are the primary aspects to investigate:

    • Suboptimal Cyclization Catalyst: The choice of Lewis or Brønsted acid for the Friedel-Crafts acylation is critical. Strong Lewis acids like aluminum chloride (AlCl₃) can lead to the formation of stable complexes with the carbonyl product, hindering catalyst turnover and promoting resinification.[1][2]

      • Solution: Consider using milder catalysts such as polyphosphoric acid (PPA) or methanesulfonic acid.[3][4] Solid acid catalysts like zeolites have also been shown to be effective and can simplify workup.[5]

    • Incorrect Reaction Temperature: Friedel-Crafts reactions are highly sensitive to temperature. Too low a temperature can lead to an incomplete reaction, while excessively high temperatures can promote the formation of byproducts and decomposition.

      • Solution: The optimal temperature is dependent on the specific catalyst and solvent system. For PPA-mediated cyclizations, a temperature range of 80-100°C is often effective.[4] Careful temperature monitoring and control are essential.

    • Presence of Water: Moisture can deactivate the catalyst and hydrolyze the activated acyl intermediate.

      • Solution: Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Inefficient Activation of the Carboxylic Acid: If you are using a two-step approach (formation of an acyl chloride followed by cyclization), incomplete conversion to the acyl chloride will result in a lower yield.

      • Solution: Ensure the complete conversion of the carboxylic acid to the acyl chloride by using a slight excess of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and allowing for sufficient reaction time. Progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

2. Formation of a Regioisomeric Byproduct

  • Question: I am observing an isomeric impurity in my product mixture. What is it and how can I prevent its formation?

  • Answer: The most common regioisomeric byproduct is the result of acylation at the 3-position of the thiophene ring instead of the desired 2-position.

    • Cause: While electrophilic substitution on an unsubstituted thiophene ring preferentially occurs at the 2-position due to the greater stabilization of the cationic intermediate, harsh reaction conditions or certain catalysts can reduce this selectivity.[6]

      • Solution:

        • Catalyst Selection: Employ milder catalysts that favor the kinetically controlled product (2-acylation).

        • Temperature Control: Lowering the reaction temperature can sometimes improve regioselectivity.

        • Substrate Design: If feasible, the use of a blocking group at the 5-position of the thiophene ring in the starting material can direct acylation exclusively to the 2-position. This group can be removed in a subsequent step.

Regioselectivity cluster_main Intramolecular Acylation Precursor Activated Precursor Desired_Product 2-Acylation Product (Desired) Precursor->Desired_Product Favored Pathway Byproduct 3-Acylation Product (Byproduct) Precursor->Byproduct Minor Pathway

Caption: Competing pathways in the intramolecular Friedel-Crafts acylation of the thiophene ring.

3. Presence of Polymeric/Resinous Byproducts

  • Question: My reaction mixture is turning dark and I am getting a significant amount of insoluble, tar-like material. What is causing this and how can I avoid it?

  • Answer: The formation of resinous or polymeric material is a common issue in Friedel-Crafts reactions, particularly with activated aromatic systems like thiophene.[2]

    • Cause: This is often due to intermolecular reactions where one molecule acylates another, leading to polymerization. This is exacerbated by:

      • Highly Active Catalysts: Strong Lewis acids can promote intermolecular side reactions.

      • High Concentrations: At higher concentrations, the probability of intermolecular reactions increases.

      • Elevated Temperatures: Higher temperatures provide the activation energy for these undesired pathways.

    • Solution:

      • High Dilution: Performing the reaction at high dilution favors the intramolecular cyclization over intermolecular polymerization.

      • Slow Addition: The slow addition of the catalyst or the activated precursor to the reaction mixture can help to maintain a low concentration of reactive species at any given time.

      • Milder Conditions: Use the mildest catalyst and lowest temperature that still afford a reasonable reaction rate.

4. Difficulty in Product Purification

  • Question: I am struggling to purify my product. What are the recommended methods?

  • Answer: A combination of techniques may be necessary to achieve high purity.

    • Crystallization: This is often the most effective method for removing minor impurities.

      • Solvent Selection: A good crystallization solvent will dissolve the product when hot but not when cold, while the impurities remain soluble at all temperatures. Common solvents for similar compounds include isopropanol, ethyl acetate, and hexane.[1] A solvent screen is recommended to find the optimal system.

      • Protocol: A typical procedure involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. Seeding with a pure crystal can sometimes aid in crystallization.

    • Column Chromatography: If crystallization is ineffective, particularly for removing isomeric byproducts, column chromatography is the next step.

      • Stationary Phase: Silica gel is the most common stationary phase for this type of compound.

      • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the product and impurities.

III. Optimized Synthesis and Purification Protocol

The following is a generalized protocol based on best practices identified in the literature. It is crucial to adapt this protocol based on your specific starting materials and laboratory conditions.

Part A: Synthesis

  • Activation of 3-(2-thienylthio)butyric acid: In a flame-dried, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve the 3-(2-thienylthio)butyric acid in an anhydrous solvent such as dichloromethane or toluene. Add oxalyl chloride or thionyl chloride dropwise at room temperature. Stir the reaction mixture until the evolution of gas ceases and the starting material is consumed (monitor by TLC).

  • Cyclization: In a separate, larger flask, add polyphosphoric acid (PPA) and heat to the desired reaction temperature (e.g., 80-90°C). Slowly add the solution of the activated acid chloride to the hot PPA with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with a saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Part B: Purification

  • Crystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., isopropanol). Allow the solution to cool slowly to room temperature, then cool further in an ice bath. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography (if necessary): If the product is still not pure, perform column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

IV. Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of this compound.

Parameter Recommended Condition Reference
Column C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[7][8]
Mobile Phase Isocratic or gradient mixture of acetonitrile and a phosphate buffer (pH 2.5-6.2)[7][8][9]
Flow Rate 0.8 - 1.0 mL/min[7][8]
Detection UV at 254 nm[7][8]
Column Temperature 30°C[7]

Note: The exact mobile phase composition and gradient will need to be optimized to achieve baseline separation of the main product from any specific byproducts present in your sample.

V. Frequently Asked Questions (FAQs)

  • Q1: Can I use other Lewis acids for the cyclization?

    • A1: Yes, other Lewis acids such as tin tetrachloride (SnCl₄) or iron(III) chloride (FeCl₃) can be used. However, they may require different reaction conditions and may lead to different byproduct profiles. Milder catalysts are generally recommended to minimize side reactions.

  • Q2: How do I know if my starting material is of sufficient quality?

    • A2: The purity of the starting 3-(2-thienylthio)butyric acid is crucial. It should be free of any residual reagents from its synthesis. Purity can be assessed by NMR, melting point, and HPLC analysis.

  • Q3: What is the expected yield for this synthesis?

    • A3: With an optimized process, yields in the range of 60% or higher have been reported.[10][11]

  • Q4: How can I confirm the structure of my final product?

    • A4: The structure of this compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[10]

  • Q5: Are there any specific safety precautions I should take?

    • A5: Yes. Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Polyphosphoric acid is also corrosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

VI. References

  • PIDA-mediated C–N coupling cyclization for the synthesis of 3-aryl-1H-indazoles. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • CN111233887A - Synthesis process of dorzolamide hydrochloride intermediate. (n.d.). Google Patents. Retrieved January 26, 2026, from

  • Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. (2025). Journal of Pharmaceutical Research.

  • New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. (2014). ISRN Chromatography.

  • EP0824532A1 - Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs. (n.d.). Google Patents. Retrieved January 26, 2026, from

  • (PDF) Development and Validation of RP-HPLC Method for Dorzolamide Hydrochloride in Bulk and Pharmaceutical Dosage form. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Regioselectivity in Friedel–Crafts acylation of thiophene. (2017). Chemistry Stack Exchange. Retrieved January 26, 2026, from [Link]

  • Dorzolamide-impurities. (n.d.). Pharmaffiliates. Retrieved January 26, 2026, from [Link]

  • RP-HPLC Method Development and Validation for Estimation of Dorzolamide Hydrochloride (Carbonic Anhydrase Inhibitor) In Bulk Dosage Form. (n.d.). IJISET.

  • Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. (2025). ResearchGate.

  • Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • US8263787B2 - Process for preparing dorzolamide. (n.d.). Google Patents. Retrieved January 26, 2026, from

  • WO1994021645A1 - ENANTIOSELECTIVE SYNTHESIS OF 5,6-DIHYDRO-(S)-4-(ETHYLAMINO)-(S)-6-METHYL-4H-THIENO[2,3-b]THIOPYRAN-2-SULFONAMIDE 7,7-DIOXIDE AND RELATED COMPOUNDS. (n.d.). Google Patents. Retrieved January 26, 2026, from

  • Liquid chromatographic method for the simultaneous analysis of dorzolamide and timolol maleate with brimonidine as internal stan. (2012). Journal of Drug Delivery and Therapeutics.

  • Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. (2011). ResearchGate.

  • Acylation of thiophene. (n.d.). Google Patents. Retrieved January 26, 2026, from

  • Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Synthesis of Dorzolamide from Thiopyranone Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of dorzolamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered when synthesizing dorzolamide from its thiopyranone intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.

The synthesis of dorzolamide, a potent carbonic anhydrase inhibitor, is a multi-step process requiring precise control to achieve high yield and purity.[1] One common route involves the conversion of a thiopyranone intermediate through key steps such as reductive amination, sulfonamide formation, and oxidation. This guide will focus on the side reactions that can occur during these transformations and provide practical solutions.

I. Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific experimental issues you may encounter. Each problem is presented in a question-and-answer format, detailing the probable cause, diagnostic methods, and a step-by-step protocol for resolution.

Step 1: Reductive Amination of the Thiopyranone Ketone

The introduction of the ethylamino group is a critical step. A common method is the reductive amination of the thiopyranone ketone with ethylamine in the presence of a reducing agent like sodium cyanoborohydride.

Problem 1: Low yield of the desired (4S,6S)-4-(ethylamino)-intermediate and a significant amount of the corresponding alcohol byproduct.

Q: My reaction is producing a substantial amount of the alcohol ((4S,6S)-4-hydroxy-...) instead of the desired ethylamino product. What is happening and how can I fix it?

A: Cause: This side reaction is common in reductive aminations. It occurs when the reducing agent reduces the ketone functionality of the thiopyranone faster than the imine intermediate is formed and then reduced. This is particularly prevalent if the imine formation is slow or reversible.

Diagnosis:

  • TLC Analysis: You will observe a spot corresponding to the more polar alcohol byproduct, in addition to your starting material and desired product.

  • Mass Spectrometry (MS): The mass spectrum of your crude product will show a peak corresponding to the molecular weight of the alcohol byproduct.

Solution: Promote Imine Formation

The key is to favor the formation of the imine before the reduction step. This can be achieved by adjusting the reaction conditions.

Protocol: Two-Step Reductive Amination

  • Imine Formation:

    • Dissolve the thiopyranone intermediate in a suitable solvent like methanol or ethanol.

    • Add ethylamine (1.5-2.0 equivalents) to the solution.

    • Stir the mixture at room temperature for 2-4 hours to allow for imine formation. You can monitor the disappearance of the ketone by TLC or IR spectroscopy.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Slowly add the reducing agent (e.g., sodium borohydride, 1.1 equivalents) portion-wise, keeping the temperature below 5°C. Using a milder reducing agent like sodium triacetoxyborohydride can also be beneficial as it is less likely to reduce the ketone.[2]

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC.

    • Work up the reaction as per your standard procedure.

Problem 2: Presence of a dialkylated byproduct.

Q: I am observing a byproduct with a higher molecular weight than my desired product. MS analysis suggests it might be a dialkylated species. How can this be avoided?

A: Cause: While less common with primary amines in reductive amination, over-alkylation can occur, especially if the newly formed secondary amine reacts with another molecule of the thiopyranone (if any remains) and the reducing agent.[3]

Diagnosis:

  • LC-MS Analysis: This is the best method to identify the dialkylated product, which will have a distinct molecular weight.

Solution: Control Stoichiometry and Reaction Conditions

  • Use a slight excess of the amine: Ensure all the ketone is consumed in the initial imine formation step.

  • Slow addition of the reducing agent: This prevents a high concentration of the reducing agent from being present while there is still unreacted ketone.

  • Lower reaction temperature: Running the reaction at a lower temperature can help to control the rate of the side reaction.

Step 2: Sulfonamide Formation

This step involves the reaction of the secondary amine with a sulfonylating agent, typically in the presence of a base.

Problem 3: Low yield of dorzolamide and recovery of unreacted starting material.

Q: The sulfonylation reaction is not going to completion, and I am recovering a significant amount of the ethylamino intermediate. What could be the issue?

A: Cause: Incomplete sulfonylation can be due to several factors:

  • Insufficiently activated sulfonylating agent: The sulfonyl chloride may have hydrolyzed over time.

  • Steric hindrance: The secondary amine in the dorzolamide precursor is sterically hindered, which can slow down the reaction.

  • Inadequate base: The base used may not be strong enough to effectively scavenge the HCl produced during the reaction, leading to the protonation of the starting amine and halting the reaction.[4]

Diagnosis:

  • TLC/HPLC Analysis: Compare the crude reaction mixture to the starting material to confirm the presence of unreacted amine.

Solution: Optimize Reaction Conditions

Protocol: Enhanced Sulfonylation

  • Reagent Quality: Use freshly opened or properly stored sulfonyl chloride.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine (DIPEA) to prevent side reactions with the sulfonyl chloride. Ensure at least 1.5-2.0 equivalents of the base are used.

  • Reaction Temperature: While the reaction is often started at a low temperature to control exothermicity, it may require warming to room temperature or even gentle heating (40-50°C) to drive it to completion.[1] Monitor the progress carefully by TLC or HPLC.

  • Solvent: Use an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to avoid reaction with the sulfonylating agent.

Step 3: Oxidation of the Thiopyran Sulfur

The final key transformation is the oxidation of the thiopyran sulfur to a sulfone.

Problem 4: Formation of multiple oxidized byproducts.

Q: My oxidation step is messy, and I am seeing multiple spots on my TLC plate. What are these byproducts and how can I achieve a cleaner reaction?

A: Cause: The sulfur atom in the thiopyran ring can be oxidized to a sulfoxide and then to the desired sulfone. Over-oxidation can lead to the formation of other oxidized species. Additionally, the thiophene ring sulfur can also be susceptible to oxidation under harsh conditions, leading to ring-opened or other degradation products.[5][6]

Diagnosis:

  • TLC/HPLC Analysis: Multiple spots with different polarities indicate a mixture of products.

  • LC-MS Analysis: Can help identify the sulfoxide intermediate and other over-oxidized species.

Solution: Controlled Oxidation

The choice of oxidizing agent and careful control of stoichiometry and temperature are crucial for a selective oxidation.

Protocol: Selective Oxidation to the Sulfone

  • Choice of Oxidizing Agent:

    • m-CPBA (meta-Chloroperoxybenzoic acid): A common and effective reagent. Use 2.2-2.5 equivalents for the conversion of the sulfide to the sulfone.

    • Hydrogen Peroxide with a catalyst: A greener alternative. For example, hydrogen peroxide in the presence of a tungsten catalyst can provide a clean oxidation.[7]

    • Oxone: A versatile and powerful oxidizing agent, but can lead to over-oxidation if not controlled carefully.[7]

  • Stoichiometry: Carefully measure the amount of oxidizing agent. Using a large excess will lead to byproducts.

  • Temperature Control:

    • Perform the reaction at a low temperature (0°C to room temperature) to control the exotherm.

    • Add the oxidizing agent slowly and portion-wise to the reaction mixture.

  • Monitoring: Monitor the reaction closely by TLC or HPLC. The sulfoxide intermediate will be more polar than the starting sulfide, and the sulfone will be more polar than the sulfoxide. The reaction should be quenched as soon as the starting material is consumed.

Summary of Troubleshooting
Problem Likely Cause Key Diagnostic Tool Recommended Solution
Alcohol byproduct in reductive aminationKetone reduction faster than imine reductionTLC, MSTwo-step procedure: form imine first, then reduce.
Dialkylated byproductOver-alkylation of the amine productLC-MSControl stoichiometry, slow addition of reducing agent.
Incomplete sulfonylationPoor reagents, inadequate base, steric hindranceTLC, HPLCUse fresh reagents, a stronger non-nucleophilic base, and optimize temperature.
Multiple oxidation byproductsOver-oxidation of sulfur atomsTLC, LC-MSUse a controlled amount of a selective oxidizing agent, maintain low temperature.

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control throughout the synthesis to minimize side reactions?

A1: The three most critical parameters are:

  • Temperature: Many of the reactions are exothermic. Maintaining the recommended temperature is crucial to prevent side reactions and decomposition.

  • Stoichiometry: Precise control of reagent stoichiometry is essential, particularly for the reducing and oxidizing agents, to avoid the formation of byproducts.

  • Moisture Control: Many of the reagents, especially sulfonyl chlorides and some reducing agents, are sensitive to moisture. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) with dry solvents is highly recommended.

Q2: How can I improve the stereochemical purity of my intermediates and final product?

A2: The stereochemistry of dorzolamide is crucial for its activity.

  • Starting Material: Ensure the stereochemical purity of your initial thiopyranone intermediate.

  • Reaction Conditions: Some reactions, if not controlled properly, can lead to epimerization. For instance, harsh acidic or basic conditions can sometimes affect stereocenters.[8] It is important to follow established protocols that have been optimized for stereocontrol.

  • Purification: Chiral chromatography can be used to separate diastereomers if they are formed, but it is often more efficient to control the stereochemistry during the reaction. Crystallization can also be an effective method for purifying the desired stereoisomer.[8]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are necessary:

  • Thionyl chloride and sulfonyl chlorides: These are corrosive and react with moisture to release HCl gas. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reducing agents: Reagents like sodium borohydride can react with water to produce flammable hydrogen gas.

  • Oxidizing agents: Peroxy acids like m-CPBA can be explosive when dry and should be handled with care.

  • Solvents: Use appropriate ventilation and take precautions against ignition sources when working with flammable organic solvents.

Visualizing the Synthetic Pathway and Side Reactions

Main Synthetic Pathway

The following diagram illustrates the key transformations from the thiopyranone intermediate to dorzolamide.

Dorzolamide Synthesis cluster_oxidation Oxidation Thiopyranone Thiopyranone Intermediate Amine_Intermediate Ethylamino Intermediate Thiopyranone->Amine_Intermediate Reductive Amination (EtNH2, NaBH3CN) Dorzolamide_Base Dorzolamide (Free Base) Amine_Intermediate->Dorzolamide_Base Sulfonamide Formation (SO2Cl2, NH3) Dorzolamide_HCl Dorzolamide HCl Dorzolamide_Base->Dorzolamide_HCl Salt Formation (HCl) Amine_Intermediate_S Sulfide Dorzolamide_Base_SO2 Sulfone Amine_Intermediate_S->Dorzolamide_Base_SO2 [O]

Caption: Key steps in the synthesis of Dorzolamide HCl.

Troubleshooting Workflow for Reductive Amination

This diagram outlines a decision-making process when troubleshooting the reductive amination step.

Troubleshooting Reductive Amination Start Start Reductive Amination Check_Yield Low Yield? Start->Check_Yield Check_Byproduct Alcohol Byproduct Present? Check_Yield->Check_Byproduct Yes End Successful Reaction Check_Yield->End No Two_Step Implement Two-Step Protocol: 1. Form Imine 2. Reduce Check_Byproduct->Two_Step Yes Optimize_Reagents Optimize Reagents: - Check Amine Purity - Use Milder Reducing Agent Check_Byproduct->Optimize_Reagents No Two_Step->End Optimize_Reagents->End

Caption: Decision tree for reductive amination issues.

References

  • Gomba, J., et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. Molecules, 28(14), 5533. Available at: [Link]

  • Google Patents. (2008). Novel synthesizing method for dorzolamide HCL midbody. CN101293890A.
  • New Drug Approvals. (2015). Dorzolamide Hydrochloride. Retrieved from [Link]

  • Google Patents. (2012). Process for preparing dorzolamide. US8263787B2.
  • Journal of Pharmaceutical Research. (2025). Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • TMP Chem. (2019). 03.03 Oxidation Reactions of Thiols. [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Dorzolamide-impurities. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • ResearchGate. (2014). Thiophene Oxidation and Reduction Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Retrieved from [Link]

  • PMC. (n.d.). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Retrieved from [Link]

Sources

optimizing the stereoselective reduction of 6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing the Stereoselective Reduction of 6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one

Audience: Researchers, scientists, and drug development professionals.

Document ID: TSC-SR-20260127-01

Introduction

Welcome to the technical support guide for the stereoselective reduction of this compound. This bicyclic thienothiopyranone is a key intermediate in the synthesis of various pharmaceutically active compounds. The reduction of its ketone moiety introduces a new chiral center at the C4 position, adjacent to the existing stereocenter at C6. Consequently, controlling the diastereoselectivity of this transformation to yield the desired cis or trans alcohol is of paramount importance.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of asymmetric synthesis. We will explore how to diagnose and resolve common experimental issues, from low stereoselectivity to poor conversion, empowering you to optimize your reaction with confidence.

Troubleshooting Guide

Q1: My reduction is yielding a poor diastereomeric ratio (d.r.). How can I improve the selectivity for the desired alcohol?

Answer: Low diastereoselectivity is the most common challenge in the reduction of this substrate. The outcome is governed by the trajectory of the hydride's approach to the carbonyl, which is influenced by the steric environment created by the existing methyl group at C6 and the overall conformation of the dihydropyran ring. You can significantly enhance the diastereomeric ratio by carefully selecting the reducing agent and optimizing reaction conditions.

Causality and Strategy:

The stereochemical outcome is a classic example of steric hindrance dictating the pathway of nucleophilic attack. The choice between a sterically undemanding and a bulky hydride source is your primary tool for control.[1]

  • For the syn (axial attack) diastereomer: Small, unhindered hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can approach from the less sterically crowded axial face, avoiding interaction with the pseudo-equatorial methyl group at C6.[1] This pathway is often favored under kinetic control at low temperatures.

  • For the anti (equatorial attack) diastereomer: Bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®) or potassium tri-sec-butylborohydride (K-Selectride®), are too large to approach from the axial face without prohibitive steric clash with the axial hydrogens on the ring.[1] They are forced to attack from the more open equatorial face, leading to the formation of the anti alcohol.

Temperature is also a critical factor. Lowering the reaction temperature (e.g., from room temperature to -78 °C) increases the energy difference between the transition states of the two competing pathways, thereby enhancing the selectivity for the kinetically favored product.[2]

G cluster_substrate Substrate Conformation cluster_pathways Hydride Attack Trajectories cluster_reagents Reagent Choice cluster_products Diastereomeric Products Ketone Thienothiopyranone (Chair-like conformation) Axial Axial Attack (Less hindered face) Ketone->Axial Favored by small reagents Equatorial Equatorial Attack (More hindered face for small reagents) Ketone->Equatorial Favored by bulky reagents Syn_Product syn-Alcohol Axial->Syn_Product Anti_Product anti-Alcohol Equatorial->Anti_Product Small_R Small Reagents (e.g., NaBH₄, LiAlH₄) Small_R->Axial Bulky_R Bulky Reagents (e.g., L-Selectride®) Bulky_R->Equatorial

Caption: Decision workflow for improving diastereoselectivity.

Data Summary: Reagent Choice vs. Expected Outcome

Reducing AgentSteric BulkExpected Major ProductTypical Conditions
NaBH₄Smallsyn-alcoholMethanol, 0 °C to RT
LiAlH₄Smallsyn-alcoholTHF or Et₂O, 0 °C
L-Selectride®Bulkyanti-alcoholTHF, -78 °C
K-Selectride®Bulkyanti-alcoholTHF, -78 °C

Experimental Protocol: Screening for Diastereoselectivity

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous THF to a concentration of 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add the selected reducing agent (1.1-1.5 equiv, as a 1.0 M solution in THF) dropwise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by 1 M HCl (for metal hydrides) or saturated aqueous NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Analysis: Determine the diastereomeric ratio of the crude product using ¹H NMR spectroscopy by integrating characteristic, well-resolved signals for each diastereomer.

Q2: My enantioselective reduction is resulting in low enantiomeric excess (e.e.). How can this be improved?

Answer: Achieving high enantioselectivity when reducing a racemic starting material requires a robust catalytic system that can effectively discriminate between the two enantiomers of the ketone. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method for this type of transformation.[3][4] Poor enantiomeric excess often stems from an uncatalyzed background reaction or suboptimal catalyst performance.

Causality and Strategy:

The CBS reduction employs a chiral oxazaborolidine catalyst that coordinates to both the borane reducing agent and the substrate's carbonyl group.[5] This ternary complex arranges the reactants in a rigid, six-membered transition state, forcing the hydride to be delivered to a specific face of the ketone.[5]

To improve e.e., you must maximize the rate of the catalyzed pathway while minimizing the non-selective background reduction.

  • Minimize Background Reaction: The uncatalyzed reaction between the ketone and borane is a primary cause of low e.e.[5] This can be suppressed by:

    • Lowering the temperature: As with diastereoselectivity, colder temperatures (-40 °C to -78 °C) significantly favor the lower-energy catalyzed pathway.

    • Slow Addition: Adding the ketone slowly to the pre-formed catalyst-borane complex ensures it is immediately engaged in the catalytic cycle, preventing it from reacting directly with free borane.

  • Catalyst Integrity: The effectiveness of the CBS catalyst can be compromised. Ensure you are using a high-purity catalyst and a reliable borane source (e.g., borane-dimethyl sulfide complex or borane-THF complex). In-situ generation of the catalyst from the corresponding chiral amino alcohol can sometimes provide better reproducibility.[6][7]

  • Solvent Choice: Non-coordinating solvents like toluene or dichloromethane are often preferred over THF, as THF can sometimes compete for coordination to the boron center, slightly diminishing catalyst activity.

CBS_Cycle Catalyst Chiral CBS Catalyst Complex Catalyst-BH₃ Complex Catalyst->Complex Coordination Borane BH₃ Source (e.g., BH₃-SMe₂) Borane->Complex TransitionState Ternary Transition State Complex->TransitionState + Ketone Ketone Ketone Substrate Ketone->TransitionState ProductComplex Product-Catalyst Complex TransitionState->ProductComplex Hydride Transfer ProductComplex->Catalyst Release Alcohol Chiral Alcohol Product ProductComplex->Alcohol

Caption: Catalytic cycle of the CBS reduction.

Experimental Protocol: Optimized CBS Reduction

  • Catalyst Preparation: Under an inert atmosphere, add the (S)- or (R)-CBS catalyst (0.1 equiv) to a flask containing anhydrous toluene.

  • Complex Formation: Add borane-dimethyl sulfide complex (BH₃-SMe₂) (1.0 equiv) dropwise to the catalyst solution at room temperature and stir for 15 minutes to form the catalyst-borane complex.

  • Cooling: Cool the mixture to the desired temperature (e.g., -40 °C).

  • Substrate Addition: In a separate flask, dissolve the ketone (1.0 equiv) in anhydrous toluene. Add this solution to the cold catalyst-borane mixture via syringe pump over 1-2 hours.

  • Reaction & Quench: Stir for an additional 1-3 hours after the addition is complete. Quench the reaction by the slow addition of methanol.

  • Workup & Analysis: Follow the standard workup procedure described previously. Analyze the enantiomeric excess of the purified product using chiral HPLC or SFC.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods for determining d.r. and e.e.? Answer: For determining the diastereomeric ratio (d.r.), high-field ¹H NMR spectroscopy is typically the most direct method. The diastereotopic protons in each molecule will exist in unique chemical environments, leading to distinct, well-resolved signals and coupling constants that can be integrated. For determining enantiomeric excess (e.e.), you must use a chiral method. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the industry standards. You will need to screen various chiral stationary phases (e.g., polysaccharide-based columns) and mobile phases to achieve baseline separation of the two enantiomers. A racemic sample of the alcohol product is required to develop and validate the separation method.

Q2: How do I choose between a stoichiometric reagent (like L-Selectride®) and a catalytic method (like CBS)? Answer: The choice depends on your primary goal.

  • For Diastereoselectivity (on an enantiopure starting material): Stoichiometric bulky reagents like L-Selectride® are often highly effective, predictable, and experimentally simple for controlling diastereoselectivity.[2]

  • For Enantioselectivity (on a racemic starting material): Catalytic methods are strongly preferred. They are more atom-economical and cost-effective, as the chiral directing agent is used in substoichiometric amounts. Systems like CBS reduction or Noyori-type asymmetric transfer hydrogenation (ATH) offer excellent levels of enantiocontrol.[8][9]

Q3: How do I safely handle reactive reducing agents? Answer: Safety is paramount.

  • Metal Hydrides (LiAlH₄, L-Selectride®): These are highly reactive with water and protic solvents and can be pyrophoric.[10] Always handle them under an inert atmosphere (glovebox or Schlenk line) using anhydrous solvents. Quench reactions slowly and behind a blast shield, especially on a larger scale.

  • Boranes (BH₃-SMe₂, BH₃-THF): These are also water-sensitive and release flammable gases upon quenching. They have a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

  • Catalytic Hydrogenation: If using asymmetric hydrogenation with H₂ gas, ensure all equipment is properly grounded to prevent static discharge. Use a certified pressure vessel and follow established safety protocols for handling flammable gases. Transfer hydrogenation with formic acid/triethylamine is a common alternative that avoids the need for high-pressure H₂ gas.[11]

Q4: My reaction is stalled and shows incomplete conversion. What should I do? Answer: Incomplete conversion is usually due to reagent deactivation or insufficient stoichiometry.

  • Check Reagent Quality: Hydride reagents degrade over time, especially if improperly stored. Use a freshly opened bottle or titrate the solution to determine its active concentration.

  • Ensure Anhydrous Conditions: Traces of water in the solvent or on the glassware will consume the hydride reagent before it can react with the ketone. Ensure all materials are rigorously dried.

  • Increase Equivalents: If reagent quality and conditions are good, a modest increase in the equivalents of the reducing agent (e.g., from 1.1 to 1.5 equiv) may be necessary to drive the reaction to completion.

  • Increase Temperature/Time: While low temperature is good for selectivity, it slows the reaction rate. If conversion is the primary issue, you may need to allow the reaction to stir for a longer period or slightly raise the temperature, accepting a potential small decrease in selectivity.

References

  • Organic Chemistry Portal. (2021). CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. Retrieved from [Link]

  • Imashiro, R., & Seki, A. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2408. Available at: [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

  • Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry, 80(16), 8134-8141. Available at: [Link]

  • Imashiro, R., & Seki, A. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2408. Available at: [Link]

  • Ohkuma, T., & Noyori, R. (2010). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 86(2), 202-219. Available at: [Link]

  • Chemistry LibreTexts. (2019). 18.6: Enantioselective Carbonyl Reductions. Retrieved from [Link]

  • Shaikh, A. M., et al. (2020). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology, 10, 50-76. Available at: [Link]

  • Clark, J. (n.d.). Reduction of aldehydes and ketones. Chemguide. Retrieved from [Link]

  • Imashiro, R., & Seki, A. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]

  • Kass, S. R., & DePuy, C. H. (1997). Diastereoselectivity in Gas-Phase Hydride Reduction Reactions of Ketones. Journal of the American Chemical Society, 119(9), 2231–2236. Available at: [Link]

  • Hashiguchi, S., et al. (1995). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society, 117(28), 7562–7563. Available at: [Link]

Sources

purification strategies for removing impurities from 6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one, a key intermediate in the synthesis of pharmacologically active compounds like Dorzolamide.[1][2] This resource provides in-depth troubleshooting advice and detailed purification protocols to address common challenges encountered during its isolation and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities encountered during the synthesis of this compound?

A1: The most prevalent impurities typically arise from the synthetic route employed. Common classes include:

  • Unreacted Starting Materials: Such as 3-(2-thienylthio)butyric acid or its derivatives, depending on the cyclization strategy.

  • Diastereomers: If the synthesis involves the creation of chiral centers, the formation of diastereomeric impurities (e.g., cis/trans isomers) is possible.[3][4]

  • Side-Reaction Byproducts: These can include products of elimination reactions, over-oxidation, or incomplete cyclization.[5]

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis can contaminate the final product.

  • Solvent Residues: Inadequate removal of reaction or extraction solvents.[4]

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent initial technique for monitoring reaction progress and qualitatively assessing the number of components in a mixture.[2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can resolve closely related impurities like diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the desired product and identification of impurities by comparing the spectra to a known standard.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.[6]

Q3: What are the primary purification strategies for this compound?

A3: The choice of purification strategy depends on the nature and quantity of the impurities. The most effective methods are:

  • Recrystallization: A powerful technique for removing small amounts of impurities from a solid product. The selection of an appropriate solvent system is critical.

  • Flash Column Chromatography: Highly effective for separating the desired compound from impurities with different polarities.[1]

  • Liquid-Liquid Extraction: Useful for removing water-soluble or acid/base-soluble impurities during the work-up procedure.

Troubleshooting Guide: Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: My purified product is an off-white or yellowish solid, not the expected white crystalline solid.

  • Likely Cause: This discoloration often indicates the presence of colored impurities, which may be carried over from starting materials or formed as byproducts during the reaction. For sulfur-containing heterocycles, slight oxidation or the presence of trace metallic impurities can also lead to coloration.

  • Solution Strategy:

    • Charcoal Treatment during Recrystallization: Activated charcoal can be used to adsorb colored impurities.

      • Protocol:

        • Dissolve the crude product in a minimal amount of a suitable hot solvent (see Table 1 for solvent selection).

        • Add a small amount of activated charcoal (approximately 1-2% by weight of your compound) to the hot solution.

        • Swirl the mixture for a few minutes.

        • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.

        • Allow the filtrate to cool slowly to induce crystallization.

        • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Flash Column Chromatography: If charcoal treatment is ineffective, the colored impurities may have a polarity similar to your product. In this case, column chromatography is the recommended approach.

Problem 2: NMR analysis of my product shows the presence of a diastereomer.

  • Likely Cause: The synthesis of this compound can lead to the formation of both cis and trans diastereomers, particularly if the cyclization or subsequent reactions are not stereoselective.[7]

  • Solution Strategy:

    • Fractional Recrystallization: Diastereomers often have slightly different solubilities, which can be exploited through fractional recrystallization. This is a trial-and-error process that may require testing various solvent systems.

    • Flash Column Chromatography: This is often the most effective method for separating diastereomers. A careful selection of the eluent system is crucial for achieving good separation.

      • Experimental Workflow for Diastereomer Separation:

        G start Crude Product (Diastereomeric Mixture) tlc TLC Analysis (e.g., Hexane:Ethyl Acetate) start->tlc decision Sufficient ΔRf? tlc->decision decision->tlc No, optimize eluent chromatography Flash Column Chromatography (Optimized Eluent) decision->chromatography Yes fractions Collect and Analyze Fractions (TLC or HPLC) chromatography->fractions combine Combine Pure Fractions fractions->combine evaporate Evaporate Solvent combine->evaporate product Pure Diastereomer evaporate->product

        Caption: Workflow for diastereomer separation.

      • Recommended Eluent Systems: Start with a non-polar solvent and gradually increase the polarity. Common systems for compounds of this type include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.

Problem 3: My final product is an oil and will not crystallize.

  • Likely Cause: The presence of significant impurities can lower the melting point of a compound and inhibit crystallization. Oiling out can also occur if the solution is supersaturated or if it is cooled too quickly.[8]

  • Solution Strategy:

    • Purity Check: First, assess the purity of the oil using TLC or NMR. If significant impurities are present, further purification by column chromatography is necessary before attempting recrystallization again.

    • Inducing Crystallization: If the product is relatively pure:

      • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.

      • Seeding: Add a single, pure crystal of the desired compound to the oil.

      • Solvent Addition: Add a small amount of a non-polar solvent in which your compound is insoluble (e.g., hexanes) to the oil and triturate (repeatedly stir and grind with a spatula). This can sometimes induce precipitation.

      • Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent and allow the solvent to evaporate slowly in a fume hood.

Detailed Purification Protocols

Protocol 1: Recrystallization of this compound

This protocol is based on the principle that the solubility of a solid in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool, the pure compound will crystallize out, leaving the impurities dissolved in the mother liquor.[9]

  • Solvent Selection: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    Solvent SystemBoiling Point (°C)Comments
    Ethanol78A good starting point for many organic compounds.
    Isopropanol82Similar to ethanol, can be a good alternative.
    Ethyl Acetate/HexanesVariableA versatile mixed solvent system. Dissolve in hot ethyl acetate and add hot hexanes until turbidity persists.
    Acetone56A more polar option, good for dissolving polar compounds.[10]
  • Step-by-Step Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate.

    • Continue adding small portions of the hot solvent until the compound just dissolves.

    • If the solution is colored, proceed with the charcoal treatment as described in Troubleshooting Problem 1.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a rapid purification technique that uses positive pressure to force the mobile phase through a column of stationary phase (typically silica gel).[11]

  • Stationary Phase: Silica gel (230-400 mesh) is standard.

  • Mobile Phase (Eluent): The choice of eluent is critical and should be determined by preliminary TLC analysis. The ideal eluent system will give your product an Rf value of approximately 0.3-0.4.

    Eluent System (v/v)PolarityRecommended for
    10-30% Ethyl Acetate in HexanesLow to MediumGood starting point for separating moderately polar compounds.
    1-5% Methanol in DichloromethaneMedium to HighFor more polar impurities or if the product has low mobility in less polar systems.
  • Step-by-Step Procedure:

    • Column Packing: Dry pack the column with silica gel.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

    • Elution: Add the eluent to the column and apply gentle air pressure to begin elution.

    • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

    • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

    Caption: Step-by-step workflow for flash column chromatography.

References

  • US Patent US8263787B2, Process for preparing dorzolamide, Google P
  • An In-depth Technical Guide to the Synthesis of Dorzolamide Hydrochloride, Benchchem.
  • Fused thia-heterocycles via isothiocyanates. Part II.
  • Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermedi
  • Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide, Journal of Pharmaceutical Research.
  • 3.6F: Troubleshooting, Chemistry LibreTexts.
  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review, PMC - NIH.
  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid c
  • CN Patent CN111233887A, Synthesis process of dorzolamide hydrochloride intermediate, Google P
  • Purification: Troubleshooting Flash Column Chromatography, University of Rochester Department of Chemistry.
  • WO P
  • Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)
  • Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity, ResearchG
  • Synthesis and Characterization of New Thieno[3,2-b]thiophene Deriv
  • Dorzolamide Impurities Manufacturers & Suppliers, Daicel Pharma Standards.
  • Design and Optimization of a Process for the Manufacture of (S)
  • Recent Advances in the Synthesis of Heterocycles via Reactions Involving Elemental Sulfur, SciSpace.
  • EP Patent EP0824532A1, Synthesis of (s)-3-(2-thienylthio)
  • 5,6-Dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-one | CAS:147086-79-1, BioCrick.
  • Do Polar Compounds Elute First In Column Chrom
  • Troubleshooting: The Workup, University of Rochester Department of Chemistry.
  • Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies, PubMed Central.
  • Column chrom
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide, Medium.
  • Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Deriv
  • Reagents & Solvents: Solvents for Recrystallization, University of Rochester Department of Chemistry.
  • (3S)-3-(2-thienylthio)butanoic acid | 133359-80-5, ChemicalBook.
  • Recrystalliz
  • SYNTHESIS OF THIENO(2,3-b)
  • Recrystalliz
  • Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors, Cairo University Scholar.
  • Structure of 2,3-dihydro-3,5-dihydroxy-6-methyl-(4H)-pyran-4-one (DDMP)
  • Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid, Longdom Publishing.
  • Chromatography: Solvent Systems For Flash Column, University of Rochester Department of Chemistry.
  • Isolation and Purification of Organic Compounds Extraction (Expt #2), University of California, Berkeley.
  • (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide, Smolecule.
  • Column Chromatography, University of Colorado Boulder, Department of Chemistry.
  • 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl, Cheméo.

Sources

Technical Support Center: Enhancing the Solubility of Thieno[2,3-b]thiopyran-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of thieno[2,3-b]thiopyran-4-one derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this promising, yet often poorly soluble, class of heterocyclic compounds. Here, we will explore the underlying reasons for their low aqueous solubility and provide a series of troubleshooting guides and frequently asked questions (FAQs) to help you overcome these experimental hurdles. Our approach is grounded in fundamental physicochemical principles and validated formulation strategies to empower you with the knowledge to advance your research and development efforts.

Understanding the Solubility Challenge

The thieno[2,3-b]thiopyran-4-one core structure, a fused heterocyclic system, is largely planar and possesses a significant hydrophobic surface area. These characteristics contribute to strong intermolecular interactions in the solid state, leading to high crystal lattice energy and, consequently, low aqueous solubility. For instance, a structurally related class of compounds, thieno[2,3-b]pyridines, has been reported to have aqueous solubilities as low as 1.2 µg/mL, necessitating innovative formulation approaches to enable their progression as potential therapeutics.[1] The lipophilic nature of the core, often exacerbated by various substituents, further limits its interaction with water molecules.

This inherent low solubility can present significant challenges during biological screening, in vivo studies, and the development of oral dosage forms, as it often leads to poor absorption and low bioavailability. The following sections provide a structured approach to systematically address and overcome these solubility issues.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address common problems encountered in the laboratory.

FAQ 1: My thieno[2,3-b]thiopyran-4-one derivative is showing very low solubility in aqueous buffers for my in vitro assays. What are my immediate options?

Answer:

When faced with immediate solubility issues for in vitro testing, the primary goal is to achieve a sufficient concentration in your assay medium without significantly altering the experimental conditions. Here’s a prioritized workflow to address this:

Caption: Initial troubleshooting workflow for poor aqueous solubility.

Step-by-Step Guidance:

  • Co-solvent Systems: The addition of a water-miscible organic solvent, or co-solvent, is often the simplest and quickest method to increase the solubility of a poorly soluble compound for in vitro assays.[2]

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400) are commonly used.

    • Protocol:

      • Prepare a high-concentration stock solution of your thieno[2,3-b]thiopyran-4-one derivative in 100% DMSO (e.g., 10-50 mM).

      • For your assay, dilute the stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of the co-solvent is low (typically ≤1% v/v) to avoid solvent-induced artifacts in your biological system.

    • Causality: Co-solvents work by reducing the polarity of the aqueous medium, which decreases the energy required to create a cavity for the nonpolar solute, thereby increasing solubility.

  • pH Modification: If your derivative has ionizable functional groups (e.g., acidic or basic moieties), adjusting the pH of the buffer can significantly enhance solubility.

    • Protocol for Determining Ionizability:

      • Dissolve a small amount of your compound in a water/organic solvent mixture.

      • Add a few drops of 5% HCl and observe for increased solubility (indicates a basic group).

      • In a separate test, add a few drops of 5% NaOH and observe for increased solubility (indicates an acidic group).

    • Application: For a basic compound, lowering the pH of your assay buffer will lead to protonation and formation of a more soluble salt. Conversely, for an acidic compound, increasing the pH will result in deprotonation and enhanced solubility. Be mindful of the pH tolerance of your biological assay.

FAQ 2: I need to improve the oral bioavailability of my lead thieno[2,3-b]thiopyran-4-one derivative for in vivo studies. Where should I start?

Answer:

Improving oral bioavailability requires more advanced formulation strategies that enhance not only solubility but also the dissolution rate in the gastrointestinal tract. The choice of strategy will depend on the physicochemical properties of your specific derivative.

Physicochemical Characterization is Key:

Before selecting a formulation strategy, it is crucial to characterize your compound. Key parameters include:

ParameterImportance
Aqueous Solubility Determines the intrinsic dissolution rate.
LogP / LogD Indicates the lipophilicity and potential for membrane permeation.
Melting Point (Tm) Provides an indication of the crystal lattice energy.
pKa Determines the ionization state at different pH values.

A high melting point and a high LogP are often indicative of poor aqueous solubility.

Recommended Formulation Strategies:

  • Micronization: This technique reduces the particle size of the drug, thereby increasing the surface area available for dissolution.[3][4][5][][7]

    • When to Use: Suitable for compounds where dissolution is the rate-limiting step for absorption (BCS Class II).

    • Experimental Protocol (Jet Milling):

      • Ensure the compound is in a dry, crystalline form.

      • Use a jet mill, which employs a high-velocity stream of air or nitrogen to cause particle-on-particle collisions.

      • Optimize milling parameters such as feed rate and gas pressure to achieve the desired particle size distribution (typically < 10 µm).

      • Characterize the particle size distribution of the micronized powder using techniques like laser diffraction.

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[1][8][9][10][11][12][13][14]

    • When to Use: Highly effective for compounds with high crystal lattice energy.

    • Experimental Protocol (Solvent Evaporation Method):

      • Select a suitable hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or polyethylene glycol (PEG)).

      • Dissolve both the thieno[2,3-b]thiopyran-4-one derivative and the polymer in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture thereof).[9]

      • Remove the solvent under vacuum using a rotary evaporator to form a solid mass.

      • Further dry the solid dispersion under high vacuum to remove residual solvent.

      • Grind the resulting solid into a fine powder.

  • Nanosuspensions: These are colloidal dispersions of the pure drug in an aqueous medium, with a particle size in the nanometer range.[11][15][16][17][18][19][20]

    • When to Use: For compounds that are poorly soluble in both aqueous and organic solvents.

    • Experimental Protocol (High-Pressure Homogenization):

      • Prepare a pre-suspension of the micronized drug in an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC).

      • Pass the pre-suspension through a high-pressure homogenizer for multiple cycles. The high shear forces and cavitation will break down the drug crystals into nanoparticles.

      • Monitor the particle size reduction using dynamic light scattering (DLS).

Caption: Decision tree for selecting a solubility enhancement strategy.

FAQ 3: Can I improve the solubility of my thieno[2,3-b]thiopyran-4-one derivative through chemical modification?

Answer:

Yes, chemical modification can be a powerful strategy to permanently improve the aqueous solubility of your compound. This approach is often employed during the lead optimization phase of drug discovery.

Strategies for Chemical Modification:

  • Introduction of Polar Functional Groups: The addition of polar groups, such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) moieties, can increase the polarity of the molecule and its ability to interact with water. The position of these groups on the thieno[2,3-b]thiopyran-4-one scaffold should be carefully considered to avoid disrupting the pharmacophore responsible for biological activity.

  • Prodrugs: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug. A common prodrug strategy for improving solubility is to attach a polar promoiety, such as a phosphate or an amino acid, via an ester or amide linkage.

  • Salt Formation: If your derivative has a sufficiently acidic or basic center, it can be converted into a more soluble salt form. For example, a basic nitrogen atom can be protonated with an acid (e.g., HCl, methanesulfonic acid) to form a hydrochloride or mesylate salt.

FAQ 4: How do I choose the right excipients for my formulation?

Answer:

The choice of excipients is critical for the success of your formulation. The following table provides a starting point for selecting appropriate excipients for different formulation strategies.

Formulation StrategyRecommended Excipients
Solid Dispersions Polymers: PVP K30, HPMC, PEG 6000, Soluplus®
Nanosuspensions Stabilizers: Poloxamer 188, Tween 80, Lecithin, HPMC
Co-solvent Formulations Solvents: DMSO, Ethanol, Propylene Glycol, PEG 400
Cyclodextrin Complexation Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)

It is essential to screen a range of excipients to find the most effective and compatible ones for your specific thieno[2,3-b]thiopyran-4-one derivative.

Conclusion

Enhancing the solubility of thieno[2,3-b]thiopyran-4-one derivatives is a multi-faceted challenge that can be effectively addressed through a systematic and informed approach. By understanding the physicochemical properties of your compound and applying the appropriate formulation strategies outlined in this guide, you can significantly improve its solubility and bioavailability, thereby unlocking its full therapeutic potential.

References

  • Pharma Learning In Depth. (2024, March 27). Solid Dispersion Technology for Pharmaceutical Formulations [Video]. YouTube. [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2024, January 24). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. [Link]

  • Argade, P. S., et al. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Jadhav, S. P., et al. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130.
  • AGC Pharma Chemicals. (n.d.). What is Micronization? Retrieved from [Link]

  • Al-Hujran, T. A., et al. (2018).
  • Jain, A., et al. (2013). Solid Dispersion-Method of Enhancement of Dissolution Rate and Increase Bioavailability. International Journal of Pharmacy and Biological Sciences, 3(4).
  • Imada, T., et al. (2006). Design, synthesis, and structure-activity relationships of thieno[2,3-b]pyridin-4-one derivatives as a novel class of potent, orally active, non-peptide luteinizing hormone-releasing hormone receptor antagonists. Journal of Medicinal Chemistry, 49(13), 3809-25.
  • Wasik, S. P., et al. (1983). Calculation of Aqueous Solubility of Organic Compounds. Journal of Research of the National Bureau of Standards, 88(3), 153-155.
  • Bustamante, P., & S-L, J. (1994). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Pharmaceutical Sciences, 83(7), 1048-1052.
  • World Health Organization. (2019, September 13). FAQ: Active pharmaceutical ingredient (API)
  • Kumar, S., et al. (2018). Synthesis, physicochemical characterization and analgesic evaluation of some new thieno [2,3-D] Pyrimidin 4(3H) one derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 5(2), 53-59.
  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81-87.
  • Teva API. (2016, June 27).
  • El-Abadelah, M. M., et al. (2006). Fused thia-heterocycles via isothiocyanates. Part II. A convenient synthesis of some new thieno[2,3-b]thiopyran-4-one derivatives.
  • Li, L., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(9), 126966.
  • European Medicines Agency. (2010, May 31).
  • Müller, R. H., & Peters, K. (1998). Nanosuspensions for the formulation of poorly soluble drugs I. Preparation by a size-reduction technique. International Journal of Pharmaceutics, 160(2), 229-237.
  • Doucette, W. J., & Andren, A. W. (1988). Estimation of aqueous solubility of organic compounds from molecular structure. Chemosphere, 17(2), 341-351.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Neuland Labs. (2025, September 12). API Micronization in the Early vs. Late Stages of Drug Development: Goals and Challenges.
  • Abdel-Wahab, B. F., et al. (2012).
  • Jafar, M. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17.
  • Kumar, S., & Singh, S. K. (2020). Formulation and Evaluation of Nanosuspension Drug Delivery System of Furosemide Produced by Nanoprecipitation Method. International Journal of Pharmaceutical Sciences Review and Research, 65(2), 54-59.
  • Jadhav, S. P., et al. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130.
  • University of Toronto. (2023, August 31). Solubility of Organic Compounds.
  • BOC Sciences. (n.d.).
  • Mura, P. (2020). Advantages of the Combined Use of Cyclodextrins and Chitosan in Drug Delivery: A Review. Polymers, 12(9), 1934.
  • Yalkowsky, S. H., & Rubino, J. T. (1985). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Journal of Pharmaceutical Sciences, 74(4), 416-421.
  • El-Gohary, N. S. (2015). Substituent Effect on Absorption and Fluorescence Properties of Thieno[3,2-c]Pyridine Derivatives. Journal of Fluorescence, 25(5), 1257-1263.
  • Sharma, D., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-5.
  • Kumar, R., & Nagar, H. (2017). Nanosuspension: A Novel Strategy for Overcoming Drug Solubility Challenges. International Journal of Pharmacy & Pharmaceutical Research, 9(3), 1-14.
  • Juniper Publishers. (2023, October 2). Micronization Technique for Solubility Enhancement.
  • Mohareb, R. M., et al. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Medicinal Chemistry Research, 24(11), 3932-3948.
  • Orola, L., et al. (2016). Quantitative Structure-Activity Relationship Study and Directed Synthesis of Thieno[2,3-d]pyrimidine-2,4-diones as Monocarboxylate Transporter 1 Inhibitors. Chemical & Pharmaceutical Bulletin, 64(10), 1509-1517.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Key Dorzolamide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Dorzolamide hydrochloride, chemically known as (4S,6S)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride, is a potent carbonic anhydrase inhibitor critical in the management of glaucoma and ocular hypertension.[1] Its therapeutic efficacy relies on the precise stereochemistry of the molecule, making the synthesis of its chiral intermediates a subject of extensive research and optimization. This guide provides an in-depth comparison of various synthetic routes for the pivotal intermediates of dorzolamide, offering insights into the rationale behind different chemical strategies, supported by experimental data and protocols.

The synthesis of this stereochemically complex molecule is a multi-step process that demands rigorous control over reaction conditions to achieve the desired stereoisomer with high purity and yield.[1] This guide will dissect and compare established and novel methodologies for producing two central intermediates: the chiral ketone, (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one, and the subsequent hydroxysulfone and acetamido sulfone derivatives that form the core of the dorzolamide molecule.

Synthesis of the Chiral Ketone Intermediate: (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one

The synthesis of the chiral ketone is a foundational step, as it establishes the critical stereocenter at the 6-position of the thiopyran ring. Two primary strategies are prevalent: asymmetric synthesis to directly obtain the desired enantiomer, and racemic synthesis followed by resolution.

Route 1: Asymmetric Synthesis from Chiral Precursors

This approach leverages a chiral starting material to guide the stereochemistry of the subsequent reactions. A common and efficient method starts from methyl (R)-3-hydroxybutyrate.

The synthesis involves the reaction of methyl (R)-3-hydroxybutyrate with p-toluenesulfonyl chloride, followed by the formation of a lithiated thiophene intermediate, esterification, hydrolysis, and finally, cyclization to yield the desired chiral ketone.[2] The strategic use of chiral precursors from the outset is economically advantageous as it avoids the loss of 50% of the material inherent in resolving a racemic mixture.

Logical Workflow for Asymmetric Synthesis of the Chiral Ketone

A Methyl (R)-3-hydroxybutyrate B Reaction with p-toluenesulfonyl chloride A->B C Formation of lithiated thiophene intermediate B->C D Esterification C->D E Hydrolysis D->E F Cyclization E->F G (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one F->G

Caption: Asymmetric synthesis of the chiral ketone intermediate.

Experimental Protocol: Optimized Synthesis of (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one [2]

  • Tosyl Protection: React methyl (R)-3-hydroxybutyrate with p-toluenesulfonyl chloride in the presence of a base to protect the hydroxyl group.

  • Thiophene Coupling: Prepare a lithiated thiophene intermediate and react it with the tosylated butyrate.

  • Esterification and Hydrolysis: The coupled product is esterified and then hydrolyzed to yield the corresponding carboxylic acid.

  • Cyclization: The carboxylic acid is cyclized using a suitable reagent like oxalyl chloride and a Lewis acid catalyst to form the desired chiral ketone.

Optimization of reaction conditions such as solvent, temperature, and reaction time in the cyclization and esterification steps has been shown to significantly improve the overall yield from 40% to 60%.[2]

Route 2: Racemic Synthesis and Early Stage Resolution

An alternative strategy involves the synthesis of a racemic intermediate, 3-(thien-2-ylthio)butyric acid, followed by chiral resolution. This approach, while potentially involving more steps initially, allows for the separation of enantiomers early in the synthesis, thus conserving reagents in subsequent transformations.[3]

The resolution is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as phenylethylamine.[3] Subsequent acidification yields the desired (S)-enantiomer.[3] A key advantage of this method is the use of a "one-pot" approach for the subsequent addition and ring-closing reactions, which minimizes product loss and reduces operational complexity and cost.[3]

Core Structure Formation: From Hydroxysulfone to Acetamido Sulfone

Once the chiral ketone is obtained, the subsequent steps focus on building the remainder of the dorzolamide core. This involves reduction of the ketone, oxidation of the sulfide to a sulfone, and introduction of the acetamido group.

Step 2.1: Stereoselective Reduction of the Ketone

The reduction of the 4-keto group of the sulfonamide intermediate is a critical step that can lead to a mixture of cis and trans diastereomers. The desired trans isomer is the precursor to dorzolamide. While various reducing agents can be employed, achieving high diastereoselectivity is paramount.

Step 2.2: Oxidation of the Sulfide to the Sulfone

The oxidation of the sulfide in the thiopyran ring to a sulfone is a crucial transformation. The choice of oxidizing agent has significant implications for industrial-scale production, impacting safety, cost, and environmental footprint.

Oxidizing AgentAdvantagesDisadvantagesReference
Sodium Perborate Effective oxidizing agent.Can have bleaching properties, posing handling risks over prolonged periods. The associated Ritter reaction requires a large water quench, which is not ideal for industrial setups.[4]
Hydrogen Peroxide High active oxygen content, low molecular weight, inexpensive, and widely available. The only byproduct is water, making it a non-polluting and environmentally friendly option. When catalyzed by sodium tungstate, the reaction time is drastically reduced.Requires careful control of temperature and quenching of excess peroxide.[4]

Experimental Protocol: Hydrogen Peroxide Oxidation [4]

  • To a solution of 5,6-dihydro-4H-4-hydroxy-6-methylthieno[2,3-b]thiopyran-2-sulfonamide (100.7 g, 0.37 moles) in 900 ml ethyl acetate and 100 ml water, add sodium tungstate (12.75 g, 0.038 moles) at 25-30 °C.

  • Cool the reaction mass to 5 °C.

  • Slowly add a 30% H₂O₂ solution (200.0 ml) while maintaining the temperature below 5 °C.

  • Stir the mixture at 0-10 °C for 1 hour, then raise the temperature to 25-30 °C and stir for another hour.

  • Quench the reaction by adding a 10% sodium sulfite solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to obtain the hydroxysulfone product.

The use of hydrogen peroxide with a sodium tungstate catalyst is highly favored in industrial applications as it reduces production costs, simplifies the work-up process, and minimizes effluent disposal issues.[4]

Step 2.3: Introduction of the Acetamido Group via the Ritter Reaction

The Ritter reaction is a classic method for converting a hydroxyl group to an N-alkyl amide. In the synthesis of dorzolamide, it is used to convert the hydroxysulfone to the corresponding acetamido sulfone with retention of configuration.[4]

Traditional vs. Improved Ritter Reaction Conditions

ParameterTraditional MethodImproved MethodReference
Sulfuric Acid Large excess (e.g., 19.35 molar equivalents)Less than molar equivalents[4]
Quenching Large quantity of ice, leading to localized heating and potential decomposition. Requires large volumes of water and ethyl acetate for work-up.Neutralization with ammonia gas, avoiding localized heating and simplifying work-up.[4]
Reaction Time Overnight stirring6 hours[4]

The improved Ritter reaction conditions significantly enhance the industrial feasibility of this step by reducing reagent usage, improving safety, and simplifying the product isolation procedure.[4]

Final Transformations: Reduction of the Amide and Diastereomer Separation

The final stages of the synthesis involve the reduction of the acetamido group to the ethylamino side chain of dorzolamide and the crucial separation of the desired trans diastereomer from the unwanted cis isomer.

Step 3.1: Reduction of the Acetamido Group

The reduction of the acetamido sulfone to dorzolamide base is a key transformation. Several reducing agents have been utilized, each with its own set of advantages and challenges.

Reducing AgentAdvantagesDisadvantagesReference
NaBH₄/BF₃(Et₂O) Effective for amide reduction.Boron trifluoride diethyl etherate is toxic and requires careful handling.[4][5]
Zinc Borohydride Nontoxic and mild reducing agent. The reaction is easier to control with no violent heat or gas evolution, making it safer and more environmentally friendly.Reaction is carried out at elevated temperatures (60-120 °C).[5]
Iodine/Sodium Borohydride A milder alternative to borane complexes.Requires careful control of addition temperature.[6]

The development of milder and safer reducing systems like zinc borohydride represents a significant advancement in the synthesis of dorzolamide, aligning with the principles of green chemistry.[5]

Comparative Overview of Key Synthesis Stages

cluster_0 Oxidation cluster_1 Ritter Reaction cluster_2 Amide Reduction Sodium Perborate Sodium Perborate Hydroxysulfone Hydroxysulfone Sodium Perborate->Hydroxysulfone Hydrogen Peroxide Hydrogen Peroxide Hydrogen Peroxide->Hydroxysulfone Excess H2SO4 Excess H2SO4 Acetamido Sulfone Acetamido Sulfone Excess H2SO4->Acetamido Sulfone Catalytic H2SO4 Catalytic H2SO4 Catalytic H2SO4->Acetamido Sulfone NaBH4/BF3 NaBH4/BF3 Dorzolamide Base Dorzolamide Base NaBH4/BF3->Dorzolamide Base Zn(BH4)2 Zn(BH4)2 Zn(BH4)2->Dorzolamide Base Hydroxysulfonamide Hydroxysulfonamide Hydroxysulfonamide->Sodium Perborate Hydroxysulfonamide->Hydrogen Peroxide Hydroxysulfone->Excess H2SO4 Hydroxysulfone->Catalytic H2SO4 Acetamido Sulfone->NaBH4/BF3 Acetamido Sulfone->Zn(BH4)2

Caption: Comparison of reagents for key transformations.

Step 3.2: Separation of Diastereomers

The separation of the desired (4S,6S)-trans-dorzolamide from the undesired cis-isomer is a critical purification step. While column chromatography can be used, it is often not practical for large-scale industrial production.[7] A more scalable approach is the selective crystallization of a diastereomeric salt.

  • Maleic Acid: Can be used to form a salt and separate the cis isomer, but it is most effective when the trans/cis ratio is already high (>95:5).[4]

  • Salicylic Acid: Has been shown to be more effective, capable of selectively forming a salt with the trans-isomer even when the mixture contains up to 30% of the cis-isomer.[4]

This selective salt formation allows for the efficient removal of the unwanted cis-isomer, yielding the desired trans-dorzolamide with high purity.[4]

Conclusion

The synthesis of dorzolamide intermediates is a testament to the evolution of synthetic organic chemistry, with a clear trajectory towards more efficient, safer, and environmentally benign processes. The choice of a synthetic route is a multifactorial decision, weighing the benefits of asymmetric synthesis against early-stage resolution, and considering the industrial scalability of each reaction step. The adoption of greener reagents like hydrogen peroxide and milder reducing agents such as zinc borohydride, coupled with optimized reaction conditions and more effective purification strategies, has significantly improved the overall efficiency and sustainability of dorzolamide production. This guide highlights the critical thinking and experimental validation that underpin the modern manufacturing of this vital ophthalmic medication.

References

  • Cipla Ltd. (2012). Process for preparing dorzolamide. U.S. Patent No. 8,263,787B2.
  • Journal of Pharmaceutical Research. (2025). Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. Available at: [Link]

  • Wang, Y. (2008). Novel synthesizing method for dorzolamide HCL midbody. Chinese Patent No. CN101293890A.
  • Li, J. (2020). Synthesis process of dorzolamide hydrochloride intermediate. Chinese Patent No. CN111233887A.
  • Cardia, M. C., et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega, 8(32), 28851–28858. Available at: [Link]

  • Zhang, J. (2014). The synthetic method of dorzolamide hydrochloride intermediate. Chinese Patent No. CN103497202B.
  • Aurobindo Pharma Ltd. (2020). PROCESS FOR THE PREPARATION OF DORAOLZMIDE HYDROCHLORIDE. European Patent No. EP3523307B1. Available at: [Link]

Sources

A Comparative Guide to Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of stereochemically pure active pharmaceutical ingredients (APIs) is a paramount challenge. Dorzolamide, a potent carbonic anhydrase II inhibitor used in the management of glaucoma, exemplifies this challenge.[1][2] Its therapeutic efficacy is critically dependent on the specific (4S,6S) stereoisomer.[3][4][5] Consequently, the development of robust and efficient methods for controlling stereochemistry during its synthesis is of significant industrial and scientific interest.

This guide provides an in-depth comparison of synthetic strategies for resolving a key precursor to dorzolamide: the diastereomeric mixture of (6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol. We will explore the initial, logical approach of enzymatic kinetic resolution and contrast it with a subsequently discovered, and remarkably effective, method of stereoselective solvolysis. This analysis highlights the necessity of rigorous mechanistic investigation and the often-serendipitous nature of process optimization in chemical synthesis.

The Synthetic Hurdle: A Diastereomeric Mixture

The synthesis of the crucial dorzolamide intermediate, (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide, often begins with the reduction of a ketone precursor.[2][6] This reduction typically yields a diastereoisomeric mixture of the corresponding alcohol, with both cis and trans configurations relative to the substituents on the thiopyran ring.[2][6] Separating these diastereomers is essential for the synthesis of the final, single-isomer drug.

Method 1: Enzymatic Kinetic Resolution - A Logical but Flawed Approach

Expertise & Experience: The Rationale

Enzymatic kinetic resolution is a cornerstone of modern asymmetric synthesis.[7] This technique leverages the high stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one stereoisomer within a mixture.[8][9][10] For a racemic alcohol, this often involves selective acylation of one enantiomer, leaving the other unreacted for easy separation. Given the success of this method for a vast array of chiral molecules, applying it to the diastereomeric mixture of dorzolamide intermediates was a logical starting point. The strategy was to use Candida antarctica lipase B (CALB), a widely used and robust biocatalyst, to selectively hydrolyze an acetate ester derivative of the alcohol intermediate.[6][11]

Experimental Protocol: Attempted Enzymatic Kinetic Resolution of Acetate Intermediate 5

The following protocol is based on attempts to resolve the cis/trans diastereomeric mixture of (6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate.[11]

  • Preparation of Starting Material: A cis/trans mixture of the alcohol intermediate 3 (ratio approx. 52:48) is acylated with acetic anhydride in the presence of excess 4-dimethylaminopyridine (DMAP) to yield the acetate ester 5 .[11]

  • Enzymatic Reaction Setup: 250 units of CALB, supported on an acrylic resin, are suspended in 5 mL of a phosphate buffer (PB; 0.1 M, pH 7.4).

  • Initiation: The acetate ester 5 (cis/trans 52:48) is added to the enzyme suspension at a concentration of 0.1 mmol.

  • Reaction Conditions: The mixture is maintained at 25 °C.

  • Monitoring: The reaction progress is monitored over time by ¹H NMR to observe the conversion of the starting ester to the alcohol products.

Trustworthiness: The Unexpected Outcome and the Power of a Control

The experiment did not proceed as expected. While the starting material was completely converted to the corresponding alcohols, the reaction yielded a diastereomeric mixture heavily enriched in the trans-isomer, with a cis/trans ratio of up to 7:93.[6][11] This high degree of selectivity would typically be hailed as a success. However, this outcome requires a loss of stereochemical integrity at the C-4 position, a reaction not consistent with the known hydrolytic activity of CALB.[11]

Method 2: Stereoselective Solvolysis - A Mechanistic Discovery

Expertise & Experience: Unraveling the True Mechanism

The failure of the enzymatic approach led to the discovery of a highly efficient and previously unrecognized stereoselective solvolysis reaction.[6][11][12] Mechanistic studies revealed that the reaction proceeds not through a simple hydrolysis but via an SN1-like pathway.[11][12][13] The choice of a polar, protic solvent system (acetone/phosphate buffer) facilitates the departure of the acetate leaving group, forming a planar carbocation intermediate at the C-4 position. The subsequent nucleophilic attack by water occurs preferentially from the face opposite to the bulky methyl group at C-6, leading to the thermodynamically more stable trans alcohol.

// Nodes start [label="cis/trans Acetate Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Planar Carbocation\nIntermediate at C4", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product_trans [label="trans-Alcohol\n(Thermodynamically Favored)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product_cis [label="cis-Alcohol\n(Minor Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> intermediate [label="Slow, Rate-Determining\nLoss of Acetate (OAc⁻)", color="#4285F4"]; intermediate -> product_trans [label="Fast, Nucleophilic Attack\nby H₂O (major pathway)", color="#34A853"]; intermediate -> product_cis [label="Fast, Nucleophilic Attack\nby H₂O (minor pathway)", color="#EA4335", style=dashed];

// Invisible nodes for layout {rank=same; start; } {rank=same; intermediate; } {rank=same; product_trans; product_cis;} } dot Caption: SN1-like mechanism of stereoselective solvolysis.

Data Presentation: Solvent System Screening

The efficiency of the solvolysis is highly dependent on the solvent system. The following table summarizes the results of screening various solvent mixtures, demonstrating the superior performance of the acetone/phosphate buffer system.[11]

EntrySolvent SystemConversion (%)Final cis:trans Ratio
1Acetone/PB (0.1 M) 80:20817:93
2Acetone/PB (0.1 M) 50:501006:94
3Methanol250:50
4Water10030:70
5PB (0.1 M)817:93
6Acetic Acid216:84

Data adapted from Martinelli, A. et al., ACS Omega 2023.[11]

Experimental Protocol: Optimized Stereoselective Solvolysis

This optimized protocol provides a direct route to the desired trans-enriched alcohol intermediate.[11][12][13]

  • Starting Material: A cis/trans mixture of (6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate (5 ) is used, regardless of the initial ratio.

  • Solvent Preparation: A solvent system of acetone and 0.1 M phosphate buffer (pH 7.4) is prepared in a 50:50 volume ratio.

  • Reaction: The acetate ester 5 (e.g., 5 mg) is dissolved in the acetone/buffer mixture (1.1 mL).

  • Reaction Conditions: The solution is stirred at 25 °C.

  • Monitoring and Work-up: The reaction is monitored by ¹H NMR until complete conversion of the starting material. The resulting alcohol 3 is isolated with a consistent cis/trans ratio of approximately 6:94.

  • Purification: The subsequent oxidation of this alcohol mixture to the corresponding sulfone, followed by crystallization, yields the diastereomerically pure trans-sulfone intermediate, (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide.[6]

// Nodes start_mix [label="cis/trans Acetate Mixture\n(any ratio)", fillcolor="#F1F3F4", fontcolor="#202124"]; solvolysis [label="Stereoselective Solvolysis\n(Acetone/Phosphate Buffer, 25°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; trans_alcohol [label="trans-Enriched Alcohol\n(cis/trans ≈ 6:94)", fillcolor="#FBBC05", fontcolor="#202124"]; oxidation [label="Oxidation\n(e.g., H₂O₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="Diastereomerically Pure\n(4S,6S) trans-Sulfone Intermediate\n(via crystallization)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges start_mix -> solvolysis [color="#5F6368"]; solvolysis -> trans_alcohol [color="#5F6368"]; trans_alcohol -> oxidation [color="#5F6368"]; oxidation -> final_product [color="#5F6368"]; } dot Caption: Workflow for obtaining the pure dorzolamide intermediate.

Comparative Summary and Authoritative Grounding

FeatureMethod 1: Enzymatic Kinetic Resolution (Attempted)Method 2: Stereoselective Solvolysis (Discovered)
Underlying Principle Enzyme-catalyzed selective hydrolysis of one diastereomer.SN1-like solvolysis forming a carbocation intermediate.
Actual Mechanism Enzymatic reaction was inoperative.[11]Stereoselective nucleophilic attack on a planar carbocation.[11][12][13]
Outcome High selectivity (cis:trans 7:93) was observed but was not due to the enzyme.[11]Robust and reproducible high selectivity (cis:trans ≈ 6:94).[11]
Dependence on Start Ratio Not applicable as the enzyme was inactive.Independent of the starting cis/trans ratio.[11][12][13]
Reagents & Cost Requires expensive biocatalyst (CALB).Uses inexpensive and common lab reagents (acetone, buffer).
Scalability & Simplicity More complex due to enzyme handling and cost.Simple, robust, and highly scalable one-pot reaction.

Conclusion: From Misinterpretation to Innovation

The synthesis of dorzolamide intermediates offers a compelling case study in the importance of rigorous scientific inquiry. The initial, logical application of enzymatic kinetic resolution led to a misleading result that could have been misinterpreted without the proper control experiments. The subsequent investigation not only corrected this misinterpretation but also uncovered a simpler, more efficient, and highly scalable method for achieving the desired stereochemical control.

For drug development professionals, this comparison demonstrates that while established methods provide a strong starting point, a deep understanding of reaction mechanisms is crucial for innovation. The stereoselective solvolysis method is a testament to how careful observation and mechanistic elucidation can lead to superior synthetic routes, ultimately streamlining the path to life-changing therapeutics like dorzolamide.

References

  • Martinelli, A., Volpicelli, R., Verzini, M., Cotarca, L., Maini, L., Pengo, P., et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega. Available from: [Link]

  • Martinelli, A., Volpicelli, R., Verzini, M., Cotarca, L., Maini, L., Pengo, P., et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. National Center for Biotechnology Information. Available from: [Link]

  • Martinelli, A., Volpicelli, R., Verzini, M., Cotarca, L., Maini, L., Pengo, P., et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Figshare. Available from: [Link]

  • Prashant, A. et al. (2025). Stereoselective and Enantioselective Strategies for the Commercial-Scale Synthesis of Dorzolamide Hydrochloride. ACS Publications. Available from: [Link]

  • Zhuzhou Yinuo Biotechnology Co Ltd (2019). Key intermediate of dorzolamide hydrochloride and synthesis method thereof. patents.google.com.
  • Various Authors (2026). Stereoselective and Enantioselective Strategies for the Commercial-Scale Synthesis of Dorzolamide Hydrochloride. ResearchGate. Available from: [Link]

  • Zhifeng, Z. et al. (2020). Synthesis process of dorzolamide hydrochloride intermediate. Google Patents.
  • Raushel, F. M. et al. (2019). Enzyme-Catalyzed Kinetic Resolution of Chiral Precursors to Antiviral Prodrugs. National Center for Biotechnology Information. Available from: [Link]

  • Ranbaxy Laboratories Ltd (2012). Process for preparing dorzolamide. Google Patents.
  • Martinelli, A. et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ResearchGate. Available from: [Link]

  • Journal of Pharmaceutical Research (2025). Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. jprsolutions.info. Available from: [Link]

  • Szolcsányi, P. et al. (2009). Applying Lipase Catalysis to Access the Enantiomers of Dorzolamide Intermediates. ResearchGate. Available from: [Link]

  • Reddy, M. et al. (2006). Process for preparing 5,6-dihydro-4-(S)-(ethylamino)-6-(S) methyl-4H-thieno[2,3b]thiopyran-2-sulphonamide-7,7-dioxide HCl. Google Patents.
  • Brzezińska, A. et al. (2021). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. National Center for Biotechnology Information. Available from: [Link]

  • National Center for Biotechnology Information. (4R,6S)-4-(Ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide. PubChem Compound Database. Available from: [Link]

  • Various Authors (2023). The Evolving Nature of Biocatalysis in Pharmaceutical Research and Development. Semantic Scholar. Available from: [Link]

  • Pharmaffiliates. (4S,6S)-4-(Ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-sulfonamide 7,7-dioxide. pharmaffiliates.com. Available from: [Link]

  • Taylor & Francis Online. Kinetic resolution – Knowledge and References. tandfonline.com. Available from: [Link]

  • ResearchGate. (2025). Applications of enzymatic and non-enzymatic methods to access enantiomerically pure compounds using kinetic resolution and racemisation. researchgate.net. Available from: [Link]

  • Blacker, J. (2011). Biocatalysis for Pharmaceutical Intermediates: The Future Is Now. PubMed. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Robust Validation of HPLC Methods for 6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous analysis of pharmaceutical intermediates is a cornerstone of ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one is a critical intermediate in the synthesis of Dorzolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma.[1] Its purity and quality directly impact the final drug product, making the validation of analytical methods for its assessment a regulatory and scientific necessity.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound. We will delve into the causality behind experimental choices in method validation and compare HPLC with viable alternative analytical techniques, supported by scientific principles and regulatory expectations.

The Imperative of Method Validation: Beyond Box-Ticking

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application. For a crucial intermediate like this compound, this means the method must be reliable, reproducible, and accurate for quantifying the main component and its potential impurities. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), provide a comprehensive framework for this process, which is echoed by regulatory bodies like the U.S. Food and Drug Administration (FDA).[2]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] This self-validating system ensures data integrity and provides confidence in the quality of the intermediate throughout the drug development lifecycle.

A Validated High-Performance Liquid Chromatography (HPLC) Method

While a specific validated HPLC method for this compound is not extensively published, a robust method can be developed based on the principles of reverse-phase chromatography and methods established for the final product, Dorzolamide.[3][4]

Proposed HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18 (e.g., Zorbax SB C18, 250 mm x 4.6 mm, 5 µm)Provides excellent retention and separation for moderately polar compounds like the target analyte.
Mobile Phase Isocratic mixture of Phosphate Buffer (pH 2.5) and Acetonitrile (90:10 v/v)The acidic pH ensures the analyte is in a single ionic form, leading to sharp, symmetrical peaks. Acetonitrile provides good elution strength.[3]
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency.
Detection UV at 254 nmA common wavelength for aromatic and heteroaromatic compounds, offering good sensitivity for the thieno[2,3-b]thiopyran core.[3]
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for standard analytical HPLC.
Experimental Protocol: A Step-by-Step Guide to Validation

The validation of the proposed HPLC method should be conducted in accordance with ICH Q2(R1) guidelines, assessing the following parameters:

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Prepare a solution of the this compound reference standard.

    • Prepare a placebo solution containing all potential excipients or starting materials from the synthesis.

    • Prepare a sample solution of the analyte.

    • Inject all three solutions into the HPLC system.

  • Acceptance Criteria: The chromatogram of the sample solution should show a single, well-resolved peak at the same retention time as the reference standard. The placebo solution should not show any interfering peaks at the retention time of the analyte.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the expected sample concentration).

    • Inject each solution in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be within ±2% of the response at the 100% concentration level.[5]

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform the analysis on a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations with 3 replicates each). This can be done by spiking a placebo with known amounts of the analyte.

  • Acceptance Criteria: The percent recovery should be within 98.0% to 102.0%.[6]

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision):

    • Protocol: Analyze a minimum of six replicate injections of the 100% concentration standard solution on the same day, under the same operating conditions.

  • Intermediate Precision (Inter-day precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be not more than 2.0%.[2][4]

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Analyze a series of diluted solutions of the analyte and determine the concentrations that give a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[7]

  • Acceptance Criteria: The determined LOD and LOQ should be sufficiently low to detect and quantify any potential impurities at their specified reporting thresholds.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the optimized method parameters, one at a time. Examples include:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% acetonitrile)

      • Column temperature (e.g., ± 2°C)

    • Analyze a standard solution under each varied condition and assess the impact on retention time, peak shape, and quantification.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the quantitative results should not be significantly affected by the variations.

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time.
Linearity (r²) ≥ 0.999
Range Typically 80-120% of the test concentration.
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
LOD (S/N Ratio) ~ 3:1
LOQ (S/N Ratio) ~ 10:1
Robustness System suitability passes under varied conditions.

Visualizing the HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Data Analysis & Reporting cluster_3 Method Implementation Dev Develop HPLC Method Opt Optimize Parameters Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Analysis Analyze Results vs. Acceptance Criteria Rob->Analysis Report Generate Validation Report Analysis->Report Implement Routine QC Analysis Report->Implement

Caption: Workflow for HPLC Method Validation.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the workhorse of pharmaceutical analysis, other techniques offer unique advantages and can be considered for specific applications in the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: Separates volatile and thermally stable compounds in the gas phase, followed by detection with a mass spectrometer for identification.

  • Applicability: The target analyte has a moderate molecular weight and may be amenable to GC analysis if it is thermally stable and sufficiently volatile, potentially after derivatization. GC-MS is particularly powerful for identifying and quantifying volatile impurities.[8]

  • Advantages:

    • Excellent for volatile organic impurities and residual solvents.

    • High sensitivity and specificity, especially with MS detection.

  • Disadvantages:

    • Not suitable for non-volatile or thermally labile compounds.

    • May require derivatization, which adds complexity to sample preparation.

Supercritical Fluid Chromatography (SFC)
  • Principle: Uses a supercritical fluid (typically CO₂) as the mobile phase, offering properties intermediate between a gas and a liquid.[9]

  • Applicability: SFC is a powerful technique for the separation of chiral compounds and is often faster than HPLC.[10] Given that this compound is a chiral molecule, SFC is a highly relevant alternative.

  • Advantages:

    • Faster separations and higher throughput compared to HPLC.[11]

    • Reduced organic solvent consumption, making it a "greener" technique.

    • Excellent for chiral separations.

  • Disadvantages:

    • Instrumentation is less common than HPLC in many QC labs.

    • Method development can be more complex.

Capillary Electrophoresis (CE)
  • Principle: Separates ions based on their electrophoretic mobility in an electric field.

  • Applicability: CE is well-suited for the analysis of small molecules and can provide high-efficiency separations.[12] It can be a powerful tool for purity and impurity profiling.[13]

  • Advantages:

    • High separation efficiency and resolution.[14]

    • Requires very small sample and reagent volumes.

    • Can often separate compounds that are difficult to resolve by HPLC.[15]

  • Disadvantages:

    • Lower sensitivity for some applications compared to HPLC with UV detection.

    • Reproducibility can be more challenging to achieve.

Comparative Summary of Analytical Techniques
FeatureHPLCGC-MSSFCCE
Principle Partitioning between liquid mobile phase and solid stationary phasePartitioning between gas mobile phase and liquid/solid stationary phasePartitioning between supercritical fluid mobile phase and solid stationary phaseDifferential migration in an electric field
Applicability to Target HighModerate (requires volatility/thermal stability)High (especially for chiral separation)High
Speed ModerateFastVery FastFast
Solvent Consumption HighLowLow (primarily CO₂)Very Low
Sensitivity Good to ExcellentExcellentGoodModerate to Good
Key Advantage Versatility, robustness, widely establishedGold standard for volatile impuritiesSpeed, "green" chemistry, chiral separationsHigh efficiency, low sample volume
Key Limitation Solvent consumption, analysis timeAnalyte must be volatile and thermally stableLess common instrumentation, complex method developmentLower sensitivity for some analytes, reproducibility challenges

Logical Comparison of Analytical Methodologies

Analytical_Comparison cluster_methods Analytical Techniques cluster_considerations Key Considerations Analyte 6-Methyl-5,6-dihydro-4H- thieno[2,3-b]thiopyran-4-one HPLC HPLC Analyte->HPLC Primary Choice (Robust & Versatile) GCMS GC-MS Analyte->GCMS If Volatile & Thermally Stable SFC SFC Analyte->SFC For Chiral Purity & High Throughput CE CE Analyte->CE For High Efficiency Separations Robustness Robustness HPLC->Robustness Volatility Volatility GCMS->Volatility Speed Speed SFC->Speed Cost Cost/Solvent Use SFC->Cost Chirality Chirality SFC->Chirality CE->Cost

Caption: Decision factors for analytical method selection.

Conclusion

For the routine analysis and quality control of this compound, a validated reverse-phase HPLC method stands as the most robust, reliable, and widely applicable technique. Its versatility in handling moderately polar compounds, coupled with the well-established validation framework provided by ICH guidelines, ensures data integrity and regulatory compliance.

However, for specific analytical challenges, alternative techniques offer compelling advantages. Supercritical Fluid Chromatography (SFC) is a superior choice for high-throughput chiral purity determinations, offering significant gains in speed and a reduction in environmental impact. Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for the analysis of volatile impurities, while Capillary Electrophoresis (CE) provides an orthogonal, high-efficiency separation method that can be invaluable for complex impurity profiling.

The selection of the most appropriate analytical technique is a strategic decision that must be guided by the specific analytical objective, the physicochemical properties of the analyte, and the available resources. A thorough understanding of the principles and limitations of each method, grounded in a solid foundation of method validation, is paramount for the successful development of safe and effective pharmaceuticals.

References

  • Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. Retrieved from [Link][9]

  • Altria, K. D. (2003). Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. Journal of Biochemical and Biophysical Methods, 57(3), 227-248. Retrieved from [Link][12]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link][16]

  • Gebre, T. A., & Gebre-Mariam, T. (2018). New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. Journal of Analytical Methods in Chemistry, 2018, 4596141. Retrieved from [Link][3]

  • Gautam, A., & Jain, S. K. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Separation Science, 44(1), 184-210. Retrieved from [Link][13]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link][8]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][7]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60924, 5,6-Dihydro-6-methyl-4H-thieno(2,3-b)thiopyran-4-ol 7,7-dioxide, (4S,6S)-. Retrieved from [Link][17]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Current Pharmaceutical Analysis, 8(2), 148-161. Retrieved from [Link][18]

  • Lunn, G. (2007). Capillary electrophoresis for pharmaceutical analysis. In Handbook of Capillary and Microchip Electrophoresis and Associated Microtechniques, Third Edition (pp. 135-182). CRC Press. Retrieved from [Link][15]

  • ResearchGate. (2011). Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products. Retrieved from [Link][19]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link][10]

  • Journal of Pharmaceutical Research. (2024). Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. Retrieved from [Link][1]

  • ResearchGate. (n.d.). Acceptance criteria of validation parameters for HPLC. Retrieved from [Link][6]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link][20]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link][2]

  • Analytical Toxicology. (2017). Capillary Electrophoresis for Drug Analysis. Retrieved from [Link][21]

  • Shimadzu. (n.d.). Advanced Analysis with Supercritical Fluids Chromatography. Retrieved from [Link][22]

  • Chem-Space. (n.d.). (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide. Retrieved from [Link][18]

  • International Journal of Institutional & Industrial Research. (2017). RP-HPLC Method Development and Validation for Estimation of Dorzolamide Hydrochloride (Carbonic Anhydrase Inhibitor) In Bulk Dosage Form. Retrieved from [Link][4]

  • News-Medical.Net. (n.d.). Pharmaceutical Applications of Supercritical Fluid Chromatography. Retrieved from [Link][23]

  • Google Patents. (2016). A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer. Retrieved from [24]

  • ResearchGate. (n.d.). Capillary electrophoresis for pharmaceutical analysis. Retrieved from [Link][15]

  • Journal of Applied Pharmaceutical Science. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Journal of Liquid Chromatography & Related Technologies. (2002). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link][5]

Sources

A Researcher's Guide to Stereoisomers: Comparative Analysis of the Biological Activity of (S) and (R) Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the three-dimensional structure of a molecule is not merely a geometric curiosity but a fundamental determinant of its biological function. For chiral molecules—compounds that are non-superimposable mirror images of each other—these mirror images, or enantiomers, can interact with the chiral environment of the body in profoundly different ways. This guide provides an in-depth comparative analysis of the biological activities of (S) and (R) enantiomers, moving from foundational principles to detailed, field-proven experimental protocols. Our focus is to equip researchers, scientists, and drug development professionals with the rationale and practical steps needed to dissect the distinct pharmacological profiles of enantiomeric pairs.

The significance of chirality is underscored by regulatory trends; the European Medicines Agency (EMA) has not approved a racemic drug since 2016, and the U.S. Food and Drug Administration (FDA) averages only one per year in the last decade, highlighting a strong preference for single-enantiomer drugs.[1] This shift is driven by the understanding that within a racemic mixture (a 50:50 mix of enantiomers), one enantiomer (the eutomer) often provides the therapeutic benefit, while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects.[2]

This guide will explore these differences through the lens of three seminal case studies: Thalidomide, Ibuprofen, and Albuterol. For each, we will dissect the divergent biological pathways and then provide detailed, self-validating experimental protocols to empower your own investigations into chiral molecules.

Section 1: The Principle of Chiral Recognition

Biological systems—composed of chiral proteins, enzymes, and receptors—create a stereoselective environment. The interaction between a chiral drug and its biological target is analogous to a handshake; a right hand (the receptor) will correctly shake another right hand (the eutomer) but not a left hand (the distomer). This precise three-dimensional fit is essential for eliciting a specific biological response.

Diagram 1: Chiral Recognition at a Receptor Site

This diagram illustrates the "three-point attachment" model, a conceptual framework explaining how a chiral receptor differentiates between enantiomers. The eutomer achieves a precise, multi-point interaction, leading to a conformational change and signal transduction. The distomer, being a mirror image, cannot achieve the same optimal fit, resulting in a weaker or non-existent interaction.

cluster_0 Biological Receptor (Chiral) cluster_1 Enantiomers cluster_2 Interaction & Outcome receptor Binding Site A B C outcome_fit Strong Binding (Biological Effect) receptor->outcome_fit With (S) outcome_no_fit Weak/No Binding (No/Different Effect) receptor->outcome_no_fit With (R) eutomer (S)-Enantiomer (Eutomer) A' B' C' eutomer:A_prime->receptor:A Fit eutomer:B_prime->receptor:B Fit eutomer:C_prime->receptor:C Fit distomer (R)-Enantiomer (Distomer) A' B' C' distomer:A_prime_d->receptor:A Fit distomer:B_prime_d->receptor:C Mismatch distomer:C_prime_d->receptor:B Mismatch

Caption: Conceptual model of a chiral receptor differentiating between enantiomers.

Section 2: Case Studies in Enantiomeric Activity

Thalidomide: A Tragic Lesson in Stereochemistry

Thalidomide is the quintessential example of the devastating consequences of ignoring chirality. Marketed as a racemic mixture in the late 1950s for morning sickness, it led to a global tragedy of severe birth defects.[3][4]

  • (R)-Thalidomide: Possesses the desired sedative and anti-nausea effects.[3][5][6]

  • (S)-Thalidomide: Is a potent teratogen, responsible for the horrific limb malformations (phocomelia) observed in newborns.[3][5][6][7]

The mechanism of (S)-thalidomide's teratogenicity has been linked to its binding to the protein Cereblon (CRBN).[8] This interaction alters the function of an E3 ubiquitin ligase complex, leading to the degradation of key transcription factors, such as SALL4, which are essential for limb development.[4][8] A crucial complication is that the enantiomers of thalidomide interconvert in vivo, meaning that administering the "safe" (R)-enantiomer alone cannot prevent the teratogenic effects, as it will convert to the harmful (S)-form within the body.[5][6][8]

Ibuprofen: The Active Enantiomer and the Metabolic Switch

Ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), is typically sold as a racemic mixture. However, its therapeutic effects are almost exclusively due to one enantiomer.[9][10]

  • (S)-(+)-Ibuprofen (Dexibuprofen): This is the active eutomer. It is a potent inhibitor of cyclooxygenase (COX-1 and COX-2) enzymes, which are responsible for prostaglandin synthesis, thereby reducing pain and inflammation.[9][11][12] In vitro tests show the (S)-isomer is about 160 times more active in inhibiting prostaglandins than the (R)-isomer.[12]

  • (R)-(-)-Ibuprofen: This distomer is largely inactive as a COX inhibitor.[11] However, the body possesses an enzyme, an isomerase, that facilitates a unidirectional chiral inversion, converting a significant portion (around 60%) of the inactive (R)-ibuprofen into the active (S)-ibuprofen in vivo.[6][9][10]

This metabolic inversion explains why racemic ibuprofen is clinically effective. However, developing the pure (S)-enantiomer (a "chiral switch") allows for a lower dose to achieve the same therapeutic effect, potentially reducing the metabolic load and side effects associated with the (R)-form.[9]

Albuterol: A Tale of Therapeutic Action and Potential Opposition

Albuterol (also known as salbutamol) is a β2-adrenergic receptor agonist used as a bronchodilator for asthma. It is commonly administered as a racemate.

  • (R)-Albuterol (Levalbuterol): This is the active enantiomer responsible for the desired bronchodilatory effects.[13] It binds to the β2-adrenergic receptor on airway smooth muscle cells with approximately 100-fold greater affinity than its counterpart, leading to muscle relaxation and reduced inflammation.[13][14][15]

  • (S)-Albuterol: Traditionally considered inert, evidence suggests this enantiomer is not merely a bystander. Some studies indicate it may have pro-inflammatory properties and can even increase airway hyperresponsiveness and bronchospasm.[14][15][16] Furthermore, (S)-albuterol is metabolized and cleared from the body much more slowly than (R)-albuterol, leading to its accumulation with chronic use.[13]

These findings provided the rationale for the development of levalbuterol, the pure (R)-enantiomer, as a chiral switch to offer the therapeutic benefits without the potentially counterproductive effects of the (S)-enantiomer.[2]

Table 1: Summary of Enantiomeric Activities
Drug (S)-Enantiomer Activity (R)-Enantiomer Activity Key Differentiating Factor
Thalidomide Teratogenic (binds to Cereblon)Sedative, Anti-nauseaQualitatively different, harmful vs. therapeutic effects. Subject to in vivo interconversion.[3][6][8]
Ibuprofen Active COX-1/2 Inhibitor (Anti-inflammatory)Inactive, but converts to (S)-formUnidirectional in vivo chiral inversion of the inactive form to the active form.[9][10][11]
Albuterol Potentially Pro-inflammatory, increases airway hyperreactivityActive β2-agonist (Bronchodilator)Opposing pharmacological effects and significantly different pharmacokinetic profiles.[13][14][15]

Section 3: Experimental Protocols for Enantiomer Analysis

To empirically determine the distinct biological activities of enantiomers, a series of validated experiments are required. This section provides detailed, step-by-step protocols for chiral separation and key biological assays.

Diagram 2: General Workflow for Comparative Enantiomer Analysis

cluster_0 Phase 1: Preparation & Separation cluster_1 Phase 2: Characterization cluster_2 Phase 3: Biological & Pharmacokinetic Assays cluster_3 Phase 4: Data Analysis racemate Start with Racemic Mixture separation Step 1: Chiral Separation (e.g., Chiral HPLC) racemate->separation pk_assay Step 3: In Vivo Pharmacokinetic Studies racemate->pk_assay Compare with Racemate enantiomer_S (S)-Enantiomer (Isolated) separation->enantiomer_S enantiomer_R (R)-Enantiomer (Isolated) separation->enantiomer_R bio_assay Step 2: In Vitro Biological Assays enantiomer_S->bio_assay enantiomer_S->pk_assay enantiomer_R->bio_assay enantiomer_R->pk_assay analysis Step 4: Comparative Analysis (Potency, Efficacy, PK/PD) bio_assay->analysis pk_assay->analysis

Caption: Workflow for the separation and analysis of enantiomers.

Protocol: Chiral Separation of Ibuprofen Enantiomers by HPLC

Causality: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for separating enantiomers. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. Polysaccharide-based columns, like cellulose tris(4-methylbenzoate), are effective for separating profens due to interactions like hydrogen bonding and π-π stacking.[17]

Methodology:

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral Column: Chiralcel OJ-R (150 x 4.6 mm i.d.).[18]

    • Mobile Phase: Prepare a mixture of Acetonitrile (CH3CN) and Water (H2O) in a 35:65 v/v ratio.[18] Filter and degas the mobile phase before use to prevent bubbles and ensure a stable baseline.

    • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set UV detection at 230 nm.

  • Sample Preparation:

    • Dissolve a known quantity of racemic ibuprofen in the mobile phase to create a stock solution (e.g., 1 mg/mL).

    • Prepare a series of dilutions for calibration curve construction.

    • For plasma samples, perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation. Evaporate the supernatant and reconstitute the residue in the mobile phase.

  • Chromatographic Run & Analysis:

    • Inject 20 µL of the sample onto the column.

    • Run the analysis for a sufficient time to allow both enantiomer peaks to elute completely.

    • Identify the peaks for (R)- and (S)-ibuprofen based on their retention times (S-ibuprofen typically has a longer retention time on this type of column).[17]

    • Quantify the amount of each enantiomer by integrating the peak areas and comparing them to the calibration curve.

Protocol: Competitive Radioligand Binding Assay for Albuterol Enantiomers

Causality: This assay quantifies the binding affinity (Ki) of a ligand for a receptor. It relies on the competition between an unlabeled ligand (the enantiomers of albuterol) and a radiolabeled ligand (e.g., [3H]dihydroalprenolol, a known β-adrenergic antagonist) for binding to the receptor (e.g., β2-adrenergic receptors from rat erythrocyte membranes).[11] The amount of radioactivity detected is inversely proportional to the affinity of the test compound.

Methodology:

  • Reagent Preparation:

    • Receptor Source: Prepare membranes from cells or tissues expressing the β2-adrenergic receptor (e.g., rat erythrocytes).[11] Homogenize in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the final pellet in the assay binding buffer.[19]

    • Radioligand: [3H]dihydroalprenolol (DHA). Prepare a working solution at a concentration at or below its dissociation constant (Kd) for the receptor.

    • Test Ligands: Prepare serial dilutions of (R)-albuterol, (S)-albuterol, and racemic albuterol.

    • Assay Buffer: 50 mM Tris, 5 mM MgCl2, pH 7.4.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 50 µL of test ligand dilution (or buffer for total binding).

      • 50 µL of radioligand solution.

      • 150 µL of the membrane preparation.

    • For non-specific binding (NSB) wells, add a high concentration of a non-labeled antagonist (e.g., propranolol) instead of the test ligand.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[19]

  • Separation and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/B), trapping the receptor-bound radioligand.[2][11]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[2][19]

    • Dry the filter plate and add scintillation cocktail.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test ligand to generate a competition curve.

    • Determine the IC50 value (the concentration of ligand that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Fluorometric COX-2 Inhibition Assay for Ibuprofen Enantiomers

Causality: This assay measures the activity of the COX-2 enzyme by detecting a fluorescent product generated from the enzymatic reaction. The inhibition of this activity by the ibuprofen enantiomers is quantified by the reduction in the fluorescent signal. The assay uses arachidonic acid as the substrate for COX-2, which produces Prostaglandin G2. A probe then reacts with this intermediate to generate a fluorescent signal.[13]

Methodology:

  • Reagent Preparation (using a commercial kit, e.g., Sigma-Aldrich MAK399):

    • COX-2 Enzyme: Reconstitute the human recombinant COX-2 enzyme in purified water. Keep on ice during use.[13]

    • Substrate: Reconstitute arachidonic acid in ethanol.[13]

    • Test Inhibitors: Dissolve (S)-ibuprofen, (R)-ibuprofen, and a known COX-2 inhibitor (e.g., Celecoxib, for a positive control) in a suitable solvent like DMSO. Prepare serial dilutions.[13]

    • Prepare all other reagents (Assay Buffer, Probe, Cofactor) as per the kit instructions.

  • Assay Procedure (96-well opaque plate format):

    • Add 10 µL of the diluted test inhibitor to the sample wells.

    • Add 10 µL of Assay Buffer to the "Enzyme Control" (no inhibitor) wells.

    • Add 10 µL of the Celecoxib solution to the "Inhibitor Control" wells.

    • Prepare a Reaction Mix containing Assay Buffer, COX Probe, and COX Cofactor. Add 70 µL to each well.

    • Start the reaction by adding 10 µL of the prepared COX-2 enzyme solution to all wells.

    • Incubate for 10 minutes at 25°C.

    • Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid substrate solution.

  • Measurement and Analysis:

    • Immediately begin measuring the fluorescence intensity (λEx = 535 nm / λEm = 587 nm) in kinetic mode for 10-20 minutes.

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (Rate of Sample / Rate of Enzyme Control)] * 100.

    • Plot the percent inhibition against the log concentration of the inhibitor to determine the IC50 value for each enantiomer.

Section 4: Conclusion and Future Perspectives

The rigorous comparative analysis of (S) and (R) enantiomers is not an academic exercise but a critical necessity for the development of safer and more effective medicines. The case studies of thalidomide, ibuprofen, and albuterol starkly illustrate that enantiomers can possess widely divergent, and sometimes opposing, pharmacological and toxicological profiles. As technology for chiral separation and asymmetric synthesis advances, the development of single-enantiomer drugs, or "chiral switches," will continue to be a dominant strategy in pharmaceutical innovation.[20][21]

The experimental protocols detailed in this guide provide a robust framework for researchers to elucidate these differences. By integrating stereoselective analytical chemistry with targeted biological and pharmacokinetic assays, we can build a comprehensive understanding of how each enantiomer behaves in a biological system. This knowledge is paramount for making informed decisions in drug design, optimizing therapeutic indices, and ultimately, ensuring patient safety. The future of pharmacology lies in this precision, moving beyond racemic mixtures to harness the specific power of the single, most effective molecular key for the intended biological lock.

References

  • Tan, G., et al. (2008). Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers. Arzneimittelforschung, 58(7), 346-51. [Link]

  • McVicker, G., & O'Boyle, N. M. (2024). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry. [Link]

  • Asian Journal of Chemistry. (2010). Separation of Ibuprofen Enantiomers by HPLC-Mass Spectrometry. Asian Journal of Chemistry, 22(5), 3551-3554. [Link]

  • Research Square. (2021). Separation of ibuprofen enantiomers by HPLC-mass spectrometry. [Link]

  • Barnett, D. B., Rugg, E. L., & Nahorski, S. R. (1978). A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. British journal of pharmacology, 62(3), 359–364. [Link]

  • Asatsuma-Okumura, T., et al. (2019). Understanding the Thalidomide Chirality in Biological Processes by the Self-disproportionation of Enantiomers. Scientific reports, 8(1), 17131. [Link]

  • Auerbach, M. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Li, S., et al. (2024). Theoretical Examination on the Chiral Separation Mechanism of Ibuprofen on Cellulose Tris(4-methylbenzoate). International journal of molecular sciences, 25(3), 1836. [Link]

  • Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. [Link]

  • Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International journal of biomedical science : IJBS, 2(2), 85–100. [Link]

  • Chiralpedia. (2023). Ibuprofen. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Au, T., et al. (2009). Differential effects of (S)- and (R)-enantiomers of albuterol in a mouse asthma model. The Journal of allergy and clinical immunology, 124(3), 519–525.e2. [Link]

  • Open Access Journals. (2022). Enantiomers: Understanding their Physical and Chemical Properties. Research and Reviews: Journal of Chemistry. [Link]

  • Wikipedia. (n.d.). Thalidomide. [Link]

  • RSC Publishing. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Medicinal Chemistry. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ibuprofen. [Link]

  • American Journal of Respiratory and Critical Care Medicine. (2001). Treatment with (R)-Albuterol Has No Advantage over Racemic Albuterol. [Link]

  • Wikipedia. (n.d.). Chiral switch. [Link]

  • MDPI. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 27(19), 6294. [Link]

  • Wikipedia. (n.d.). Chiral drugs. [Link]

  • Karger Publishers. (2009). Enantiomer-Specific Effects of Albuterol on Airway Inflammation in Healthy and Asthmatic Cats. International Archives of Allergy and Immunology, 150(1), 43-51. [Link]

  • ResearchGate. (n.d.). Molecular structures of (S)-and (R)-ibuprofen. [Link]

  • Wikipedia. (n.d.). Ibuprofen. [Link]

  • Geislinger, F., et al. (1997). Effects of ibuprofen enantiomers and its coenzyme A thioesters on human prostaglandin endoperoxide synthases. British journal of pharmacology, 122(4), 605–610. [Link]

  • Geislinger, F., et al. (2002). The Structure of Ibuprofen Bound to Cyclooxygenase-2. Journal of Biological Chemistry, 277(12), 10108-10112. [Link]

  • OpenOChem Learn. (n.d.). The Asymmetry of Harm: Thalidomide and the Power of Molecular Shape. [Link]

  • Juniper Publishers. (2018). Role of Chirality in Drugs. Annals of Pharmacovigilance & Drug Safety. [Link]

Sources

A Comparative Guide to the Kinetic Analysis of Dorzolamide Intermediate Formation: Maximizing Stereoselectivity and Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the synthesis of ophthalmic pharmaceuticals, the name dorzolamide represents a significant milestone in the treatment of glaucoma. As a potent carbonic anhydrase inhibitor, its efficacy is intrinsically linked to its specific stereochemistry. The synthesis of dorzolamide hydrochloride, therefore, presents a formidable challenge, demanding precise control over reaction pathways to ensure the desired diastereomer is produced with high purity and yield. This guide provides an in-depth technical comparison of synthetic routes to key dorzolamide intermediates, with a particular focus on the kinetic analysis that underpins process optimization and stereochemical control.

At the heart of efficient drug manufacturing lies a deep understanding of reaction kinetics. It is not merely about mixing reagents and isolating a product; it is about dissecting the rate at which reactants are consumed and products are formed. This knowledge empowers chemists to manipulate reaction conditions to favor the desired outcome, minimize impurities, and ultimately, develop a robust and economically viable process. In the multi-step synthesis of dorzolamide, the formation of the pivotal intermediate, (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide, is a critical juncture where stereochemistry is defined. This guide will illuminate the power of kinetic analysis by dissecting a stereoselective solvolysis reaction in detail and comparing it with other synthetic strategies.

The Decisive Role of Kinetics in Stereoselective Solvolysis

A significant advancement in the synthesis of dorzolamide intermediates involves a remarkably stereoselective solvolysis of cis/trans-(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate.[1][2][3] This process has been the subject of a detailed kinetic investigation, providing a blueprint for how a thorough understanding of reaction dynamics can lead to a highly efficient and selective transformation.

The investigation revealed that the solvolysis proceeds via an S_N1-like mechanism. This was elegantly demonstrated through a detailed kinetic analysis and the successful trapping of a cationic intermediate using the highly efficient nucleophilic azide anion.[1][2] The reaction kinetics were meticulously monitored by ¹H NMR analysis of aliquots taken at various time points, allowing for the determination of first-order rate constants for both the cis and trans isomers of the starting material.[1]

Mechanistic Insights from Kinetic Data

The study explored the solvolysis in various binary solvent mixtures with different ionizing powers. A linear correlation was observed between the logarithm of the solvolysis rate constants and the Y_OTs_ values of the solvent mixtures, a hallmark of an S_N1 pathway.[1][2] This indicates that the rate-determining step is the formation of a carbocation intermediate. The high stereoselectivity of the reaction, favoring the formation of the desired trans-alcohol, is attributed to the preferential attack of the nucleophile on the less hindered face of the planar carbocation intermediate.

The choice of solvent and buffer was found to be critical. An acetone/phosphate buffer system proved to be particularly effective in achieving high diastereoselectivity.[1][3] The phosphate buffer likely serves to trap the acid generated during the reaction, preventing side reactions and promoting the desired pathway.

G cluster_start Starting Material cluster_intermediate_formation Intermediate Formation cluster_key_intermediate Key Intermediate Ketosulfide 4-Ketosulfide Alcohol_mix cis/trans-Alcohol (Diastereomeric Mixture) Ketosulfide->Alcohol_mix Reduction (e.g., LiAlH4) Acetate_ester cis/trans-Acetate Ester Alcohol_mix->Acetate_ester Acetylation Trans_alcohol_enriched trans-Alcohol (Enriched) Acetate_ester->Trans_alcohol_enriched Stereoselective Solvolysis (Kinetically Controlled S_N1) Trans_hydroxysulfone (4S,6S)-trans-Hydroxysulfone (Key Dorzolamide Intermediate) Trans_alcohol_enriched->Trans_hydroxysulfone Oxidation

Comparative Analysis of Synthetic Strategies

While the stereoselective solvolysis provides a well-characterized and efficient route, other methods for the synthesis of dorzolamide intermediates are employed in the industry. A direct kinetic comparison is often challenging due to the limited publicly available data for proprietary processes. However, by examining reaction conditions, times, and yields reported in patent literature, we can infer a comparative overview of their relative efficiencies.

TransformationMethodKey Reagents & ConditionsReaction TimeReported YieldStereoselectivityReference
Reduction of 4-Ketosulfide Chemical ReductionLiAlH₄ in tolueneNot specified98%95:5 (cis:trans)[2]
BioreductionNeurospora crassa or Pichia halophilaNot specifiedup to 100% conversionup to 95% for trans[2]
Formation of trans-Hydroxysulfone Stereoselective Solvolysis Acetone/Phosphate Buffer~66 hours (for screening)93% (isolated)91:9 (trans:cis)[1]
Ritter Reaction Route Acetonitrile, strong acid (e.g., H₂SO₄)"Overnight stirring"Not explicitly stated for this stepRetention of configuration[4]
Amide Reduction Chemical ReductionNaBH₄/BF₃(Et₂)O18 hoursNot explicitly stated for this stepNot applicable[4]
Alternative ReductionZinc borohydrideNot specifiedNot specifiedNot applicable[5]

Table 1: Comparison of different synthetic methods for dorzolamide intermediates.

Analysis of Alternatives:
  • Reduction of the 4-Ketosulfide: Both chemical reduction with lithium aluminum hydride and bioreduction using whole-cell catalysts can produce the precursor alcohol.[2] While the chemical reduction is rapid and high-yielding, it produces a diastereomeric mixture heavily favoring the undesired cis isomer.[2] In contrast, bioreduction offers excellent conversion and high stereoselectivity for the desired trans isomer, highlighting a trade-off between reaction time (often longer for biocatalysis) and stereochemical purity.[2]

  • Amide Reduction: The subsequent reduction of the amide formed via the Ritter reaction also presents process considerations. The use of reagents like borane complexes can be hazardous and require careful handling.[6] Alternative, milder reducing agents like zinc borohydride have been proposed to improve the safety profile of this step.[5]

The detailed kinetic study of the solvolysis reaction provides a clear advantage in terms of process understanding and optimization. The ability to precisely control the reaction to achieve a high diastereomeric ratio (91:9 trans:cis) in a predictable manner is a significant process advantage.[1]

Experimental Protocol: Kinetic Analysis of Stereoselective Solvolysis

The following protocol is a representative example of how a kinetic study of the stereoselective solvolysis of cis/trans-(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate can be performed, based on the methodologies described in the literature.[1]

Objective: To determine the first-order rate constants for the solvolysis of the cis and trans isomers of the acetate ester in a given solvent system.

Materials:

  • Diastereomeric mixture of cis/trans-(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate

  • Acetone (HPLC grade)

  • Deionized water

  • Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃) for NMR analysis

  • Internal standard for NMR (optional)

  • Thermostatted reaction vessel

Procedure:

  • Preparation of the Solvent System: Prepare the desired acetone/phosphate buffer mixture by volume. For example, a 50:50 (v/v) mixture. Ensure the pH of the buffer is accurately adjusted.

  • Reaction Setup:

    • Accurately weigh a known amount of the acetate ester diastereomeric mixture and dissolve it in the prepared solvent system in a thermostatted reaction vessel to achieve a specific concentration.

    • Maintain the reaction at a constant temperature (e.g., 30 °C).

  • Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Sample Quenching and Preparation for NMR:

    • Immediately quench the reaction in the aliquot, for example, by rapid cooling and dilution with a suitable solvent.

    • Extract the organic components.

    • Carefully evaporate the solvent and dissolve the residue in a known volume of a deuterated solvent (e.g., CDCl₃) for ¹H NMR analysis.

  • ¹H NMR Analysis:

    • Acquire the ¹H NMR spectrum for each time point.

    • Identify the characteristic signals for the cis and trans isomers of both the starting acetate ester and the product alcohol.

    • Integrate the respective signals to determine the relative concentrations of each species at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the cis and trans acetate esters versus time.

    • The slope of the resulting linear plots will correspond to the negative of the first-order rate constant (-k) for the solvolysis of each isomer.

G Start Prepare Solvent System & Thermostat Reaction Vessel Reaction Initiate Reaction with Acetate Ester Mixture Start->Reaction Sampling Withdraw Aliquots at Timed Intervals Reaction->Sampling Sampling->Reaction Repeat at each time point Quench Quench Reaction & Prepare Sample for NMR Sampling->Quench NMR Acquire ¹H NMR Spectrum Quench->NMR Analysis Integrate Signals & Determine Concentrations NMR->Analysis Kinetics Plot ln[Reactant] vs. Time & Calculate Rate Constants Analysis->Kinetics

Conclusion: The Power of Kinetic Understanding in Pharmaceutical Synthesis

The detailed kinetic analysis of the stereoselective solvolysis for the formation of a key dorzolamide intermediate serves as a powerful case study for the importance of fundamental reaction kinetics in modern pharmaceutical development.[1] While other synthetic routes exist, the depth of understanding gained from such a study allows for unparalleled process control, leading to higher yields, improved purity, and a more robust manufacturing process.

For researchers and scientists in the field, this guide underscores the necessity of moving beyond simple procedural descriptions and embracing a more quantitative, kinetics-driven approach to process development. By investing in the detailed analysis of reaction rates and mechanisms, the pharmaceutical industry can continue to innovate, developing safer, more efficient, and more economical routes to life-saving medicines like dorzolamide. The principles of scientific integrity and logical, data-driven decision-making, as exemplified by detailed kinetic studies, remain the cornerstones of excellence in drug development.

References

  • Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega. [Link]

  • Process for preparing dorzolamide.
  • Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates - PMC. NIH. [Link]

  • The synthetic method of dorzolamide hydrochloride intermediate.
  • Development and Estimation of Dorzolamide Hydrochloride by Different Spectroscopic Methods. [Link]

  • PROCESS FOR THE PREPARATION OF DORAOLZMIDE HYDROCHLORIDE. EPO. [Link]

  • Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ResearchGate. [Link]

  • Synthesis process of dorzolamide hydrochloride intermediate.

Sources

A Comparative Guide to the Antifungal Properties of Thienothiopyran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, has created an urgent need for novel therapeutic agents. Thienothiopyran derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant potential in the development of new antifungal drugs. This guide provides a comprehensive evaluation of the antifungal properties of thienothiopyran derivatives, offering a comparative analysis against established antifungal agents, and detailing the experimental methodologies required for their assessment.

The Antifungal Potential of Thienothiopyran Derivatives

Thienothiopyrans are sulfur-containing heterocyclic compounds that have garnered considerable attention for their diverse biological activities. Their unique structural framework allows for a wide range of chemical modifications, making them an attractive scaffold for the design of new therapeutic agents. Several studies have highlighted the in vitro antifungal activity of various thienothiopyran derivatives against a spectrum of pathogenic fungi.

The Comparator Landscape: Established Antifungal Agents

To contextualize the efficacy of thienothiopyran derivatives, it is essential to compare their activity against clinically relevant antifungal drugs. This guide will focus on two key comparators with distinct mechanisms of action:

  • Fluconazole: A triazole antifungal that inhibits the fungal cytochrome P450 enzyme 14α-demethylase.[1][2][3] This enzyme is critical for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[1][2][3] Inhibition of this pathway disrupts membrane integrity and leads to fungistatic activity.[1][2]

  • Amphotericin B: A polyene antifungal that binds to ergosterol in the fungal cell membrane, leading to the formation of pores.[4][5][6] These pores disrupt the membrane's integrity, causing leakage of essential ions and ultimately leading to fungal cell death.[4][5][6]

Methodologies for Evaluating Antifungal Properties

A robust and standardized evaluation of antifungal compounds is critical for accurate comparison and potential clinical translation. The following section details the essential experimental protocols.

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antifungal agent.[7][8] The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[9]

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Fungal Inoculum:

    • Freshly grown fungal cultures (e.g., Candida albicans, Aspergillus fumigatus) are suspended in sterile saline.

    • The cell concentration is adjusted to a standard density (e.g., 10^4 cells/mL) using a spectrophotometer.[7]

  • Preparation of Drug Dilutions:

    • The thienothiopyran derivatives and comparator drugs (fluconazole, amphotericin B) are serially diluted in a 96-well microtiter plate using RPMI 1640 medium.[7]

  • Inoculation and Incubation:

    • Each well is inoculated with the standardized fungal suspension.

    • The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.[10]

  • MIC Determination:

    • The MIC is determined as the lowest drug concentration that shows no visible fungal growth.

Causality Behind Experimental Choices: The use of standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), is crucial to ensure reproducibility and comparability of results between different laboratories.[9] The choice of RPMI 1640 medium and specific incubation conditions are optimized for the growth of pathogenic fungi.[9]

A critical aspect of drug development is to ensure that the compound is selectively toxic to the pathogen and exhibits minimal toxicity to host cells. In vitro cytotoxicity assays using mammalian cell lines are a primary screen for this purpose.[11]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Mammalian cell lines (e.g., HeLa, A549) are cultured in appropriate media and conditions.[12]

  • Compound Exposure:

    • Cells are seeded in 96-well plates and exposed to serial dilutions of the thienothiopyran derivatives and control drugs for a specified period (e.g., 24 hours).[12]

  • MTT Addition and Incubation:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Data Analysis:

    • The formazan crystals are solubilized, and the absorbance is measured.

    • The concentration that inhibits 50% of cell viability (IC50) is calculated.

Causality Behind Experimental Choices: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability. The choice of cell lines can be tailored to the intended therapeutic application of the antifungal agent.

Antifungal_Evaluation_Workflow cluster_0 In Vitro Antifungal Susceptibility cluster_1 Cytotoxicity Assessment Fungal Culture Fungal Culture Inoculum Preparation Inoculum Preparation Fungal Culture->Inoculum Preparation Broth Microdilution Broth Microdilution Inoculum Preparation->Broth Microdilution Incubation Incubation Broth Microdilution->Incubation Test Compounds Test Compounds Serial Dilution Serial Dilution Test Compounds->Serial Dilution Serial Dilution->Broth Microdilution MIC Determination MIC Determination Incubation->MIC Determination Comparative Analysis Comparative Analysis MIC Determination->Comparative Analysis Mammalian Cell Culture Mammalian Cell Culture Cell Seeding Cell Seeding Mammalian Cell Culture->Cell Seeding Compound Exposure Compound Exposure Cell Seeding->Compound Exposure MTT Assay MTT Assay Compound Exposure->MTT Assay Test Compounds_C Test Compounds Serial Dilution_C Serial Dilution_C Test Compounds_C->Serial Dilution_C Serial Dilution Serial Dilution_C->Compound Exposure IC50 Determination IC50 Determination MTT Assay->IC50 Determination IC50 Determination->Comparative Analysis

Caption: Workflow for evaluating the antifungal properties of thienothiopyran derivatives.

Comparative Efficacy of Thienothiopyran Derivatives

The following table summarizes hypothetical MIC data for a series of thienothiopyran derivatives against common fungal pathogens, in comparison to fluconazole and amphotericin B.

CompoundC. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)C. neoformans MIC (µg/mL)
Thieno[2,3-b]thiopyran-A 241
Thieno[3,2-b]thiopyran-B 120.5
Thieno[2,3-b]thiopyran-C 8164
Fluconazole 1>644
Amphotericin B 0.50.50.25

Structure-Activity Relationship (SAR) Insights:

The antifungal activity of thienothiopyran derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core. For instance, the introduction of specific alkyl or aryl groups at certain positions can enhance antifungal potency.[13][14] The SAR studies demonstrate that O-substitutions can be essential for antifungal activity.[13] The presence of electron-withdrawing groups may also favor activity.[13] A detailed analysis of these relationships is crucial for the rational design of more effective antifungal agents.

Safety and Selectivity Profile

The therapeutic potential of an antifungal agent is not solely determined by its efficacy but also by its safety profile. The selectivity index (SI), calculated as the ratio of cytotoxicity (IC50) to antifungal activity (MIC), is a valuable parameter for assessing the therapeutic window of a compound.

CompoundIC50 (HeLa cells, µg/mL)C. albicans MIC (µg/mL)Selectivity Index (IC50/MIC)
Thieno[2,3-b]thiopyran-A 50225
Thieno[3,2-b]thiopyran-B 40140
Fluconazole >1001>100
Amphotericin B 50.510

A higher selectivity index indicates a greater preference for inhibiting fungal growth over affecting mammalian cells, suggesting a potentially safer therapeutic profile.

Proposed Mechanism of Action

While the exact mechanism of action for many thienothiopyran derivatives is still under investigation, some studies suggest that they may act by disrupting the fungal cell membrane or inhibiting key fungal enzymes.[15] The structural similarities to other antifungal agents with known mechanisms can provide initial hypotheses. Further mechanistic studies, such as enzyme inhibition assays and cell membrane integrity studies, are necessary to elucidate their precise mode of action.

Mechanism_of_Action cluster_0 Fungal Cell cluster_1 Cell Membrane Ergosterol Ergosterol Lanosterol Lanosterol 14-alpha-demethylase 14-alpha-demethylase Lanosterol->14-alpha-demethylase 14-alpha-demethylase->Ergosterol Synthesis Thienothiopyran_Derivatives Thienothiopyran_Derivatives Cell Membrane Cell Membrane Thienothiopyran_Derivatives->Cell Membrane Potential Disruption/Enzyme Inhibition Fluconazole Fluconazole Fluconazole->14-alpha-demethylase Inhibits Amphotericin_B Amphotericin_B Amphotericin_B->Ergosterol Binds to & Forms Pores

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one
Reactant of Route 2
6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.